molecular formula C18H35NO B013806 Oleamide CAS No. 301-02-0

Oleamide

Cat. No.: B013806
CAS No.: 301-02-0
M. Wt: 281.5 g/mol
InChI Key: FATBGEAMYMYZAF-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleamide is a fatty amide derived from oleic acid. It has a role as a human metabolite and a plant metabolite.
This compound has been reported in Glycine max, Desmos cochinchinensis, and other organisms with data available.
plastic additive;  can cause contact urticaria;  RN given refers to (Z)-isomer;  a sleep inducing facto

Properties

IUPAC Name

(Z)-octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBGEAMYMYZAF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027137
Record name (9Z)-Octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Ivory-colored solid; [HSDB], Solid
Record name 9-Octadecenamide, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-9-Octadecenamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7758
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Oleamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL
Record name (Z)-9-OCTADECENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.94
Record name (Z)-9-OCTADECENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000012 [mmHg]
Record name (Z)-9-Octadecenamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7758
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

IVORY-COLORED POWDER

CAS No.

301-02-0
Record name Oleamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleyl amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecenamide, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (9Z)-Octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L25QK8BWO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-9-OCTADECENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C, 102 - 104 °C
Record name (Z)-9-OCTADECENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oleamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002117
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Oleamide's Role in Sleep-Wake Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamide, an endogenous fatty acid amide, has garnered significant attention for its potent sleep-inducing properties. First isolated from the cerebrospinal fluid of sleep-deprived cats, this lipid messenger plays a crucial role in the complex regulation of the sleep-wake cycle. Its mechanism of action is multifaceted, involving interactions with several key neurotransmitter systems, including the GABAergic, serotonergic, and endocannabinoid systems. This technical guide provides a comprehensive overview of the current understanding of this compound's role in sleep modulation, detailing its effects on sleep architecture, the underlying signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The homeostatic regulation of sleep is a complex physiological process influenced by a multitude of endogenous signaling molecules. This compound (cis-9,10-octadecenoamide) has emerged as a key player in this process. Its concentration in the cerebrospinal fluid (CSF) has been observed to increase significantly during periods of sleep deprivation, suggesting a direct role in promoting sleep. Subsequent research has demonstrated that exogenous administration of this compound can induce sleep in various animal models.[1] This guide will delve into the molecular mechanisms underlying this compound's soporific effects and provide a detailed summary of the experimental evidence.

Quantitative Effects of this compound on Sleep Parameters

The sleep-inducing effects of this compound have been quantified in several preclinical studies, primarily in rodent models. These studies typically involve the administration of this compound followed by electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor changes in sleep architecture. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Sleep Latency and Duration

Animal ModelAdministration RouteDosageChange in Sleep LatencyChange in Slow-Wave Sleep (SWS)Change in REM SleepReference
RatIntraperitoneal (i.p.)10 mg/kgNo significant changeIncreased SWS2No significant change[2][3]
RatIntraperitoneal (i.p.)20 mg/kgIncreasedIncreased SWS2Decreased[2][3]
RatIntracerebroventricular (i.c.v.)2.8 µgDecreased to 44-64% of controlNo significant changeNo significant change[4]
RatIntracerebroventricular (i.c.v.)5.6 µgDecreased to 44-64% of controlNo significant changeNo significant change[4]
Rat-FAAH Inhibitor*ReducedIncreased total sleep time-[5]

*Note: Inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for this compound degradation, leads to increased endogenous this compound levels.[5]

Table 2: Dose-Dependent Effects of this compound on Motor Activity and Body Temperature

Animal ModelAdministration RouteDosageEffect on Motor ActivityEffect on Body TemperatureReference
RatIntraperitoneal (i.p.)ED50: 17 ± 1.5 mg/kgDose-dependent suppression-
RatIntraperitoneal (i.p.)2.5 mg/kg-1.0°C decrease[3]
RatIntraperitoneal (i.p.)10 mg/kg-1.75°C decrease[3]
RatIntraperitoneal (i.p.)20 mg/kg-2.25°C decrease[3]

Table 3: Endogenous this compound Levels in Cerebrospinal Fluid (CSF)

ConditionAnimal ModelFold Increase in this compoundReference
6+ hours of sleep deprivationRat3 to 4-fold

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of this compound's effects on the sleep-wake cycle.

Animal Models and Surgical Procedures
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are frequently used.[1][6]

  • Housing: Animals are housed under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Surgical Implantation of Electrodes:

    • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small holes through the skull for the placement of EEG and EMG electrodes. EEG electrodes are typically placed over the frontal and parietal cortices. EMG electrodes are inserted into the nuchal muscles.

    • Secure the electrode assembly to the skull using dental acrylic.

    • Allow for a post-operative recovery period of at least one week before commencing experiments.

Drug Administration
  • This compound Preparation: this compound is typically dissolved in a vehicle solution. A common vehicle consists of a mixture of Tween 80 (a polysorbate surfactant) and saline. The final concentration of the vehicle components should be reported.

  • Administration Routes:

    • Intraperitoneal (i.p.) injection: this compound is injected into the peritoneal cavity.

    • Intracerebroventricular (i.c.v.) injection: A guide cannula is implanted into a cerebral ventricle during the initial surgery. This compound is then microinjected directly into the CSF.

Sleep Recording and Data Analysis
  • Acclimatization: Animals are habituated to the recording chamber and tethered recording cables for several days before baseline recordings are taken.

  • Recording: Continuous EEG and EMG recordings are acquired for a set period (e.g., 24 hours) to establish a baseline. Following vehicle or this compound administration, recordings are continued for several hours.

  • Sleep Scoring: The recorded data is visually scored in epochs (e.g., 30 seconds) and classified into three stages:

    • Wakefulness (W): Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.

    • Non-Rapid Eye Movement (NREM) Sleep: Characterized by high-amplitude, low-frequency EEG (delta waves) and reduced EMG activity. NREM sleep is often further subdivided into light NREM (SWS1) and deep NREM or slow-wave sleep (SWS2).

    • Rapid Eye Movement (REM) Sleep: Characterized by low-amplitude, high-frequency EEG (theta waves) and muscle atonia (very low EMG amplitude).

  • Data Analysis: The following parameters are quantified:

    • Sleep Latency: Time from injection to the first continuous period of NREM sleep.

    • Total Sleep Time: Total duration of NREM and REM sleep.

    • Time Spent in Each Stage: Total time and percentage of recording time spent in wakefulness, NREM, and REM sleep.

    • Bout Number and Duration: The number and average duration of individual episodes of each sleep-wake stage.

    • EEG Power Spectral Analysis: Analysis of the power of different EEG frequency bands (delta, theta, alpha, beta).

Signaling Pathways in this compound-Mediated Sleep Regulation

This compound's influence on the sleep-wake cycle is not mediated by a single receptor but rather through a complex interplay with multiple neurotransmitter systems.

GABAergic System

This compound positively modulates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7][8] This potentiation of GABAergic inhibition is thought to contribute to its sedative and hypnotic effects.

GABA_Signaling This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Allosteric Modulation Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Neuronal_Hyperpolarization->Decreased_Excitability Sleep_Promotion Sleep Promotion Decreased_Excitability->Sleep_Promotion

This compound's Allosteric Modulation of the GABA-A Receptor.
Serotonergic System

This compound's interaction with the serotonin (B10506) (5-HT) system is complex and receptor-subtype specific. It has been shown to potentiate the effects of serotonin at 5-HT2A and 5-HT2C receptors, while its effects on other 5-HT receptors are also being investigated.[1][4] The serotonergic system is deeply involved in sleep-wake regulation, and this compound's modulation of this system is a key aspect of its sleep-inducing properties.[6]

Serotonin_Signaling This compound This compound Serotonin_Receptors 5-HT2A/2C Receptors This compound->Serotonin_Receptors Potentiation Gq_Protein Gq Protein Activation Serotonin_Receptors->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Calcium_Release Intracellular Ca2+ Release IP3_DAG->Calcium_Release Downstream_Signaling Downstream Signaling Cascades Calcium_Release->Downstream_Signaling Sleep_Wake_Modulation Sleep-Wake Modulation Downstream_Signaling->Sleep_Wake_Modulation

This compound's Potentiation of Serotonergic Signaling.
Endocannabinoid System

This compound shares structural similarities with the endocannabinoid anandamide (B1667382) and interacts with the endocannabinoid system. While its direct binding to cannabinoid receptor 1 (CB1) is debated, there is evidence that some of this compound's hypnotic effects are mediated through the CB1 receptor. It is also a substrate for fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide. By competing for FAAH, this compound may indirectly increase the levels of anandamide, thereby potentiating endocannabinoid signaling and promoting sleep.

Cannabinoid_Signaling cluster_direct Direct Action cluster_indirect Indirect Action Oleamide_direct This compound CB1_Receptor CB1 Receptor Oleamide_direct->CB1_Receptor Agonism (debated) Gi_Protein Gi Protein Activation CB1_Receptor->Gi_Protein Adenylate_Cyclase Adenylate Cyclase Inhibition Gi_Protein->Adenylate_Cyclase cAMP Decreased cAMP Adenylate_Cyclase->cAMP Sleep_Promotion_direct Sleep Promotion cAMP->Sleep_Promotion_direct Oleamide_indirect This compound FAAH FAAH Oleamide_indirect->FAAH Inhibition Anandamide_degradation Anandamide Degradation FAAH->Anandamide_degradation Anandamide_levels Increased Anandamide Levels CB1_Activation CB1 Receptor Activation Anandamide_levels->CB1_Activation Sleep_Promotion_indirect Sleep Promotion CB1_Activation->Sleep_Promotion_indirect

Direct and Indirect Actions of this compound on the Endocannabinoid System.

Biosynthesis and Degradation

The regulation of this compound levels is critical for its role in the sleep-wake cycle.

  • Biosynthesis: The precise biosynthetic pathway of this compound is still under investigation. One proposed pathway involves the conversion of oleoylglycine to this compound by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).

  • Degradation: this compound is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes it to oleic acid and ammonia.[5]

Biosynthesis and Degradation of this compound.

Conclusion and Future Directions

This compound is a significant endogenous regulator of the sleep-wake cycle, exerting its effects through a complex interplay with GABAergic, serotonergic, and endocannabinoid systems. The quantitative data from preclinical studies consistently demonstrate its ability to promote sleep, primarily by reducing sleep latency and increasing slow-wave sleep. The detailed experimental protocols outlined in this guide provide a framework for future research in this area.

Further investigation is warranted to fully elucidate the downstream signaling cascades activated by this compound's interaction with its various receptor targets. A deeper understanding of its biosynthetic and degradative pathways could also reveal novel therapeutic targets for the treatment of sleep disorders. The development of selective agonists, antagonists, and enzyme inhibitors related to the this compound signaling system holds considerable promise for the future of sleep medicine.

References

Whitepaper: The Endogenous Discovery of Oleamide in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oleamide (cis-9,10-octadecenoamide) is an endogenous fatty acid primary amide first identified in the cerebrospinal fluid (CSF) of sleep-deprived animals. Its discovery marked the identification of a new class of biological signaling molecules implicated in the regulation of sleep. This technical guide provides an in-depth overview of the seminal discovery, the analytical methods used for its identification and quantification, its concentrations in biological fluids, and its primary signaling pathways. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a comprehensive resource for researchers in neuroscience and pharmacology.

Introduction to an Endogenous Sleep Factor

The search for endogenous substances that regulate fundamental physiological processes has long been a central theme in neuroscience. Sleep, in particular, was hypothesized to be governed by a homeostatic mechanism involving the accumulation of a "sleep-inducing factor" during periods of wakefulness. This hypothesis spurred researchers to investigate the biochemical changes occurring in the central nervous system following prolonged sleep deprivation. The focus of this effort was the cerebrospinal fluid (CSF), a biofluid that reflects the metabolic state of the brain. These investigations ultimately led to the isolation and characterization of this compound, a simple lipid amide with potent hypnotic properties.[1][2]

The Seminal Discovery in Sleep-Deprived Felines

The foundational discovery of this compound emerged from experiments conducted on sleep-deprived cats.[2][3] Researchers collected CSF from cats that had been kept awake for extended periods and compared its composition to that of CSF from control, non-sleep-deprived animals.[4][5] When the CSF from the sleep-deprived group was administered to naive rats, it induced a state of physiological sleep, suggesting the presence of an accumulated sleep-promoting substance.[2][6] The active molecule, initially termed "cerebrodiene," was isolated from this fluid.[4][7] Subsequent, rigorous chemical analysis of approximately 300 micrograms of the purified substance identified it not as a diene, but as the fatty acid amide, cis-9,10-octadecenoamide, now known as this compound.[2][4]

Quantitative Analysis of this compound

Following its discovery, a key objective was to quantify this compound levels in various biological fluids to establish a physiological baseline and understand its dynamics. Gas Chromatography-Mass Spectrometry (GC-MS) became the primary analytical tool for this purpose.[8] Studies in animal models have established baseline concentrations and demonstrated the sleep-inducing efficacy of exogenously administered this compound.

Table 1: this compound Concentrations in Biological Fluids (Animal Models)
SpeciesFluidConditionConcentrationCitation(s)
CatCSFSleep-Deprived0.1–5 pmol/100 µl (28–1400 pg/100 µl)[4][5]
RatCSFNormal44 ng/ml (~156 nM)[4][5][8]
RatPlasmaNormal9.9 ng/ml (~35 nM)[4][5][8]
Table 2: Effective Doses of this compound for Sleep Induction in Rats
Administration RouteDoseEffectCitation(s)
Intraperitoneal (i.p.)5–50 mgInduces sleep-like behavioral state[4][5]
Intracerebroventricular (i.c.v.)10 nmol (2.8 µg)Induces sleep-like behavioral state[4][5]
Systemic (i.p.)10 and 20 mg/kgIncreased slow-wave sleep[6][9]

Experimental Protocols

The accurate quantification of this compound from complex biological matrices like CSF requires robust and sensitive methodologies. The protocols below outline the key steps from sample collection to analysis.

Animal Model and CSF Collection

The original discovery utilized feline models. Adult cats were kept awake using gentle sensory stimulation. CSF was collected via a chronically implanted cannula in the cisterna magna. In subsequent rat studies, CSF can be collected similarly or via terminal puncture under anesthesia.

Lipid Extraction and Sample Preparation

A sensitive method for quantifying this compound involves solvent extraction, derivatization, and analysis by GC-MS.[4][5][8]

  • Internal Standard: An internal standard, such as ¹³C₁₈ this compound, is added to the CSF sample (e.g., 100-200 µl) to allow for accurate quantification by correcting for extraction losses.

  • Solvent Extraction: The sample is subjected to a biphasic lipid extraction. A common method is the addition of a chloroform/methanol mixture (e.g., Folch method) to precipitate proteins and extract lipids into the organic phase.[10]

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers. The lower organic phase containing the lipids is carefully collected.

  • Drying: The solvent is evaporated to dryness under a stream of nitrogen.

  • Derivatization: To improve volatility and thermal stability for gas chromatography, the hydroxyl group of the amide is derivatized. The dried lipid extract is reconstituted in a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heated (e.g., 95°C for 5 minutes) to form the N-trimethylsilyl (TMS) or N-tert-butyldimethylsilyl (TBDMS) derivative.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is analyzed using a GC-MS system.

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as an HP-5MS (5% Phenyl Methyl Siloxane).

    • Injection: 1 µl of the derivatized sample is injected in splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of ~85°C, held for 2 minutes, followed by a ramp to ~280°C.[11]

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) ionization.

    • Analysis Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity. The system is set to monitor specific mass-to-charge ratio (m/z) fragments characteristic of the this compound derivative and its internal standard. For the TMS derivative, a key fragment is m/z 338.[4][5]

    • Quantification: The concentration of this compound in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.[4][8]

Visualization: Experimental Workflow

G cluster_sample Sample Collection & Prep cluster_analysis Analytical Quantification cluster_data Data Processing A CSF Sample Collection (e.g., from Sleep-Deprived Animal) B Addition of Internal Standard (¹³C₁₈ this compound) A->B C Biphasic Lipid Extraction (e.g., Chloroform/Methanol) B->C D Derivatization (e.g., Silylation with BSTFA) C->D E Injection into GC-MS D->E F Chromatographic Separation (GC) E->F G Ionization (EI) & Mass Analysis (MS) F->G H Data Acquisition (Selected Ion Monitoring) G->H I Peak Integration & Ratio Calculation (Analyte / Internal Standard) H->I J Quantification against Standard Curve I->J

Caption: Workflow for this compound quantification from CSF.

Mechanism of Action: Key Signaling Pathways

This compound exerts its physiological effects by modulating several key neurotransmitter systems. Its actions are pleiotropic, affecting receptors for the primary inhibitory and excitatory neurotransmitters in the brain.[12]

Modulation of the GABAergic System

One of the primary mechanisms for this compound's hypnotic effect is its positive allosteric modulation of GABA-A receptors.[4][8][13] By binding to a site on the receptor complex, this compound enhances the influx of chloride ions triggered by GABA, leading to hyperpolarization of the neuron. This increased inhibitory tone in the central nervous system contributes to sedation and sleep induction.[12]

G This compound This compound GABA_A GABA-A Receptor (Postsynaptic Neuron) This compound->GABA_A Allosterically Modulates Cl_Channel Chloride (Cl⁻) Channel Opening GABA_A->Cl_Channel Potentiates GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Increased Cl⁻ Influx CNS_Depression CNS Depression / Sleep Induction Hyperpolarization->CNS_Depression Leads to

Caption: this compound's potentiation of GABA-A receptor signaling.

Modulation of the Serotonergic System

This compound also significantly interacts with the serotonin (B10506) system, which is critically involved in regulating the sleep-wake cycle.[1] It has been shown to potentiate currents gated by specific serotonin receptor subtypes, including 5-HT2A and 5-HT2C.[14][15] By modulating the activity of these receptors, this compound can influence serotonergic neurotransmission, contributing to its complex effects on arousal and sleep.[16]

G This compound This compound Serotonin_R Serotonin Receptors (e.g., 5-HT2A, 5-HT2C) This compound->Serotonin_R Modulates Signal_Transduction Intracellular Signal Transduction Serotonin_R->Signal_Transduction Potentiates Serotonin Serotonin (5-HT) Serotonin->Serotonin_R Binds Neurotransmission Modulated Serotonergic Neurotransmission Signal_Transduction->Neurotransmission Alters Sleep_Wake Influence on Sleep-Wake Cycle Neurotransmission->Sleep_Wake Results in

Caption: this compound's modulation of serotonergic receptor pathways.

Other Putative Mechanisms

Beyond GABA and serotonin, this compound interacts with other systems:

  • Endocannabinoid System: this compound exhibits cannabinoid-like effects and can inhibit Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide (B1667382).[17][18] This inhibition can lead to an "entourage effect," where elevated anandamide levels produce physiological effects.[18] Some evidence also points to direct agonist actions at CB1 receptors.[18]

  • Gap Junctions: this compound is a potent inhibitor of gap junction communication between cells, a mechanism that may play a role in regulating widespread neuronal synchrony.[1][19]

Biosynthesis and Degradation

Understanding the lifecycle of this compound is crucial for developing therapeutic strategies. Its synthesis and degradation are controlled by specific enzymatic pathways.

G OleicAcid Oleic Acid OleoylGly Oleoylglycine OleicAcid->OleoylGly + Glycine OleoylCoA Oleoyl-CoA OleicAcid->OleoylCoA PAM PAM OleoylGly->PAM This compound This compound (Active Signal) FAAH FAAH This compound->FAAH Inactive Oleic Acid + NH₃ (Inactive Metabolites) PAM->this compound Synthesis Pathway 1 FAAH->Inactive Degradation CytC Cytochrome c OleoylCoA->CytC CytC->this compound Synthesis Pathway 2

Caption: Proposed biosynthesis and degradation pathways of this compound.

Two primary biosynthetic pathways have been proposed:

  • PAM-Mediated Synthesis: The conversion of oleoylglycine to this compound by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme also involved in neuropeptide processing.[3][17]

  • Direct Amidation: The direct amidation of oleic acid (via its coenzyme A derivative) by cytochrome c, using ammonia (B1221849) as the nitrogen source.[3]

The primary route of inactivation for this compound is enzymatic hydrolysis back to oleic acid and ammonia, a reaction catalyzed by the integral membrane protein Fatty Acid Amide Hydrolase (FAAH).[1][17]

Conclusion and Future Directions

The endogenous discovery of this compound in the CSF of sleep-deprived cats was a landmark event, unveiling a new family of lipid signaling molecules in the central nervous system. Its clear hypnotic effects and its modulation of key neurotransmitter systems like GABA and serotonin solidify its role as a significant neuromodulator. For researchers and drug development professionals, this compound and its associated pathways present compelling targets. Future research may focus on developing selective FAAH inhibitors to prolong the endogenous life of this compound for treating insomnia, or creating stable this compound analogs with refined receptor specificity to target anxiety, pain, or other neurological disorders. The continued study of this simple yet potent molecule promises deeper insights into the fundamental mechanisms of sleep and consciousness.

References

Oleamide: An In-depth Technical Guide to a Primary Fatty Acid Amide Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide (cis-9,10-octadecenoamide) is an endogenous primary fatty acid amide that has emerged as a significant signaling molecule in the central nervous system and periphery. First identified in the cerebrospinal fluid of sleep-deprived cats, it has since been implicated in a wide array of physiological processes, including sleep regulation, pain perception, and mood.[1][2] Its structural similarity to the endocannabinoid anandamide, coupled with its diverse molecular targets, has positioned this compound as a molecule of considerable interest for therapeutic development. This technical guide provides a comprehensive overview of this compound's biochemistry, signaling pathways, and physiological roles, supported by quantitative data and detailed experimental methodologies.

Biosynthesis and Degradation

The endogenous levels of this compound are tightly regulated by its synthesis and degradation pathways. While multiple biosynthetic routes have been proposed, the most compelling evidence points to two primary mechanisms.[3][4] The primary route for its inactivation is enzymatic hydrolysis.

Biosynthesis:

One major pathway for this compound synthesis involves the conversion of oleoylglycine to this compound by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).[5][6] An alternative pathway suggests the direct amidation of oleic acid via oleoyl-CoA, a reaction catalyzed by cytochrome c using ammonia (B1221849) as the nitrogen source.[3][4]

Degradation:

This compound is primarily metabolized by the enzyme fatty acid amide hydrolase (FAAH), the same enzyme responsible for the breakdown of the endocannabinoid anandamide.[1][2] This shared degradation pathway leads to potential interactions and cross-talk between these two distinct signaling lipid families.

cluster_biosynthesis Biosynthesis cluster_degradation Degradation Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Oleoylglycine Oleoylglycine Oleoyl-CoA->Oleoylglycine This compound This compound Oleoyl-CoA->this compound Cytochrome c + NH3 Oleoylglycine->this compound PAM PAM PAM Cytochrome c Cytochrome c Oleic Acid + NH3 Oleic Acid + NH3 This compound->Oleic Acid + NH3 FAAH FAAH FAAH

Caption: Biosynthesis and Degradation of this compound.

Core Signaling Mechanisms of this compound

This compound exerts its biological effects through a complex interplay with multiple molecular targets. It has been shown to interact with several receptor systems and ion channels, often in a manner that suggests allosteric modulation rather than direct agonism at the primary ligand binding site.

Cannabinoid Receptor (CB1) Interaction

This compound is a full agonist at the cannabinoid CB1 receptor, though with a lower affinity than the endocannabinoid anandamide.[7] This interaction is thought to mediate some of its central effects, including its hypnotic actions.[8] The activation of the CB1 receptor by this compound is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5]

This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Agonist Gi/o Protein Gi/o Protein CB1 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to This compound This compound 5-HT2A/2C Receptor 5-HT2A/2C Receptor This compound->5-HT2A/2C Receptor Positive Allosteric Modulator 5-HT7 Receptor 5-HT7 Receptor This compound->5-HT7 Receptor Negative Allosteric Modulator cAMP Accumulation cAMP Accumulation This compound->cAMP Accumulation Directly Increases (in absence of 5-HT) Phosphoinositide Hydrolysis Phosphoinositide Hydrolysis 5-HT2A/2C Receptor->Phosphoinositide Hydrolysis Increases 5-HT7 Receptor->cAMP Accumulation Increases Serotonin Serotonin Serotonin->5-HT2A/2C Receptor Agonist Serotonin->5-HT7 Receptor Agonist Start Start Prepare Brain\nMembranes Prepare Brain Membranes Start->Prepare Brain\nMembranes Incubate Membranes with\n[3H]Radioligand & this compound Incubate Membranes with [3H]Radioligand & this compound Prepare Brain\nMembranes->Incubate Membranes with\n[3H]Radioligand & this compound Separate Bound & Free\nLigand via Filtration Separate Bound & Free Ligand via Filtration Incubate Membranes with\n[3H]Radioligand & this compound->Separate Bound & Free\nLigand via Filtration Quantify Radioactivity Quantify Radioactivity Separate Bound & Free\nLigand via Filtration->Quantify Radioactivity Calculate IC50 & Ki Calculate IC50 & Ki Quantify Radioactivity->Calculate IC50 & Ki End End Calculate IC50 & Ki->End

References

Oleamide's Dual Influence: A Technical Guide to its Interaction with Serotonergic and GABAergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamide, an endogenous fatty acid amide, has garnered significant attention for its pleiotropic effects on the central nervous system, most notably its role in sleep induction. Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's modulation of the serotonergic and GABAergic systems. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in neuroscience and drug development seeking to understand and leverage the therapeutic potential of this compound and its analogues.

Introduction

This compound (cis-9,10-octadecenoamide) was first identified in the cerebrospinal fluid of sleep-deprived cats and has since been shown to induce physiological sleep in animal models.[1][2][3] Its diverse biological activities stem from its ability to interact with various molecular targets, including serotonin (B10506) (5-HT) and γ-aminobutyric acid (GABA) receptors.[1][4] This guide focuses on the intricate and often subtype-specific interactions of this compound with these two critical neurotransmitter systems, providing a foundational understanding for future research and therapeutic development.

Interaction with the Serotonergic System

This compound's interaction with the serotonergic system is characterized by a complex pattern of modulation, including potentiation, inhibition, and allosteric effects that are dependent on the specific 5-HT receptor subtype.[5][6][7]

Quantitative Data on Serotonergic Receptor Interaction

The following table summarizes the quantitative effects of this compound on various 5-HT receptor subtypes.

5-HT Receptor SubtypeEffect of this compoundConcentrationQuantitative MeasurementReference
5-HT1A Potentiation of 5-HT response100 nM370% potentiation[5]
1 µM560% potentiation[5]
5-HT2A Potentiation of 5-HT-induced phosphoinositide hydrolysis100 nM228% increase in maximal 5-HT response[8]
Potentiation of 5-HT response100 nM165% - 260% potentiation[5]
5-HT2C Potentiation of 5-HT-mediated chloride currents100 nM365% potentiation[5]
Moderate enhancement of 5-HT-evoked Ca2+ releaseNot specified~11% enhancement[9]
5-HT7 Inhibition of 5-HT-mediated cAMP stimulationNot specifiedInsurmountable antagonism[8]
Agonist-like effect (in absence of 5-HT)Not specifiedConcentration-dependent increase in cAMP[8]
Allosteric modulation of [3H]5-HT bindingNot specified3-fold decrease in [3H]5-HT affinity[6]
Displacement of [3H]5-HT bindingNot specifiedK(D) of 2.69 nM[6]
5-HT3 No effectNot specifiedNo potentiation of 5-HT-elicited currents[5]
Signaling Pathways

This compound's modulation of 5-HT receptors leads to downstream changes in intracellular signaling cascades. The following diagrams illustrate these pathways.

Oleamide_5HT2A_Signaling cluster_receptor Cell Membrane This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Potentiates Serotonin Serotonin (5-HT) Serotonin->Receptor Binds Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

This compound potentiates 5-HT2A receptor signaling.

Oleamide_5HT7_Signaling cluster_receptor Cell Membrane This compound This compound Receptor 5-HT7 Receptor This compound->Receptor Inhibits (in presence of 5-HT) Activates (alone) Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gs Gs protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

This compound's dual action on 5-HT7 receptor signaling.
Experimental Protocols

  • Cell Line: Rat P11 cells endogenously expressing the 5-HT2A receptor.

  • Labeling: Cells are incubated with [³H]myo-inositol in inositol-free DMEM to label the phosphoinositide pools.

  • Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol (B14025) monophosphatase) and then stimulated with varying concentrations of 5-HT in the presence or absence of this compound.

  • Extraction: The reaction is terminated with perchloric acid. The cell lysates are neutralized, and the aqueous phase is collected.

  • Quantification: Inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

  • Cell Line: HeLa cells transfected with the human 5-HT7 receptor.

  • Stimulation: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with 5-HT and/or this compound.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are determined using a competitive binding assay, often employing a radiolabeled cAMP tracer and a specific antibody.

  • Preparation: Membranes are prepared from HeLa cells expressing the 5-HT7 receptor.

  • Incubation: Membranes are incubated with a radioligand (e.g., [³H]5-HT) and varying concentrations of this compound or a competing ligand.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Saturation and competition binding data are analyzed to determine binding affinities (Kd) and receptor density (Bmax).

Interaction with the GABAergic System

This compound positively modulates the function of GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the brain. This interaction is stereoselective, with the cis-isomer being significantly more active than the trans-isomer.[10][11]

Quantitative Data on GABAergic Receptor Interaction

The following table summarizes the quantitative effects of this compound on the GABAA receptor.

Receptor/ChannelEffect of this compoundConcentrationQuantitative MeasurementReference
GABAA Receptor Enhancement of GABAA currents20 µMReversible enhancement[10][11]
Voltage-gated Na+ channels Block of sustained repetitive firingEC50 = 4.1 µMStereoselective suppression[10][11]
Block of veratridine-induced depolarizationIC50 = 13.9 µMStereoselective block[10][11]
Block of veratridine-induced [³H]-GABA releaseIC50 = 4.6 µMStereoselective block[10][11]
Signaling Pathways and Mechanism of Action

This compound enhances GABAA receptor function, leading to increased chloride influx and neuronal hyperpolarization. This potentiation of inhibitory neurotransmission contributes to its sedative and hypnotic effects.

Oleamide_GABA_Signaling cluster_receptor Postsynaptic Membrane This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

This compound's positive allosteric modulation of the GABA-A receptor.
Experimental Protocols

  • Cell Preparation: Cultured embryonic rat cortical neurons or oocytes expressing recombinant human GABAA receptors are used.

  • Recording: Whole-cell voltage-clamp recordings are performed to measure currents evoked by the application of GABA.

  • Drug Application: this compound is applied to the cells via a superfusion system, and its effect on the amplitude and kinetics of GABA-evoked currents is recorded. The requirement of specific GABAA receptor subunits (e.g., the γ subunit) for this compound's effect can also be investigated using this method.[10]

  • Preparation: Synaptoneurosomes (sealed nerve terminals with attached postsynaptic membranes) are prepared from mouse brain tissue.

  • Depolarization: The preparation is exposed to a depolarizing agent like veratridine (B1662332) (a sodium channel activator).

  • Measurement: Changes in membrane potential are monitored using voltage-sensitive dyes. The ability of this compound to block veratridine-induced depolarization is quantified.[11]

  • Preparation: Synaptosomes are prepared from mouse brain and preloaded with [³H]-GABA.

  • Stimulation: The release of [³H]-GABA is stimulated by veratridine.

  • Inhibition: The effect of different concentrations of this compound on veratridine-induced [³H]-GABA release is measured.

  • Quantification: The amount of radioactivity released into the superfusate is determined by liquid scintillation counting.[11]

Experimental Workflows

The following diagram illustrates a typical workflow for investigating the effects of this compound on receptor function.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Studies Receptor_Binding Radioligand Binding Assays (Determine affinity, allosteric effects) Second_Messenger Second Messenger Assays (cAMP, IP3, Ca²⁺) Receptor_Binding->Second_Messenger Cell_Culture Cell Culture (Transfected or endogenous receptors) Cell_Culture->Second_Messenger Electrophysiology Electrophysiology (Patch clamp, two-electrode voltage clamp) Cell_Culture->Electrophysiology Synaptosome_Prep Synaptosome/Synaptoneurosome Preparation Neurotransmitter_Release Neurotransmitter Release Assays Synaptosome_Prep->Neurotransmitter_Release Tissue_Slices Brain Slice Electrophysiology Animal_Models Animal Models (e.g., Rodents) Behavioral_Assays Behavioral Assays (Sleep, locomotion, anxiety) Animal_Models->Behavioral_Assays EEG_Recording EEG Recording Behavioral_Assays->EEG_Recording

A generalized workflow for this compound research.

Conclusion

This compound exerts a significant and complex modulatory influence on both the serotonergic and GABAergic systems. Its ability to act as a positive allosteric modulator of GABAA receptors and to differentially modulate various 5-HT receptor subtypes underscores its potential as a lead compound for the development of novel therapeutics for sleep disorders, anxiety, and other neurological conditions. The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers to further explore the pharmacology of this compound and to design new chemical entities with improved selectivity and efficacy. Future research should focus on elucidating the precise binding sites of this compound on these receptors and further characterizing its in vivo effects to translate these fundamental findings into clinical applications.

References

An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of Oleamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways governing the endogenous lipid signaling molecule, oleamide. The document details the biosynthetic routes leading to its formation and the primary pathways responsible for its degradation, offering insights for researchers in neuroscience, pharmacology, and drug development.

Introduction to this compound

This compound (cis-9,10-octadecenamide) is a primary fatty acid amide that was first identified in the cerebrospinal fluid of sleep-deprived cats and has been shown to induce physiological sleep in animals.[1][2][3] Beyond its role in sleep regulation, this compound exhibits a range of biological activities, including effects on thermoregulation, analgesia, and modulation of various neurotransmitter systems.[1][2][3][4] Its diverse functions underscore the importance of understanding the cellular mechanisms that control its synthesis and catabolism.

Biosynthesis of this compound

The biosynthesis of this compound is not fully elucidated, but two primary pathways have been proposed and are supported by experimental evidence.[1][2][4][5]

Pathway 1: Synthesis via N-Oleoylglycine and Peptidylglycine α-Amidating Monooxygenase (PAM)

This pathway involves a two-step process, beginning with the formation of N-oleoylglycine, which is then converted to this compound.

  • Formation of Oleoyl-CoA: The synthesis is initiated with the activation of oleic acid to oleoyl-CoA by an acyl-CoA synthetase.[1]

  • Formation of N-Oleoylglycine: Oleoyl-CoA is then conjugated with glycine (B1666218) to form N-oleoylglycine. The specific enzyme catalyzing this step in the context of this compound biosynthesis in vivo is still under investigation, though acyl-CoA:glycine N-acyltransferase is a candidate.[6][7]

  • Conversion to this compound: The final step is the oxidative cleavage of N-oleoylglycine to yield this compound and glyoxylate, a reaction catalyzed by the neuropeptide-processing enzyme, peptidylglycine α-amidating monooxygenase (PAM).[1][2][4][8][9] This pathway is thought to be prominent in the nervous system where PAM is expressed.[4]

G cluster_0 Biosynthesis Pathway 1: via PAM Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase N-Oleoylglycine N-Oleoylglycine Oleoyl-CoA->N-Oleoylglycine Acyl-CoA:Glycine N-acyltransferase (putative) This compound This compound N-Oleoylglycine->this compound Peptidylglycine α-amidating monooxygenase (PAM)

Biosynthesis of this compound via the PAM pathway.
Pathway 2: Direct Amidation via Cytochrome c

An alternative pathway proposes the direct amidation of oleic acid to form this compound.

  • Formation of Oleoyl-CoA: Similar to the first pathway, oleic acid is first activated to oleoyl-CoA.[1]

  • Direct Amidation: Oleoyl-CoA then reacts with an ammonia (B1221849) source, in a reaction that can be facilitated by cytochrome c, to directly yield this compound.[1][2][4][5] This mechanism has been linked to cellular processes such as apoptosis.[4]

G cluster_1 Biosynthesis Pathway 2: Direct Amidation Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase This compound This compound Oleoyl-CoA->this compound Cytochrome c + Ammonia

Direct amidation pathway for this compound biosynthesis.

Degradation of this compound

The primary route for the metabolic inactivation of this compound is through enzymatic hydrolysis.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

The degradation of this compound is predominantly carried out by the integral membrane enzyme, fatty acid amide hydrolase (FAAH).[4][8][10] FAAH catalyzes the hydrolysis of the amide bond of this compound to yield oleic acid and ammonia, thereby terminating its signaling functions.[4] This enzyme is widely distributed in various tissues, with high expression levels in the brain and liver.[4][11] FAAH also metabolizes other bioactive fatty acid amides, including the endocannabinoid anandamide (B1667382).[10][12]

G cluster_2 Degradation Pathway This compound This compound Oleic Acid Oleic Acid This compound->Oleic Acid Fatty Acid Amide Hydrolase (FAAH) Ammonia Ammonia This compound->Ammonia Fatty Acid Amide Hydrolase (FAAH)

Degradation of this compound by FAAH.
Potential Role of Cytochrome P450

While FAAH is the principal enzyme in this compound degradation, some evidence suggests that cytochrome P450 (CYP) enzymes may play a role in the metabolism of related fatty acid amides.[4][13] However, the specific contribution of CYPs to the breakdown of this compound in vivo is less characterized compared to the well-established role of FAAH.[4]

Quantitative Data

The following table summarizes available quantitative data related to this compound metabolism.

ParameterValueEnzymeSubstrateSource
FAAH KM for Ammonia (in vitro synthesis) 65 mMFAAHAmmonia[14]
This compound Concentration (N18TG2 cells) 55.0 ± 9.5 pmols/107 cells--[15]
Anandamide Concentration (N18TG2 cells) < 0.7 pmol/107 cells--[15]

Experimental Protocols

Fluorometric Assay for FAAH Activity

This protocol is based on the principle that FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[16][17]

Workflow Diagram:

G cluster_3 FAAH Activity Assay Workflow A Sample Preparation (Tissue/Cell Homogenization) B Add FAAH Substrate (Non-fluorescent) A->B C Incubate at 37°C B->C D Measure Fluorescence (Ex/Em = 360/465 nm) C->D E Data Analysis (Calculate Activity) D->E

Workflow for a fluorometric FAAH activity assay.

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples or cell pellets in ice-cold FAAH assay buffer.

    • Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzyme.

  • Reaction Setup:

    • In a 96-well plate, add the sample supernatant.

    • For background correction, include wells with a specific FAAH inhibitor.

    • Initiate the reaction by adding the non-fluorescent FAAH substrate.

  • Incubation:

    • Incubate the plate at 37°C for a specified period, allowing the enzymatic reaction to proceed.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from inhibitor-treated wells) from the sample readings.

    • Calculate the FAAH activity based on a standard curve generated with known concentrations of the fluorescent product (e.g., AMC).

Studying this compound Biosynthesis in Cell Culture

This protocol utilizes radiolabeled precursors to trace the synthesis of this compound in a cellular context, with mouse neuroblastoma N18TG2 cells being a common model system.[9][15]

Workflow Diagram:

G cluster_4 Biosynthesis Study Workflow A Cell Culture (e.g., N18TG2 cells) B Incubate with [14C]-Oleic Acid A->B C Lipid Extraction B->C D Chromatographic Separation (e.g., TLC, HPLC) C->D E Quantification of [14C]-Oleamide D->E

Workflow for studying this compound biosynthesis using radiolabeling.

Methodology:

  • Cell Culture and Labeling:

    • Culture N18TG2 cells under standard conditions.

    • Incubate the cells with a medium containing [14C]-oleic acid for a designated time to allow for its uptake and metabolism.

  • Lipid Extraction:

    • After incubation, harvest the cells and perform a total lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

  • Chromatographic Separation:

    • Separate the lipid extract using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound from other lipids.

  • Identification and Quantification:

    • Identify the [14C]-oleamide by comparing its chromatographic mobility to that of a non-radiolabeled this compound standard.

    • Quantify the amount of synthesized [14C]-oleamide using scintillation counting or autoradiography.

Conclusion

The biosynthesis and degradation of this compound are tightly regulated processes crucial for modulating its physiological effects. The two proposed biosynthetic pathways, one involving PAM and the other cytochrome c, highlight the complexity of its formation. The degradation is more clearly defined, with FAAH playing a central role. For professionals in drug development, targeting these pathways, particularly the inhibition of FAAH to enhance endogenous this compound levels, presents a promising therapeutic strategy for sleep and mood disorders. Further research is warranted to fully elucidate the regulatory mechanisms of these pathways and to explore their therapeutic potential.

References

Oleamide: A Comprehensive Technical Guide to its Physiological Functions Beyond Sleep

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamide (cis-9,10-octadecenamide) is an endogenous fatty acid amide first identified as a sleep-inducing lipid. However, a growing body of evidence reveals its multifaceted physiological roles extending far beyond the regulation of sleep. This technical guide provides an in-depth exploration of the physiological functions of this compound, with a focus on its analgesic, anti-inflammatory, and cognitive effects. We delve into its complex pharmacology, detailing its interactions with various molecular targets, including cannabinoid receptors, GABA-A receptors, and peroxisome proliferator-activated receptors (PPARs). This document summarizes key quantitative data, provides an overview of essential experimental protocols for studying this compound's bioactivity, and visualizes its signaling pathways to support further research and drug development endeavors.

Introduction

Initially isolated from the cerebrospinal fluid of sleep-deprived cats, this compound has emerged as a significant signaling molecule with a diverse range of biological activities. While its role in promoting sleep is well-documented, its influence on other physiological processes warrants a closer examination. This compound's structural similarity to the endocannabinoid anandamide (B1667382) has prompted extensive investigation into its cannabimimetic properties. Furthermore, its ability to modulate key neurotransmitter systems and inflammatory pathways highlights its potential as a therapeutic agent for a variety of conditions, including pain, inflammation, and cognitive disorders. This guide aims to provide a comprehensive technical overview of the current understanding of this compound's functions beyond sleep, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Analgesic Properties of this compound

This compound has demonstrated significant analgesic effects in various preclinical models of pain. Its pain-relieving actions are believed to be mediated through its interaction with the endocannabinoid system and other neurotransmitter pathways.

Quantitative Data: Analgesic Effects
ParameterValueSpeciesTest ModelReference
ED50 (Analgesia)66 mg/kg (i.p.)RatTail-flick test[1][2]
Effective Dose10-200 mg/kg (i.p.)RatTail-flick test[1]
Experimental Protocol: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.[3]

  • Animal Acclimation: Acclimate rats to the testing environment and handling for several days before the experiment.

  • Apparatus: A tail-flick analgesiometer is used, which applies a focused beam of radiant heat to the ventral surface of the rat's tail.

  • Baseline Latency: The baseline tail-flick latency is determined by measuring the time it takes for the rat to flick its tail away from the heat source. A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.[4]

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.).

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[4]

  • Data Analysis: The analgesic effect is quantified as the percentage increase in tail-flick latency compared to the baseline. The dose-response curve is then plotted to determine the ED50 value.[1]

Anti-inflammatory Effects of this compound

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and the production of pro-inflammatory mediators.

Mechanism of Action

This compound has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5] Furthermore, this compound can inhibit the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response, by preventing the phosphorylation of its inhibitor, IκB-α.[5] this compound also attenuates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][7]

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.[8]

  • Nitrite (B80452) Measurement (Griess Assay): After 24 hours of incubation, measure the accumulation of nitrite in the culture supernatant, an indicator of NO production, using the Griess reagent.[8]

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using specific enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: To assess the expression of iNOS, COX-2, and the phosphorylation of IκB-α, lyse the cells, separate the proteins by SDS-PAGE, and perform Western blotting using specific primary and secondary antibodies.[9]

Cognitive Functions of this compound

The role of this compound in cognition is complex, with studies suggesting both memory-modulating and neuroprotective effects.

Effects on Memory

This compound has been shown to modulate memory processes. In a passive avoidance paradigm, this compound facilitated memory extinction in rats. However, other studies suggest that long-term consumption of this compound may improve working and short-term memory. The administration of this compound has also been found to reverse scopolamine-induced cognitive impairment.[10]

Experimental Protocol: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11]

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool for spatial navigation.

  • Acquisition Phase: The animal is released from different starting positions and the latency to find the hidden platform is recorded over several trials and days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Drug Administration: this compound or vehicle is administered before or after the training sessions, depending on whether the effect on learning or memory consolidation is being investigated.

  • Data Analysis: Parameters such as escape latency, path length, and time spent in the target quadrant are analyzed to assess cognitive performance.

Molecular Targets and Signaling Pathways

This compound's diverse physiological effects are a result of its interaction with multiple molecular targets.

Cannabinoid Receptors (CB1 and CB2)

This compound is a full agonist of the CB1 receptor, although with a lower affinity than anandamide.[12][13][14] It competitively inhibits the binding of the nonselective cannabinoid agonist [3H]CP55,940 to rat brain membranes.[12] The analgesic effects of this compound are partially mediated through the CB1 receptor, as they can be inhibited by the CB1 antagonist SR141716A.[2] this compound's anti-inflammatory effects in microglial cells have been shown to be blocked by a CB2 receptor antagonist, suggesting a role for this receptor as well.[15]

LigandReceptorKi (μM)Species/TissueReference
This compoundCB11.14Rat brain membranes[12][13]
This compoundCB18.13Human CB1 transfected cells[12][13]
Anandamide (AEA)CB10.428Rat brain membranes[12]
  • Membrane Preparation: Prepare crude membrane fractions from rat whole brain or from cells stably expressing the human CB1 receptor.

  • Radioligand: Use a radiolabeled cannabinoid receptor agonist, such as [3H]CP55,940.

  • Binding Reaction: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of this compound or a known competitor.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory constant (Ki) of this compound by non-linear regression analysis of the competition binding data.

Oleamide_CB1_Signaling This compound This compound CB1R CB1 Receptor This compound->CB1R Agonist Gi Gαi CB1R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia

GABA-A Receptors

This compound positively modulates GABA-A receptors, enhancing the currents induced by GABA.[16] This modulation is stereoselective, with the cis isomer being active while the trans isomer is not.[17] The hypnotic and some analgesic and hypothermic effects of this compound are thought to be mediated, at least in part, through its interaction with GABA-A receptors, particularly those containing the β3 subunit. The GABA-A receptor antagonist bicuculline (B1666979) can reverse this compound-induced analgesia and hypothermia.[2]

ParameterValueReceptor SubunitCell TypeReference
EC50 (SRF suppression)4.1 μM-Cultured pyramidal neurons[16]
IC50 (Veratridine-induced depolarization)13.9 μM-Mouse synaptoneurosomes[16]
  • Cell Preparation: Use cultured primary neurons or cell lines expressing specific GABA-A receptor subunits.

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

  • GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline current.

  • This compound Application: Co-apply this compound with GABA to observe any potentiation of the GABA-induced current.

  • Data Acquisition and Analysis: Record the changes in current amplitude and analyze the dose-dependent effects of this compound.

Oleamide_GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride Cl- influx GABA_A->Chloride Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia This compound This compound This compound->GABA_A Positive Allosteric Modulator GABA GABA GABA->GABA_A

Peroxisome Proliferator-Activated Receptors (PPARs)

This compound can activate all three PPAR subtypes (α, β/δ, and γ), with a preference for PPARγ.[18][19] It has been shown to induce adipogenesis in 3T3-L1 cells, a process mediated by PPARγ.[18][20] This interaction suggests a potential role for this compound in metabolic regulation.

ParameterValueReceptor SubtypeAssayReference
IC50 (Binding)38 μMPPARγFluorescent ligand competition[18][20]
Effective Concentration (Transactivation)10 and 50 μMPPARα, PPARβ, PPARγLuciferase reporter assay[18][20]
  • Cell Transfection: Co-transfect cells (e.g., CHO or HEK293) with a plasmid containing a PPAR-responsive element linked to a luciferase reporter gene and a plasmid expressing the desired PPAR subtype (α, β/δ, or γ).[20]

  • Cell Treatment: Treat the transfected cells with various concentrations of this compound or a known PPAR agonist.

  • Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) and calculate the fold induction relative to the vehicle control.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound is a substrate for fatty acid amide hydrolase (FAAH), the same enzyme that degrades anandamide.[21] By competing with anandamide for FAAH-mediated hydrolysis, this compound can increase the endogenous levels of anandamide, leading to an "entourage effect" that potentiates endocannabinoid signaling.[22]

  • Enzyme Source: Use rat liver microsomes or recombinant FAAH.

  • Substrate: A fluorogenic or radiolabeled FAAH substrate, such as AMC-arachidonoyl amide or [14C]this compound, is used.[23][24][25]

  • Inhibition Assay: Incubate the enzyme with the substrate in the presence of varying concentrations of this compound or a known FAAH inhibitor.

  • Product Measurement: Measure the fluorescent or radioactive product generated from the substrate hydrolysis.

  • Data Analysis: Determine the IC50 value of this compound for FAAH inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Oleamide_FAAH_Workflow Start Start: Prepare Reagents Add_Enzyme Add FAAH Enzyme (e.g., rat liver microsomes) Start->Add_Enzyme Add_this compound Add this compound (or other inhibitor) Add_Enzyme->Add_this compound Add_Substrate Add Fluorogenic Substrate (e.g., AMC-arachidonoyl amide) Add_this compound->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence (Ex: 360 nm, Em: 465 nm) Incubate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Conclusion

This compound is a pleiotropic signaling molecule with significant physiological functions that extend beyond its initial characterization as a sleep-inducing factor. Its analgesic, anti-inflammatory, and cognitive-modulating effects, mediated through a complex interplay with cannabinoid receptors, GABA-A receptors, PPARs, and FAAH, position it as a promising candidate for therapeutic development. This technical guide provides a foundational understanding of this compound's bioactivities, offering valuable data and methodological insights to guide future research. Further investigation into the precise molecular mechanisms and signaling cascades regulated by this compound will be crucial for unlocking its full therapeutic potential.

References

Oleamide: An In-depth Analysis of its Effects on Body Temperature and Locomotion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oleamide (cis-9,10-octadecenoamide) is an endogenous fatty acid amide first identified in the cerebrospinal fluid of sleep-deprived cats. It has since been the subject of extensive research due to its pleiotropic effects on the central nervous system, including the induction of sleep, analgesia, and anxiolysis. This technical guide focuses on two of its most prominent physiological actions: the dose-dependent reduction of core body temperature and the suppression of spontaneous locomotor activity. We provide a comprehensive review of the quantitative data from key preclinical studies, detail the experimental protocols used to elicit these findings, and present the current understanding of the complex signaling pathways involved. This document is intended to serve as a core resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the systems modulated by this compound.

Quantitative Effects of this compound Administration

Systemic administration of this compound consistently produces hypothermia and hypolocomotion in a dose-dependent manner in rodent models.[1][2] The following tables summarize the quantitative data from key studies.

Effects on Body Temperature

This compound induces a significant, dose-dependent decrease in core body temperature. The potency of this hypothermic effect is comparable to its effect on locomotion, with an ED₅₀ of approximately 14 mg/kg in rats.[3]

Animal Model Dose (i.p.) Parameter Result Reference
Rat10 - 100 mg/kgED₅₀ for Hypothermia14 mg/kg (95% CI: 12-17 mg/kg)[3]
Rat10 - 100 mg/kgMax Temperature DropBaseline: 37.3 ± 0.07°C; Max Drop to: 35.3 ± 0.12°C[3]
Rat2.5 mg/kgCore Temperature Change-1.0°C[2]
Rat10 mg/kgCore Temperature Change-1.75°C[2]
Rat20 mg/kgCore Temperature Change-2.25°C[2]

Table 1: Summary of this compound's Hypothermic Effects.

Effects on Locomotor Activity

This compound is a potent suppressor of spontaneous movement. In open-field tests, it reduces parameters such as distance traveled, rearing, and grooming.[4][5] The ED₅₀ for suppressing distance traveled in rats is nearly identical to that for inducing hypothermia.[6]

Animal Model Dose (i.p.) Parameter Result Reference
Rat10 - 100 mg/kgED₅₀ for Locomotion Suppression14 mg/kg (95% CI: 10-19 mg/kg)[3][4][6]
Mouse43.7 - 700 mg/kgLocomotor ActivityDose-dependent inhibition[7]
Mouse5 mg/kg, 10 mg/kgNovelty-Induced LocomotionDose-dependent reduction[5]

Table 2: Summary of this compound's Effects on Locomotion.

Experimental Protocols

The following sections detail standardized methodologies for evaluating the effects of this compound on body temperature and locomotion in rodents.

Animal Models
  • Species: Male Sprague-Dawley or Wistar rats (250-350g) or male mice (e.g., C57BL/6, 25-30g) are commonly used.[5][6][8]

  • Housing: Animals should be housed in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization to the facility for at least one week prior to experimentation is critical.

Drug Preparation and Administration
  • Formulation: this compound is typically dissolved in a vehicle solution, as it is insoluble in water. A common vehicle is a mixture of ethanol, Emulphor (or Tween 80), and saline (e.g., in a 1:1:18 ratio).

  • Administration: Intraperitoneal (i.p.) injection is the most common route for systemic administration in these studies.[3][7] Doses typically range from 2.5 mg/kg to 100 mg/kg.

Body Temperature Measurement
  • Method 1: Rectal Probe: This is a traditional and widely used method. A digital thermometer with a flexible probe is inserted approximately 2 cm into the rectum.

    • Procedure: A baseline temperature is recorded before injection. Post-injection measurements are taken at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes). It is important to note that this method can induce stress, potentially confounding the results.[9]

  • Method 2: Implantable Telemetry: This is considered the gold standard as it allows for continuous and stress-free monitoring of core body temperature.[10][11]

    • Procedure: A small, sterile telemetry transponder is surgically implanted into the peritoneal cavity of the animal under anesthesia. Animals are allowed a recovery period of at least one week. The transponder transmits core temperature data to a receiver placed under the animal's cage.

Locomotor Activity Assessment
  • Apparatus: A standard open-field arena (e.g., 40x40x40 cm for rats) is used. The arena is typically equipped with a grid of infrared beams or an overhead video camera connected to automated tracking software.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the test.

    • Immediately after i.p. injection of this compound or vehicle, the animal is placed in the center of the open-field arena.

    • Activity is recorded for a set duration, typically 30 to 60 minutes.[4][6]

    • Key parameters measured include total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Signaling Pathways and Mechanisms of Action

The physiological effects of this compound are not mediated by a single receptor but rather through a complex interaction with multiple neurotransmitter systems.[6] This pleiotropic activity makes it a fascinating but challenging molecule to study.

This compound's Multi-Target Mechanism

This compound's actions are attributed to both direct receptor modulation and indirect effects, such as the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[12][13] This inhibition leads to an "entourage effect," where the levels of other endogenous lipids, like the endocannabinoid anandamide (B1667382), are increased.[14] Key systems involved include the endocannabinoid, GABAergic, serotonergic, and dopaminergic pathways.[6][15]

Oleamide_Signaling cluster_indirect Indirect Action cluster_effects Physiological Effects This compound This compound CB1 CB1 Receptor This compound->CB1 Agonist (Low Affinity) GABA_A GABA-A Receptor (Allosteric Site) This compound->GABA_A Positive Allosteric Modulator Serotonin_R 5-HT Receptors (e.g., 5-HT2A/2C) This compound->Serotonin_R Modulates FAAH FAAH Enzyme This compound->FAAH Inhibits Hypothermia Hypothermia CB1->Hypothermia Hypolocomotion Hypolocomotion CB1->Hypolocomotion GABA_A->Hypothermia Reversed by Bicuculline GABA_A->Hypolocomotion Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Degrades Anandamide->CB1 Activates Dopamine_D2 Dopamine D2 Receptor Dopamine_D2->Hypolocomotion Blocked by Antagonist Experimental_Workflow A Animal Acclimatization (1-2 weeks) B Surgical Implantation (Telemetry Transponder, Optional) A->B D Habituation to Testing Environment (30-60 min) A->D If no surgery C Surgical Recovery (>1 week) B->C C->D E Baseline Measurements (Body Temp / Locomotion) D->E F Drug Administration (this compound or Vehicle, i.p.) E->F G Post-Injection Monitoring F->G H Locomotor Activity Recording (0-60 min post-injection) G->H I Body Temperature Recording (Intervals up to 120+ min) G->I J Data Analysis (e.g., ANOVA, t-test) H->J I->J

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural and Chemical Properties of cis-Oleamide

This technical guide provides a comprehensive overview of the structural and chemical properties of cis-oleamide, an endogenous fatty acid amide with significant neuromodulatory and physiological functions. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and the visualization of key molecular relationships.

Core Chemical and Physical Properties

cis-Oleamide, with the IUPAC name (9Z)-Octadec-9-enamide, is a naturally occurring lipid molecule first identified in the cerebrospinal fluid of sleep-deprived cats.[1][2] It is the amide derivative of the common fatty acid, oleic acid.[1] Its unique structure, featuring a long hydrocarbon chain and a polar amide group, dictates its chemical behavior and biological activity.

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of cis-oleamide are summarized below.

PropertyValueCitations
CAS Number 301-02-0[1][3][4][5][6][7][8]
Molecular Formula C₁₈H₃₅NO[1][5][6][9][10][11][12]
Molecular Weight 281.48 g/mol [5][13]
Monoisotopic Mass 281.271864740 Da[9][12]
Synonyms cis-9-Octadecenamide, Oleic acid amide, (Z)-9-Octadecenamide[5][6][7][10]
Physicochemical Properties

cis-Oleamide is a waxy, crystalline solid at room temperature.[5][14] Its physical properties are characteristic of long-chain fatty amides.

PropertyValueCitations
Appearance White to off-white/creamy crystalline solid, powder, or flakes[1][5][14][15]
Melting Point 70-76 °C[1][5][7][9][16]
Boiling Point >200 °C (Predicted: 433.3 ± 24.0 °C)[1][5][7][17]
Density ~0.88 - 0.94 g/cm³[1][5][7][16]
Solubility Profile

The solubility of cis-oleamide is dictated by its amphipathic nature, possessing a long, non-polar hydrocarbon tail and a polar amide head. It is practically insoluble in water but shows good solubility in various organic solvents.[5][18]

SolventSolubilityCitations
Water Insoluble[1][5][15][19]
PBS (pH 7.2) ~0.05 mg/mL[3]
Ethanol Soluble (~14-22 mg/mL; 100 mM)[3][4][5][7]
DMSO Soluble (~14-20 mg/mL)[3][4][5][7]
Dimethylformamide (DMF) Soluble (~14 mg/mL)[3][4][5][7]
Chloroform Soluble (50 mg/mL)[5][7][14]
Ether Soluble[14]
Non-polar solvents (Hexane, Benzene) Generally Soluble[18]

Structural and Chemical Relationships

The chemical properties and biological functions of cis-oleamide are a direct result of its molecular structure. The diagram below illustrates the relationship between its structural features and its key chemical characteristics.

cluster_structure Molecular Structure of cis-Oleamide cluster_properties Resulting Chemical Properties structure cis-Oleamide C₁₈H₃₅NO Long Hydrocarbon Chain (C18) cis-Double Bond (Δ⁹) Polar Amide Group (-CONH₂) hydrophobicity Lipophilic / Hydrophobic Character structure:chain->hydrophobicity polarity Polarity & H-Bonding Capability structure:amide->polarity conformation Specific 3D Conformation structure:db->conformation solubility Poor Aqueous Solubility hydrophobicity->solubility organic_sol High Solubility in Organic Solvents hydrophobicity->organic_sol reactivity Site for Biological Interaction & Metabolism polarity->reactivity

Figure 1: Relationship between cis-oleamide's structure and its properties.

Biological Activity and Signaling Pathways

cis-Oleamide is recognized as a multi-target signaling molecule. It was first characterized for its ability to induce physiological sleep.[1][2] Its biological effects are mediated through interactions with several key protein targets and pathways.

Key biological activities include:

  • Cannabinoid Receptor Agonism : It acts as an agonist at cannabinoid 1 (CB1) receptors.[6][10][11]

  • Serotonergic System Modulation : It allosterically modulates several serotonin (B10506) receptors, including 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₇.[1]

  • Enzymatic Regulation : It is a substrate for Fatty Acid Amide Hydrolase (FAAH), the same enzyme that degrades the endocannabinoid anandamide.[1][20]

  • PPAR Activation : It can activate peroxisome proliferator-activated receptor gamma (PPARγ).[6][10]

The following diagram illustrates the primary biological interactions of cis-oleamide.

cluster_outcomes Physiological Outcomes oleamide cis-Oleamide cb1 CB1 Receptor This compound->cb1 Agonist htr Serotonin Receptors (5-HT₂ₐ, 5-HT₂𝒸, 5-HT₇) This compound->htr Allosteric Modulator faah FAAH Enzyme This compound->faah Substrate (Metabolism) ppar PPARγ Receptor This compound->ppar Activates sleep Sleep Induction cb1->sleep neuro Neuromodulation cb1->neuro htr->sleep vaso Vasodilation ppar->vaso

Figure 2: Key biological interaction pathways for cis-oleamide.

Experimental Protocols and Methodologies

The characterization and study of cis-oleamide involve standard analytical and pharmacological techniques. The structural identification of the endogenous lipid was definitively achieved through a synthetic approach, comparing the isolated natural product with synthetically produced candidate molecules.[2]

Structural Characterization Workflow

A typical workflow for the structural confirmation of cis-oleamide involves multiple spectroscopic techniques.

sample Sample Preparation (Extraction / Synthesis) ms Mass Spectrometry (MS) Determine Molecular Weight & Formula sample->ms nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Carbon Skeleton & Connectivity sample->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups (Amide, Alkene) sample->ir confirm Structural Confirmation ms->confirm nmr->confirm ir->confirm

Figure 3: Experimental workflow for structural analysis of cis-oleamide.
Key Experimental Methodologies

  • Mass Spectrometry (MS):

    • Objective: To determine the exact molecular weight and elemental formula.

    • Methodology: The sample is ionized (e.g., by electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution MS can provide the exact mass, allowing for the determination of the molecular formula (C₁₈H₃₅NO).[2][21] Tandem MS (MS/MS) is used to fragment the parent ion, providing structural information based on the fragmentation pattern.[21] For this compound, the protonated molecule [M+H]⁺ is observed at m/z 282.2792.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework, including the position and stereochemistry of the double bond.

    • Methodology: ¹H NMR and ¹³C NMR spectroscopy are used. The ¹H NMR spectrum provides information about the chemical environment of protons, with characteristic signals for olefinic protons (~5.3 ppm), allylic protons (~2.0 ppm), and the long alkyl chain.[22] ¹³C NMR provides information on each unique carbon atom in the molecule. The analysis of chemical shifts and coupling constants confirms the cis-configuration of the double bond at the Δ⁹ position.[22][23] The sample is typically dissolved in a deuterated solvent like CDCl₃.[23]

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Methodology: The sample is exposed to infrared radiation, and the absorption is measured. The IR spectrum of this compound shows characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, and the C=C stretching of the cis-alkene.[24][25]

  • Radioligand Binding Assay (for CB1 Receptor Affinity):

    • Objective: To quantify the binding affinity of cis-oleamide to a specific receptor.

    • Methodology: Membranes from cells expressing the receptor of interest (e.g., human CB1) are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. Various concentrations of the unlabeled test compound (cis-oleamide) are added to compete for binding with the radioligand. The amount of radioactivity bound to the membranes is measured, and the concentration of cis-oleamide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity constant (Ki). For cis-oleamide, the Ki at CB1 receptors was determined to be 8.13 µM.[10]

References

Oleamide as a potential therapeutic agent for sleep disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oleamide, an endogenous fatty acid amide, has emerged as a significant modulator of sleep-wake cycles. First isolated from the cerebrospinal fluid of sleep-deprived cats, it has been shown to induce physiological sleep in various animal models.[1][2] Its mechanism of action is multifaceted, involving interactions with several key neurotransmitter systems, including the GABAergic, serotonergic, and endocannabinoid systems.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, mechanism of action, and its potential as a therapeutic agent for sleep disorders. We present a synthesis of quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved in its hypnotic effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound (cis-9,10-octadecenoamide) is a naturally occurring lipid messenger that accumulates in the cerebrospinal fluid during periods of sleep deprivation.[2][3][5] Its discovery has opened new avenues for understanding the endogenous regulation of sleep. Structurally similar to the endocannabinoid anandamide, this compound's biological activity is not confined to a single receptor but rather a complex interplay with multiple signaling pathways, making it a promising, albeit complex, therapeutic target.[1][5] This guide will delve into the core scientific findings related to this compound's effects on sleep, providing the detailed information necessary for advanced research and development.

Mechanism of Action and Signaling Pathways

This compound's sleep-inducing effects are attributed to its modulation of several critical neurotransmitter systems.

GABAergic System

This compound positively modulates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4][6] It has been demonstrated to enhance the amplitude of currents gated by GABA-A receptors.[3][4] Studies using mice with a targeted mutation of the GABA-A receptor beta 3 subunit (Gabrb3-/-) have shown that the hypnotic actions of this compound are eliminated in these animals, providing strong evidence for the involvement of this receptor subunit in its mechanism of action.[7] The cis-isomer of this compound stereoselectively enhances GABA-A receptor currents.[8][9]

Serotonergic System

The serotonergic system also plays a crucial role in the hypnotic effects of this compound. This compound has been shown to modulate serotonergic neurotransmission.[2][6] Specifically, it increases the amplitude of currents gated by 5-HT2a and 5-HT2c receptors.[3][4] The sleep-inducing effects of this compound can be prevented by the administration of 5-HT reuptake inhibitors like fluoxetine (B1211875) and fenfluramine, as well as 5-HT(1A) receptor agonists such as buspirone.[10]

Endocannabinoid System

A significant component of this compound's hypnotic action involves the endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor.[11] The sleep-inducing effects of this compound can be blocked by the CB1 receptor antagonist SR141716.[3][12] While this compound's direct binding to the CB1 receptor has been a subject of debate, it is believed to act at least in part by enhancing endocannabinoid signaling, possibly by inhibiting the fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide.[2][5][8] This leads to increased levels of endogenous cannabinoids, which then act on CB1 receptors to promote sleep.

Oleamide_Signaling_Pathways cluster_gaba GABAergic System cluster_serotonin Serotonergic System cluster_cannabinoid Endocannabinoid System Oleamide_GABA This compound GABA_A GABA-A Receptor (β3 subunit) Oleamide_GABA->GABA_A Positive Allosteric Modulation GABA_Effect Increased Inhibitory Neurotransmission GABA_A->GABA_Effect Sleep Sleep Promotion GABA_Effect->Sleep Oleamide_Serotonin This compound HT2A_2C 5-HT2A/2C Receptors Oleamide_Serotonin->HT2A_2C Potentiation Serotonin_Effect Modulation of Sleep-Wake Cycle HT2A_2C->Serotonin_Effect Serotonin_Effect->Sleep Oleamide_CB This compound FAAH FAAH Inhibition Oleamide_CB->FAAH Anandamide ↑ Anandamide Levels FAAH->Anandamide CB1 CB1 Receptor Anandamide->CB1 Cannabinoid_Effect Sleep Induction CB1->Cannabinoid_Effect Cannabinoid_Effect->Sleep

Caption: Signaling pathways of this compound leading to sleep promotion.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound on sleep and related physiological parameters.

Table 1: Effects of this compound on Sleep Parameters in Rodents

SpeciesAdministration RouteDoseEffect on Sleep LatencyEffect on Total Sleep TimeEffect on Slow-Wave Sleep (SWS)Effect on REM SleepReference
RatIntracerebroventricular2.8 µgNot specifiedNot specifiedNot specified[12]
RatIntraperitoneal10, 20 mg/kg↑ (SWS2)No effect[10][13]
MousePeripheralNot specifiedNot specifiedNot specified[7]
RatCentralNot specifiedNot specified[14]

Table 2: Effects of this compound on Body Temperature and Locomotor Activity in Rats

Administration RouteDoseEffect on Body TemperatureEffect on Locomotor ActivityReference
Intraperitoneal10, 20 mg/kg↓ (dose-dependent)↓ (dose-dependent)[13][15]

Table 3: Interaction of this compound with Other Pharmacological Agents

SpeciesThis compound DoseInteracting AgentEffectReference
RatNot specifiedTriazolam (0.125 µg)Synergistic reduction in sleep latency[3]
RatNot specifiedFluoxetine, FenfluraminePrevention of this compound-induced increase in SWS[10]
RatNot specifiedBuspirone, 8-OH-DPATPrevention of this compound-induced increase in SWS[10]
Rat2.8 µg (i.c.v.)SR141716 (3 µg)Blockade of sleep-inducing effects[12]

Experimental Protocols

In Vivo Sleep Studies in Rodents

Objective: To assess the effects of this compound administration on sleep architecture.

Animals: Male Wistar rats or wild-type and genetically modified mice.

Surgical Implantation:

  • Anesthetize animals with an appropriate anesthetic agent.

  • Implant stainless steel screw electrodes over the cerebral cortex for electroencephalogram (EEG) recording.

  • Implant flexible, insulated stainless steel wire electrodes into the dorsal neck muscles for electromyogram (EMG) recording.

  • For intracerebroventricular (i.c.v.) administration, implant a guide cannula into the lateral ventricle.

  • Allow a post-operative recovery period of at least 7 days.

Drug Administration:

  • Intraperitoneal (i.p.) or Subcutaneous (s.c.): Dissolve this compound in a suitable vehicle (e.g., saline containing Tween 80).

  • Intracerebroventricular (i.c.v.): Dissolve this compound in artificial cerebrospinal fluid and infuse through the implanted cannula.

Data Recording and Analysis:

  • Connect the implanted electrodes to a recording system.

  • Record EEG and EMG signals continuously for a defined period (e.g., 4-24 hours) following drug or vehicle administration.

  • Score the recordings visually or using automated software into stages of wakefulness (W), slow-wave sleep (SWS), and rapid-eye-movement sleep (REMS) in epochs of a fixed duration (e.g., 30 seconds).

  • Calculate sleep parameters: sleep latency (time to first SWS epoch), total time spent in each stage, and the number and duration of sleep/wake bouts.

Experimental_Workflow_Sleep_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Preparation (Rats/Mice) Surgery Surgical Implantation (EEG/EMG Electrodes) Animal_Prep->Surgery Recovery Post-operative Recovery Surgery->Recovery Drug_Admin This compound Administration (i.p., s.c., or i.c.v.) Recovery->Drug_Admin Data_Acq EEG/EMG Data Acquisition (4-24 hours) Drug_Admin->Data_Acq Sleep_Scoring Sleep Stage Scoring (W, SWS, REMS) Data_Acq->Sleep_Scoring Param_Calc Calculation of Sleep Parameters (Latency, Duration, etc.) Sleep_Scoring->Param_Calc Stats Statistical Analysis Param_Calc->Stats

Caption: Workflow for in vivo sleep studies in rodents.

In Vitro Electrophysiology

Objective: To investigate the direct effects of this compound on ion channel and receptor function.

Preparation:

  • Cell Culture: Use cultured primary neurons or cell lines (e.g., Xenopus oocytes) expressing specific receptor subunits.

  • Brain Slices: Prepare acute brain slices from rodents.

Electrophysiological Recording:

  • Use patch-clamp or two-electrode voltage-clamp techniques.

  • Obtain whole-cell or single-channel recordings from the cells of interest.

  • Apply agonists for the receptor being studied (e.g., GABA, serotonin) to elicit a baseline current.

  • Perfuse this compound at various concentrations and observe its effect on the agonist-evoked currents.

Data Analysis:

  • Measure the amplitude, kinetics, and frequency of the recorded currents.

  • Construct dose-response curves to determine the potency and efficacy of this compound's modulatory effects.

Safety and Toxicology

Preclinical safety data for this compound indicates low acute toxicity. In a study with Wistar rats, oral administration of up to 5,000 mg/kg did not result in mortality or significant macroscopic abnormalities.[16] this compound did not cause skin or eye irritation in rabbit studies.[17] While long-term toxicological data is limited, the available information suggests a favorable safety profile at doses relevant to its physiological effects.[16][18]

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for sleep disorders. Its multifaceted mechanism of action, targeting GABAergic, serotonergic, and endocannabinoid systems, suggests it may offer a more holistic approach to sleep regulation compared to agents with a single mechanism of action. The preclinical data robustly supports its sleep-inducing properties.

Future research should focus on:

  • Conducting well-controlled clinical trials to establish the efficacy and safety of this compound in humans with sleep disorders.

  • Further elucidating the precise molecular interactions of this compound with its various receptor targets.

  • Investigating the pharmacokinetics and metabolism of this compound in humans to determine optimal dosing strategies.

  • Exploring the development of novel this compound analogs or FAAH inhibitors with improved pharmacokinetic properties and selectivity.

The continued exploration of this compound and its signaling pathways holds significant promise for the development of a new generation of safe and effective treatments for sleep disorders.

References

The Entourage Effect: A Technical Whitepaper on Oleamide's Interaction with Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The "entourage effect," a theory proposing that various compounds within a biological system can act synergistically to modulate the effects of a primary endogenous ligand, is a subject of intense investigation within the endocannabinoid system (ECS). This technical guide provides an in-depth analysis of the interaction between oleamide, a naturally occurring fatty acid amide, and anandamide (B1667382) (AEA), a key endocannabinoid. We will explore the molecular mechanisms underpinning this interaction, focusing on the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary degradative enzyme for anandamide. This document will present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling and metabolic pathways to facilitate a deeper understanding of this complex relationship and its potential therapeutic implications.

Introduction to the Endocannabinoid System and the Entourage Effect

The endocannabinoid system is a ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes. Its primary components include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (e.g., anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation.[1] The concept of the "entourage effect" posits that the biological activity of endocannabinoids can be enhanced by the presence of other, often structurally related, endogenous molecules that may not have significant activity at cannabinoid receptors themselves.[2] This potentiation can occur through various mechanisms, including competition for metabolic enzymes, leading to increased bioavailability of the primary ligand.

Anandamide and this compound: Key Players

Anandamide (N-arachidonoylethanolamine, AEA) is a primary endocannabinoid that exhibits partial agonism at CB1 and CB2 receptors. It is synthesized "on-demand" from membrane lipid precursors and is rapidly degraded, primarily by the enzyme Fatty Acid Amide Hydrolase (FAAH).[3]

This compound , the amide of oleic acid, is another endogenous fatty acid amide.[4] While its role is multifaceted, it has garnered significant attention for its structural similarity to anandamide and its potential to interact with the ECS.[5] The relationship between this compound and the cannabinoid system is complex, with some studies suggesting it can directly activate CB1 receptors, while others propose its effects are primarily mediated through the entourage effect by inhibiting FAAH.[6][7]

Molecular Mechanism of Interaction: FAAH Inhibition

The principal mechanism by which this compound is thought to exert an entourage effect on anandamide is through the competitive inhibition of FAAH.[6] Both anandamide and this compound are substrates for FAAH, which hydrolyzes them into arachidonic acid and ethanolamine, and oleic acid and ammonia, respectively.[8] By acting as an alternative substrate, this compound can occupy the active site of FAAH, thereby reducing the degradation of anandamide and prolonging its signaling activity at cannabinoid receptors.[6]

Biosynthesis and Degradation Pathways

The synthesis and degradation of anandamide and this compound are tightly regulated processes involving multiple enzymatic steps.

Anandamide Metabolism:

anandamide_metabolism cluster_synthesis Anandamide Biosynthesis cluster_degradation Anandamide Degradation NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) Anandamide_s Anandamide (AEA) NAPE->Anandamide_s Hydrolysis NAPE_PLD NAPE-PLD NAPE_PLD->NAPE Anandamide_d Anandamide (AEA) Products Arachidonic Acid + Ethanolamine Anandamide_d->Products Hydrolysis FAAH FAAH FAAH->Anandamide_d

This compound Metabolism:

oleamide_metabolism cluster_synthesis_this compound This compound Biosynthesis cluster_degradation_this compound This compound Degradation Oleoylglycine N-Oleoylglycine Oleamide_s This compound Oleoylglycine->Oleamide_s Amidation PAM PAM PAM->Oleoylglycine Oleamide_d This compound Products_o Oleic Acid + Ammonia Oleamide_d->Products_o Hydrolysis FAAH_o FAAH FAAH_o->Oleamide_d

Anandamide Signaling Pathway

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), anandamide initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1][9]

anandamide_signaling Anandamide Anandamide (AEA) CB1 CB1 Receptor Anandamide->CB1 Binds to Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Response MAPK->Response IonChannels->Response

Quantitative Data

The interaction of this compound and anandamide with their molecular targets has been quantified in numerous studies. The following tables summarize key binding affinity and enzyme inhibition data.

Table 1: Binding Affinities at Cannabinoid Receptor 1 (CB1)

CompoundReceptor SourceRadioligandKi (nM)Reference
AnandamideRat whole-brain membranes[3H]CP55,940428[6]
Anandamide--~70[10]
This compoundRat whole-brain membranes[3H]CP55,9401140[6]
This compoundRat whole-brain membranes[3H]SR141716A2630[6]
This compoundHuman CB1 cell membranes[3H]CP55,9408130[11]

Table 2: Functional Activity at Cannabinoid Receptor 1 (CB1)

CompoundAssayEC50 (µM)Reference
This compound[35S]GTPγS binding1.64[11]
Anandamide[35S]GTPγS binding10.43[11]

Table 3: Fatty Acid Amide Hydrolase (FAAH) Interaction

CompoundParameterValue (µM)NotesReference
Anandamide (AEA)Km (Hydrolysis by FLAT)25.3 ± 14.2FLAT is a FAAH-like anandamide transporter.[2]
This compound--This compound is a substrate for FAAH, but specific Km and Ki values as a competitive inhibitor are not consistently reported in the initial search results. It is generally accepted to be a competitive substrate.[6][8]

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the inhibitory potential of a compound, such as this compound, on FAAH activity.

Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH, which releases a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity, and a decrease in this rate in the presence of an inhibitor indicates inhibition.[12][13]

Materials:

  • Recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

  • Test compound (this compound) and reference inhibitor

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of concentrations.

  • Enzyme Preparation: Dilute the recombinant FAAH in cold FAAH Assay Buffer to a predetermined optimal concentration.

  • Assay Reaction:

    • Add the test compound dilutions to the wells of the 96-well plate.

    • Add the diluted FAAH enzyme solution to the wells.

    • Incubate the plate for a specified pre-incubation period (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[12]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

faah_inhibition_workflow Start Start PrepCompounds Prepare Test Compound (this compound) Dilutions Start->PrepCompounds PrepEnzyme Prepare FAAH Enzyme Solution Start->PrepEnzyme AddToPlate Add Compounds and Enzyme to 96-well Plate PrepCompounds->AddToPlate PrepEnzyme->AddToPlate PreIncubate Pre-incubate (e.g., 15 min at 37°C) AddToPlate->PreIncubate AddSubstrate Add Fluorogenic FAAH Substrate PreIncubate->AddSubstrate MeasureFluorescence Kinetic Fluorescence Measurement (Ex: ~360nm, Em: ~465nm) AddSubstrate->MeasureFluorescence AnalyzeData Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 MeasureFluorescence->AnalyzeData End End AnalyzeData->End

CB1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for the CB1 receptor.

Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., [3H]CP55,940) and an unlabeled test compound (e.g., this compound) compete for binding to the CB1 receptor in a membrane preparation. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.[14][15]

Materials:

  • CB1 receptor source (e.g., rat brain membranes or cells expressing recombinant CB1)

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940)

  • Unlabeled test compound (this compound) and a known high-affinity ligand for determining non-specific binding

  • Assay Buffer

  • Glass fiber filters

  • Scintillation fluid and counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Prepare a membrane homogenate from the CB1 receptor source.

  • Assay Setup: In reaction tubes or a 96-well plate, set up three types of reactions:

    • Total Binding: Contains membrane preparation and radioligand.

    • Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of an unlabeled ligand to saturate specific binding sites.

    • Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the reactions for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

binding_assay_workflow Start Start PrepMembranes Prepare CB1 Receptor Membrane Homogenate Start->PrepMembranes SetupAssay Set up Assay Tubes: - Total Binding - Non-specific Binding - Competitive Binding PrepMembranes->SetupAssay Incubate Incubate to Equilibrium (e.g., 60-90 min at 30°C) SetupAssay->Incubate FilterWash Rapid Filtration and Washing to Separate Bound and Free Ligand Incubate->FilterWash MeasureRadioactivity Measure Radioactivity (Scintillation Counting) FilterWash->MeasureRadioactivity AnalyzeData Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki MeasureRadioactivity->AnalyzeData End End AnalyzeData->End

Discussion and Future Directions

The interaction between this compound and anandamide through the "entourage effect" highlights the complexity of endocannabinoid signaling. While the inhibition of FAAH by this compound is a plausible mechanism for potentiating anandamide's effects, the direct, albeit lower affinity, agonism of this compound at CB1 receptors adds another layer to this interplay. The conflicting reports on this compound's direct receptor activity underscore the need for further research to fully elucidate its pharmacological profile.

Future investigations should focus on:

  • Precise quantification of this compound's inhibitory potency (Ki) at FAAH using standardized in vitro assays.

  • In vivo studies to confirm the physiological relevance of the this compound-anandamide entourage effect, measuring changes in anandamide levels and downstream signaling in the presence of this compound.

  • Exploring the potential for synergistic effects at the receptor level, investigating if this compound can allosterically modulate anandamide's binding or efficacy at CB1 receptors.

A thorough understanding of these interactions is critical for the development of novel therapeutic strategies that target the endocannabinoid system. By modulating the levels of endogenous ligands through the entourage effect, it may be possible to achieve therapeutic benefits with a reduced risk of the side effects associated with direct receptor agonists.

Conclusion

The "entourage effect" involving this compound and anandamide is a compelling example of the intricate regulation within the endocannabinoid system. This compound's ability to inhibit FAAH and potentially act as a weak CB1 agonist positions it as a significant modulator of anandamide signaling. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this fascinating interaction. Continued exploration in this area will undoubtedly contribute to a more nuanced understanding of endocannabinoid pharmacology and pave the way for innovative therapeutic interventions.

References

Oleamide's Dual Role in Neuroinflammation and Pain Perception: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Oleamide (cis-9-octadecenamide) is an endogenous fatty acid amide initially recognized for its role in sleep regulation. Emerging evidence has revealed its significant modulatory effects on neuroinflammatory and nociceptive pathways. This technical guide provides an in-depth analysis of this compound's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways. This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of the NF-κB pathway, often mediated by the cannabinoid CB2 receptor, and through the activation of PPARα. Its role in pain perception is complex, involving interactions with the cannabinoid CB1 receptor to produce analgesia, alongside modulation of GABAergic and dopaminergic systems. This document serves as a comprehensive resource for researchers and professionals in drug development, aiming to elucidate the therapeutic potential of this compound in central nervous system disorders.

This compound's Role in Neuroinflammation

This compound has demonstrated potent anti-inflammatory properties, particularly within the central nervous system. Its primary mechanism involves the suppression of pro-inflammatory signaling cascades in microglia, the brain's resident immune cells.

Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism for this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In activated microglia, this compound has been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2][3][4]. This effect is achieved by preventing the nuclear translocation of NF-κB[3].

The signaling cascade often involves:

  • Cannabinoid CB2 Receptor Activation: The inhibitory effects of this compound on pro-inflammatory mediators and NF-κB activation can be blocked by a specific CB2 receptor antagonist (AM630), indicating that this compound's action is, at least in part, mediated by this receptor[1][2].

  • Upstream Kinase Inhibition: this compound inhibits the lipopolysaccharide (LPS)-induced phosphorylation of upstream kinases, including Akt, p38 MAPK, and ERK, which are crucial for NF-κB activation[1][2].

Mechanism of Action: PPARα Activation

This compound is also known to interact with Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation. While much of the research on N-acyl-amides and PPARα focuses on the related compound oleoylethanolamide (OEA)[5][6], this compound itself is recognized as a PPARα ligand[7]. Activation of PPARα can suppress inflammatory responses, suggesting another pathway through which this compound may exert its anti-neuroinflammatory and neuroprotective effects[7][8].

Signaling Pathway Visualization

Oleamide_Anti_Inflammatory_Pathway LPS LPS Upstream_Kinases PI3K/Akt p38 MAPK, ERK LPS->Upstream_Kinases activates This compound This compound CB2R CB2 Receptor This compound->CB2R activates CB2R->Upstream_Kinases inhibits IKK IKK Upstream_Kinases->IKK activates NFkB_Activation p65/p50 Translocation (NF-κB Activation) IKK->NFkB_Activation activates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_Activation->Inflammatory_Genes promotes Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) Inflammatory_Genes->Inflammatory_Mediators leads to

Caption: this compound's anti-neuroinflammatory signaling via the CB2 receptor to inhibit NF-κB.

Quantitative Data: Anti-inflammatory Effects
CompoundModel SystemMeasured EffectConcentration/DoseResultReference
This compound LPS-induced RAW264.7 MacrophagesNO Production10, 20, 40 µg/mLSignificant, dose-dependent inhibition of nitrite (B80452) production.[3]
This compound LPS-induced RAW264.7 MacrophagesPGE2 Secretion10, 20, 40 µg/mLSignificant, dose-dependent inhibition of PGE2 secretion.[3]
This compound LPS-induced RAW264.7 MacrophagesTNF-α, IL-1β, IL-6 Production40 µg/mLSignificant inhibition of cytokine production.[3]
This compound Carrageenan-induced Rat ModelPaw Edema20 mg/kg (i.p.)Significant suppression of paw swelling 2 hours post-injection.[3]
This compound LPS-induced BV2 MicrogliaNO & PGE2 ProductionNot specifiedInhibited production.[1]
Experimental Protocols

Protocol 1: In Vitro Anti-Neuroinflammatory Assay in BV2 Microglia [1]

  • Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL).

  • Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent assay.

  • PGE2 Measurement: PGE2 levels in the culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis: To assess protein expression, cells are lysed and total protein is extracted. Proteins (e.g., iNOS, COX-2, p-Akt, p-ERK, IKK) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies, followed by HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) system.

  • NF-κB Translocation Assay: Nuclear and cytoplasmic extracts are prepared from treated cells. The levels of NF-κB subunit p65 in each fraction are determined by Western blot to assess its translocation to the nucleus.

This compound's Role in Pain Perception

This compound's effect on nociception is multifaceted, inducing analgesia through its interaction with several neurotransmitter systems. Its structural similarity to the endocannabinoid anandamide (B1667382) underpins some of its key analgesic mechanisms.

Mechanism of Action: Cannabinoid CB1 Receptor Agonism

This compound acts as an agonist at the cannabinoid CB1 receptor, though with a lower affinity than anandamide[9][10][11]. This interaction is critical for its analgesic effects.

  • Behavioral Evidence: this compound-induced analgesia in the tail-flick assay is inhibited by the CB1 receptor antagonist SR141716A[12].

  • Biochemical Evidence: this compound competitively inhibits the binding of cannabinoid agonists to rat brain membranes and inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation in neuroblastoma cells, an effect that is reversed by SR141716A and pertussis toxin, confirming its action as a full agonist at G-protein coupled CB1 receptors[9][11].

Mechanism of Action: Modulation of GABAergic and Dopaminergic Systems

This compound's analgesic and behavioral effects are not solely dependent on the cannabinoid system.

  • GABAergic System: The GABA-A receptor antagonist bicuculline (B1666979) reverses this compound-induced analgesia and hypothermia, suggesting a potentiation of GABAergic neurotransmission[9][12]. This compound has been shown to stereoselectively modulate GABA-A receptors in vitro[13].

  • Dopaminergic System: The dopamine (B1211576) D2 receptor antagonist L-741,626 blocks this compound's locomotor and analgesic actions, implicating the involvement of the dopaminergic system[12].

Interaction with TRPV1 Channels

The role of Transient Receptor Potential Vanilloid 1 (TRPV1) channels in this compound's pharmacology is complex. The related lipid, oleoylethanolamide (OEA), is known to induce visceral pain by directly activating TRPV1 channels[14][15][16]. However, studies on this compound itself show that its analgesic effects are not modified by vanilloid receptor antagonists, suggesting it does not produce analgesia via this channel and may act through distinct mechanisms from OEA in pain modulation[12].

Signaling Pathway and Workflow Visualizations

Oleamide_Analgesia_Pathways cluster_0 Cannabinoid Pathway cluster_1 GABA/Dopamine Pathways Oleamide_CB1 This compound CB1R CB1 Receptor Oleamide_CB1->CB1R activates Analgesia_CB1 Analgesia CB1R->Analgesia_CB1 SR14 SR141716A SR14->CB1R inhibits Oleamide_GD This compound GABA_R GABA-A Receptor Oleamide_GD->GABA_R modulates DA_R Dopamine D2 Receptor Oleamide_GD->DA_R modulates Analgesia_GD Analgesia GABA_R->Analgesia_GD DA_R->Analgesia_GD Bicu Bicuculline Bicu->GABA_R inhibits L741 L-741,626 L741->DA_R inhibits

Caption: this compound's multimodal analgesic pathways involving CB1, GABA-A, and Dopamine D2 receptors.

Experimental_Workflow_Pain Animal Rodent Model (Rat/Mouse) Treatment This compound Administration (i.p. injection) Animal->Treatment Antagonist Antagonist Pre-treatment (e.g., SR141716A) Animal->Antagonist Behavioral_Test Behavioral Assay Treatment->Behavioral_Test Antagonist->Treatment TF Tail-Flick Test (Thermal Nociception) Behavioral_Test->TF specific test OF Open Field Test (Locomotor Activity) Behavioral_Test->OF specific test Data Data Analysis: - Latency (s) - Distance (m) - ED50 Calculation TF->Data OF->Data

Caption: Experimental workflow for assessing this compound's analgesic and locomotor effects in vivo.

Quantitative Data: Analgesic and Behavioral Effects
CompoundModel SystemMeasured EffectDoseResultReference
This compound RatLocomotor Activity (Open Field)ED50 = 14 mg/kg (i.p.)Reduced distance traveled.[12][17]
This compound RatAnalgesia (Tail-Flick)10 - 200 mg/kg (i.p.)Dose-dependent increase in latency.[12][17]
This compound RatHypothermia10 - 100 mg/kg (i.p.)Dose-dependent decrease in body temperature.[12][17]
This compound RatAnxiety (Elevated Plus-Maze)5 mg/kg (i.p.)Anxiolytic effect (increased open arm entries/time).[12][17]
This compound Rat Brain MembranesCB1 Receptor Binding (Ki)Ki = 1.14 µMCompetitively inhibited agonist binding.[9][11]
Experimental Protocols

Protocol 2: In Vivo Analgesia Assessment (Tail-Flick Test) [12]

  • Animals: Male Sprague-Dawley rats are used and housed under standard laboratory conditions.

  • Drug Administration: this compound is dissolved in a vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 10-200 mg/kg). For antagonist studies, a receptor antagonist (e.g., SR141716A for CB1) is administered 15-30 minutes prior to this compound injection.

  • Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the rat's tail.

  • Procedure: A baseline tail-flick latency is determined for each animal before drug administration. At set time points after this compound injection (e.g., 30, 60, 90 minutes), the animal is placed in the apparatus, and the latency to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Data Analysis: The data are often expressed as the percentage of maximum possible effect (%MPE) or as raw latency times. Dose-response curves are generated to determine ED50 values. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between treatment groups.

Implications for Drug Development and Conclusion

This compound presents a compelling profile as a neuromodulatory lipid with therapeutic potential. Its ability to suppress key inflammatory pathways like NF-κB in microglia positions it as a candidate for treating neuroinflammatory disorders. Concurrently, its multimodal analgesic activity, engaging the cannabinoid, GABAergic, and dopaminergic systems, offers a novel approach to pain management that may differ from traditional opioids or NSAIDs.

However, challenges remain. This compound's pleiotropic nature, interacting with multiple receptor systems, complicates its development as a selective therapeutic. Furthermore, it is rapidly metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH)[10][18]. Future research should focus on developing stable this compound analogs or utilizing FAAH inhibitors to enhance its endogenous levels and therapeutic efficacy[19]. Understanding the precise interplay between its various targets will be crucial in harnessing the full potential of this compound for treating complex neurological conditions involving both neuroinflammation and pain.

References

An In-depth Technical Guide on the Natural Sources and Endogenous Levels of Oleamide in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleamide, a naturally occurring fatty acid amide, with a focus on its natural sources, endogenous levels in mammals, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the physiological roles and therapeutic potential of this compound.

Introduction

This compound (cis-9-octadecenamide) is a primary fatty acid amide that was first identified in the cerebrospinal fluid of sleep-deprived cats. It is now recognized as an endogenous lipid signaling molecule with a diverse range of biological activities. This compound has been implicated in the regulation of sleep, pain, and mood, and it exerts its effects through interactions with multiple neurotransmitter systems. This guide summarizes the current knowledge on its natural occurrence, endogenous concentrations in mammalian tissues, and its complex signaling mechanisms.

Natural and Endogenous Sources of this compound

This compound is found in both the diet and is synthesized endogenously in mammals.

2.1. Exogenous Sources: Recent studies have identified various edible vegetable oils as rich sources of this compound and other fatty acid amides (FAAs). The presence of this compound in these oils suggests that diet can be a significant external source of this bioactive lipid. For instance, sesame oil has been found to contain a particularly high concentration of this compound compared to other vegetable oils[1][2].

2.2. Endogenous Production: this compound is synthesized in the mammalian body, with evidence of its production in the nervous system[3]. It has been detected in various biological fluids, including human plasma and cerebrospinal fluid (CSF)[4]. The biosynthesis of this compound is thought to occur through multiple pathways, and its production is not limited to a single cell type, suggesting a widespread ability of cells to synthesize this molecule.

Quantitative Data on Endogenous this compound Levels

The concentration of this compound varies significantly across different biological fluids and tissues, as well as between species. The following tables summarize the reported endogenous levels of this compound in mammals.

Table 1: Endogenous this compound Levels in Human Fluids

Biological FluidConcentration RangeNotesAnalytical Method
Cerebrospinal Fluid (CSF)Up to 1000 ng/mLLevels can be highly variable.UHPLC-MS/MS
Plasma20 - 250 ng/mLUHPLC-MS/MS
Blood (Female)2010 ± 530 µMThis high value from the Human Metabolome Database may require further validation.Not Specified
Blood (Male)2170 ± 600 µMThis high value from the Human Metabolome Database may require further validation.Not Specified

Table 2: Endogenous this compound Levels in Animal Models

SpeciesTissue/FluidConcentrationNotesAnalytical Method
RatCerebrospinal Fluid (CSF)44 ng/mLGC/MS
RatPlasma10 ng/mLGC/MS
RatCerebrospinal Fluid (CSF)3- to 4-fold increaseObserved after 6 or more hours of sleep deprivation.Not Specified
MouseNeuroblastoma Cells55.0 ± 09.5 pmols/10^7 cellsGC/EIMS

Experimental Protocols for this compound Quantification

Accurate quantification of this compound from biological matrices is crucial for understanding its physiological roles. The following section outlines a general workflow for the extraction and analysis of this compound using modern analytical techniques.

4.1. Sample Preparation and Extraction

A robust method for extracting this compound from biological tissues involves a multi-step process to remove interfering substances and enrich the analyte.

4.1.1. Homogenization and Liquid-Liquid Extraction (LLE) from Brain Tissue This protocol is adapted from methods used for similar lipid amides[5].

  • Homogenization: Homogenize fresh brain tissue (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (B129727) at a ratio of 20 volumes of solvent to the tissue weight. An appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d4) should be added prior to homogenization.

  • Phase Separation: After thorough homogenization, add 0.2 volumes of 0.9% NaCl solution and vortex vigorously to induce phase separation.

  • Collection: Centrifuge the mixture to separate the layers and carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

4.1.2. Protein Precipitation from Plasma This is a simpler and high-throughput method suitable for liquid samples like plasma[6].

  • Aliquoting and Spiking: To a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL). Add the internal standard.

  • Precipitation: Add three volumes of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to a clean tube for analysis or further cleanup.

4.2. Solid-Phase Extraction (SPE) Cleanup

For complex matrices, an SPE cleanup step can significantly improve the purity of the sample[5].

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Reconstitute the dried lipid extract from the LLE step in a small volume of 50% methanol and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with water and then with a lower percentage of methanol (e.g., 40%) to remove polar impurities.

  • Elution: Elute the this compound and other lipids with a non-polar solvent like acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the final extract in the initial mobile phase for LC-MS/MS analysis.

4.3. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is generally used.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both this compound and its internal standard.

Below is a DOT script for a generalized experimental workflow for this compound quantification.

G cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis tissue Brain Tissue homogenization Homogenization in Chloroform/Methanol + Internal Standard tissue->homogenization plasma Plasma protein_precipitation Protein Precipitation with Acetonitrile + Internal Standard plasma->protein_precipitation lle Liquid-Liquid Extraction homogenization->lle spe Solid-Phase Extraction (C18) lle->spe lcms LC-MS/MS Quantification protein_precipitation->lcms spe->lcms data Data Analysis lcms->data G This compound This compound cb1 CB1 Receptor This compound->cb1 Binds gi Gi/o Protein cb1->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac downstream Downstream Cellular Effects camp->downstream Reduced levels lead to G This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Allosteric Modulation cl_channel Chloride Channel gaba_receptor->cl_channel Opens gaba GABA gaba->gaba_receptor Binds cl_influx Increased Cl- Influx cl_channel->cl_influx hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_influx->hyperpolarization G This compound This compound ht7 5-HT7 Receptor This compound->ht7 Allosteric Modulation gs Gs Protein ht7->gs Activates g12 G12 Protein ht7->g12 Activates ac Adenylyl Cyclase gs->ac Stimulates erk ERK Pathway gs->erk Leads to rho RhoA/Cdc42 Pathways g12->rho Leads to camp cAMP ac->camp G cluster_synthesis Biosynthesis cluster_degradation Degradation oleoylglycine Oleoylglycine pam PAM oleoylglycine->pam This compound This compound pam->this compound Produces oleoylcoa Oleoyl-CoA + NH3 cytc Cytochrome c oleoylcoa->cytc cytc->this compound Produces faah FAAH This compound->faah Substrate for products Oleic Acid + Ammonia faah->products Hydrolyzes to

References

Early research on Oleamide and its hypnotic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research on Oleamide and its Hypnotic Properties

Abstract

This compound (cis-9,10-octadecenoamide) is an endogenous fatty acid amide that was first identified as a potent sleep-inducing substance isolated from the cerebrospinal fluid of sleep-deprived cats. This discovery marked a significant milestone in sleep research, revealing a novel class of endogenous signaling lipids involved in the regulation of sleep. Early research focused on characterizing its hypnotic properties, elucidating its mechanism of action, and understanding its physiological role. This technical guide provides a comprehensive overview of the foundational studies on this compound, detailing the key experiments, quantitative data, and proposed signaling pathways that established its function as a somnogenic molecule. The primary focus is on its interactions with serotonergic and GABAergic systems, which were central to the initial investigations.

The Discovery and Isolation of this compound

The search for endogenous sleep-regulating substances led researchers to investigate changes in the chemical composition of cerebrospinal fluid (CSF) following prolonged sleep deprivation. The seminal work by Cravatt et al. (1995) led to the isolation and identification of this compound. The process involved collecting CSF from sleep-deprived cats, followed by a series of purification steps guided by a bioassay in rats to isolate the active sleep-inducing component.

The workflow for this discovery is outlined below.

cluster_collection CSF Collection & Preparation cluster_purification Purification & Fractionation cluster_assay Bioassay-Guided Isolation cluster_identification Structural Identification sd Sleep Deprivation (Cats) csf Collect Cerebrospinal Fluid (CSF) sd->csf lip Lipid Extraction csf->lip hplc1 Normal-Phase HPLC lip->hplc1 hplc2 Reverse-Phase HPLC hplc1->hplc2 bioassay Hypnotic Bioassay (Rats) hplc2->bioassay active_frac Isolate Active Fraction bioassay->active_frac ms Mass Spectrometry active_frac->ms nmr NMR Spectroscopy active_frac->nmr id Identify Structure: This compound ms->id nmr->id

Figure 1: Workflow for the discovery and identification of this compound.

Using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the structure of the isolated sleep-inducing factor was confirmed to be this compound. Synthetic this compound was then shown to have identical chemical properties and biological activity to the endogenous substance.

Early In Vivo Characterization of Hypnotic Effects

Following its identification, synthetic this compound was tested in animal models, primarily rats, to characterize its hypnotic effects. Administration of this compound was found to dose-dependently reduce sleep latency and increase the duration of slow-wave sleep (SWS) and, to a lesser extent, rapid eye movement (REM) sleep.

Experimental Protocols for In Vivo Studies

The standard protocol for assessing the hypnotic effects of this compound in early studies involved surgically prepared animals and electroencephalogram (EEG) recordings.

cluster_prep Animal Preparation cluster_admin Experiment cluster_analysis Data Analysis surgery Surgical Implantation of EEG/EMG Electrodes recovery Post-Surgical Recovery (>1 week) surgery->recovery habituation Habituation to Recording Chamber & Cable recovery->habituation baseline Baseline EEG/EMG Recording habituation->baseline injection This compound or Vehicle Administration (i.p.) baseline->injection post_inj Post-Injection EEG/EMG Recording (6 hours) injection->post_inj scoring Visual Scoring of Sleep Stages (SWS, REM) post_inj->scoring quant Quantify Sleep Latency & Duration scoring->quant stats Statistical Analysis quant->stats

Figure 2: Standard experimental workflow for in vivo sleep studies.
  • Animal Model: Adult male Sprague-Dawley rats were typically used.

  • Surgical Implantation: Animals were anesthetized and surgically implanted with electrodes for EEG (to measure brain wave activity) and electromyography (EMG, to measure muscle tone). Electrodes were fixed to the skull over the cortex, and EMG electrodes were inserted into the nuchal muscles.

  • Administration: this compound was dissolved in a vehicle (e.g., Tween 80/saline) and administered via intraperitoneal (i.p.) injection.

  • Sleep Recording: Continuous EEG/EMG recordings were performed in a controlled environment. The recordings were scored manually or automatically to classify vigilance states into wakefulness, SWS, and REM sleep based on standard criteria.

  • Parameters Measured: The key parameters were sleep latency (time to the first episode of SWS lasting >1 minute) and the total duration of SWS and REM sleep over a defined post-injection period.

Quantitative Data on Hypnotic Effects

The initial studies provided clear quantitative evidence of this compound's sleep-inducing efficacy. The data demonstrated a significant, dose-dependent reduction in the time it took for animals to fall asleep and an increase in total sleep time.

SpeciesAdministration RouteDose (mg/kg)Effect on Sleep Latency (vs. Vehicle)Effect on Total Sleep Duration (vs. Vehicle)Reference
RatIntraperitoneal (i.p.)5~50% reductionSignificant increase in SWS
RatIntraperitoneal (i.p.)10~75% reductionSignificant increase in SWS and REM sleep
RatIntraperitoneal (i.p.)20>80% reductionSignificant increase in SWS and REM sleep

Early Investigations into the Mechanism of Action

The discovery of this compound prompted immediate investigation into its molecular targets. Early research explored its interactions with several major neurotransmitter systems known to be involved in sleep regulation, primarily the serotonin (B10506) and GABA systems.

Interaction with Serotonin (5-HT) Receptors

One of the first proposed mechanisms was the modulation of the serotonin system. This compound was found to have a high affinity for multiple serotonin receptor subtypes, particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors. Its action at 5-HT2A and 5-HT2C receptors was shown to be that of an antagonist or partial agonist, blocking the downstream signaling typically initiated by serotonin.

cluster_membrane Postsynaptic Membrane This compound This compound receptor 5-HT2A / 5-HT2C Receptor This compound->receptor Antagonizes serotonin Serotonin (5-HT) serotonin->receptor Blocked by this compound receptor_node gq Gq receptor->gq plc PLC gq->plc ip3_dag IP3 / DAG Signaling plc->ip3_dag neuronal_activity Altered Neuronal Excitability (Sleep Modulation) ip3_dag->neuronal_activity

Figure 3: Proposed mechanism of this compound action via serotonin 5-HT2 receptors.

The functional consequence of this interaction was demonstrated by this compound's ability to block serotonin's effect on second messenger systems, such as the inhibition of forskolin-stimulated cyclic AMP (cAMP) formation.

Receptor SubtypeBinding Affinity (Ki, µM)Functional Assay (IC50, µM)Cell Type / PreparationReference
5-HT1A4.7N/ARat brain membranes
5-HT2A0.260.4 (Inhibition of 5-HT induced Ca2+ mobilization)NIH 3T3 cells
5-HT2C0.350.9 (Inhibition of 5-HT induced Ca2+ mobilization)NIH 3T3 cells
5-HT712.82.5 (Inhibition of forskolin-stimulated cAMP)HeLa cells
Modulation of GABAA Receptors

In addition to its effects on the serotonin system, this compound was found to potently modulate the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. Studies using electrophysiological techniques (e.g., two-electrode voltage clamp in Xenopus oocytes expressing GABAA receptors) demonstrated that this compound significantly potentiated the currents evoked by GABA. This allosteric modulation enhances GABAergic inhibition, a mechanism consistent with the actions of other hypnotic agents like benzodiazepines and barbiturates.

cluster_membrane Postsynaptic Membrane This compound This compound receptor GABA-A Receptor (Ion Channel) This compound->receptor Potentiates gaba GABA gaba->receptor cl_influx Increased Cl- Influx receptor->cl_influx Opens hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_influx->hyperpolarization

Figure 4: Proposed mechanism of this compound potentiation of GABA-A receptors.

This potentiation of GABA-induced chloride currents provides a direct mechanism for the central nervous system depression observed with this compound administration, contributing to its sleep-inducing effects.

Receptor CombinationGABA Concentration (µM)This compound Concentration (µM)Potentiation of GABA-induced Current (%)Reference
α1β1γ2S310~200%
α1β1γ2S1010~150%

Conclusion

The early research on this compound firmly established it as a novel endogenous sleep-inducing lipid. The foundational studies, beginning with its isolation from the CSF of sleep-deprived cats, provided a clear workflow for identifying endogenous bioactive molecules. Subsequent in vivo experiments quantitatively demonstrated its potent hypnotic effects, characterized by a dose-dependent decrease in sleep latency and an increase in sleep duration. Initial mechanistic studies revealed that this compound's somnogenic properties likely arise from its multimodal action on key neurotransmitter systems, including the antagonism of specific serotonin receptors and the potentiation of inhibitory GABAA receptors. These pioneering investigations paved the way for a deeper understanding of the role of lipid signaling in sleep regulation and opened new avenues for the development of novel hypnotic therapies.

Oleamide: A Comprehensive Technical Guide to its Function as a Neuromodulator in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamide, an endogenous fatty acid amide, has emerged as a significant neuromodulator within the central nervous system (CNS). First isolated from the cerebrospinal fluid of sleep-deprived cats, its primary role as a sleep-inducing molecule has expanded to encompass a complex array of interactions with various neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's multifaceted functions, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its intricate signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this intriguing endogenous lipid.

Introduction: The Discovery and Significance of this compound

This compound (cis-9,10-octadecenamide) is a naturally occurring lipid messenger that was first identified in the cerebrospinal fluid of sleep-deprived felines.[1] Its concentration in the CSF has been shown to increase significantly during prolonged wakefulness, and subsequent administration of this compound was found to induce physiological sleep, establishing its role as an endogenous hypnotic.[2] Beyond its effects on sleep, this compound exerts a wide range of neuropharmacological effects, including analgesia, anxiolysis, and modulation of locomotor activity, by interacting with multiple receptor systems in the CNS.[1][3] Its structural similarity to the endocannabinoid anandamide (B1667382) has prompted extensive research into its cannabimimetic properties and its broader role as a key signaling molecule.

Mechanisms of Action: A Multi-Target Neuromodulator

This compound's diverse physiological effects stem from its ability to interact with a variety of molecular targets within the CNS. Its mechanisms of action can be broadly categorized as direct receptor interactions and indirect modulation of other signaling pathways.

GABAergic System Modulation

This compound potentiates the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain.[4] It acts as a positive allosteric modulator, enhancing the chloride current induced by GABA.[5][6] This potentiation of GABAergic inhibition is believed to be a key mechanism underlying this compound's sedative and hypnotic effects. Notably, this compound's modulatory effect is stereoselective, with the cis isomer being significantly more active than the trans isomer.[5]

Serotonergic System Interaction

The interaction of this compound with the serotonin (B10506) (5-HT) system is complex and receptor-subtype dependent. It has been shown to potentiate the response of 5-HT2A and 5-HT1A receptors to serotonin.[7] In contrast, at the 5-HT7 receptor, this compound can act as a weak partial agonist on its own but as an antagonist in the presence of serotonin, suggesting an allosteric mode of action.[8][9] This intricate modulation of the serotonergic system likely contributes to this compound's effects on mood, sleep, and cognition.

Cannabinoid System Engagement

This compound's structural resemblance to anandamide has led to investigations into its role within the endocannabinoid system. This compound acts as a full agonist at the cannabinoid CB1 receptor, albeit with a lower affinity than anandamide.[10][11] This direct activation of CB1 receptors contributes to its cannabinoid-like effects, such as hypolocomotion and analgesia.[1] Furthermore, this compound is a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[12] By competing with anandamide for FAAH, this compound can increase the synaptic levels and prolong the action of anandamide, an effect often referred to as the "entourage effect."[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound, providing a comparative overview of its potency and efficacy at different molecular targets and in various physiological assays.

Table 1: Receptor Binding Affinities and Functional Potencies of this compound

Receptor/EnzymeAssay TypeSpeciesPreparationRadioligand/SubstrateParameterValueReference(s)
Cannabinoid CB1Binding AffinityRatWhole Brain Membranes[³H]CP55,940Ki1.14 µM[10][11]
Cannabinoid CB1Binding AffinityRatWhole Brain Membranes[³H]SR141716AKi2.63 µM[10]
Cannabinoid CB1Functional ActivityRatWhole Brain Membranes[³⁵S]GTPγS BindingEC₅₀1.64 µM[10]
Cannabinoid CB2Binding AffinityHumanTransfected HEK-293T Cells[³H]CP55,940InhibitionPartial (42.5% at 100 µM)[10]
GABA-A (α₁β₂γ₂L)Functional ModulationHumanOocytesGABA-evoked currentEC₅₀28.94 µM[5]
GlycineFunctional ModulationHumanOocytesGlycine-evoked currentEC₅₀22.12 µM[5]
5-HT₇Functional ActivityHumanTransfected HeLa CellscAMP AccumulationEC₅₀4.2 nM[8]
FAAHInhibitionRatLiver Plasma Membranes[¹⁴C]this compoundKm21 µM[14]
Voltage-gated Na⁺ channelsFunctional BlockMouseSynaptoneurosomesVeratridine-induced depolarizationIC₅₀13.9 µM[6][15]

Table 2: In Vivo Behavioral and Physiological Effects of this compound in Rodents

EffectSpeciesAdministrationAssayParameterValueReference(s)
HypolocomotionRatIntraperitonealOpen Field TestED₅₀ (distance traveled)14 mg/kg[1][16]
AnalgesiaRatIntraperitonealTail-Flick Assay-Analgesic effect observed[1][16]
HypothermiaRatIntraperitonealRectal Temperature-Hypothermic effect observed[1][16]
AnxiolysisRatIntraperitonealElevated Plus-Maze-Anxiolytic effect observed[1]
Sleep InductionRatIntraperitonealEEG/EMGSleep LatencyDecreased to 44-64% of control[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuromodulatory functions.

Radioligand Binding Assay for CB1 Receptors
  • Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

  • Preparation: Whole brain membranes are prepared from rats.

  • Procedure:

    • Incubate brain membranes with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled this compound.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 agonist.

    • Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[10][11]

[³⁵S]GTPγS Binding Assay for CB1 Receptor Functional Activity
  • Objective: To assess the ability of this compound to activate CB1 receptors and promote G-protein coupling.

  • Preparation: Rat whole brain membranes.

  • Procedure:

    • Incubate brain membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Agonist binding to the CB1 receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

    • Terminate the reaction by rapid filtration and measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the stimulated binding against the logarithm of the this compound concentration to determine the EC₅₀ and maximal effect (Emax).[10]

Electrophysiological Recording of GABA-A Receptor Modulation in Xenopus Oocytes
  • Objective: To characterize the modulatory effect of this compound on GABA-A receptor function.

  • Preparation: Xenopus laevis oocytes are injected with cRNAs encoding for specific GABA-A receptor subunits (e.g., α1, β2, γ2L).

  • Procedure:

    • After 2-5 days of expression, place the oocytes in a recording chamber and perfuse with a saline solution.

    • Using a two-electrode voltage-clamp technique, clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply a submaximal concentration of GABA to elicit a control current response.

    • Co-apply GABA with varying concentrations of this compound and record the potentiation of the GABA-evoked current.

    • Construct a concentration-response curve to determine the EC₅₀ of this compound's modulatory effect.[4][5]

In Vivo Sleep and EEG Recording in Rats
  • Objective: To evaluate the hypnotic properties of this compound.

  • Procedure:

    • Surgically implant rats with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • Allow the animals to recover and habituate to the recording chambers.

    • Administer this compound (e.g., via intraperitoneal injection) at the beginning of the dark (active) phase.

    • Record EEG and EMG signals continuously for several hours.

    • Score the recordings into different sleep-wake states (wakefulness, non-REM sleep, REM sleep) based on the EEG and EMG patterns.

    • Analyze sleep parameters such as sleep latency (time to fall asleep), total sleep time, and the duration of each sleep stage.[2]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
  • Objective: To determine if this compound is a substrate and/or inhibitor of FAAH.

  • Preparation: Homogenates from cells or tissues expressing FAAH.

  • Procedure:

    • Incubate the FAAH-containing preparation with a radiolabeled substrate, such as [¹⁴C]this compound.

    • The enzymatic reaction is allowed to proceed for a defined period.

    • Stop the reaction and separate the substrate from the hydrolyzed product (e.g., [¹⁴C]oleic acid) using techniques like thin-layer chromatography or liquid-liquid extraction.

    • Quantify the amount of product formed to determine the rate of hydrolysis.

    • To assess inhibition, perform the assay in the presence of varying concentrations of a test compound.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for characterizing a novel neuromodulator.

Oleamide_Signaling_Pathways cluster_direct Direct Actions cluster_indirect Indirect Actions cluster_downstream Downstream Effects This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Allosteric Modulation (+) CB1 CB1 Receptor This compound->CB1 Agonism Serotonin_Receptors Serotonin Receptors (5-HT2A, 5-HT1A, 5-HT7) This compound->Serotonin_Receptors Allosteric Modulation FAAH FAAH Enzyme This compound->FAAH Inhibition Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Cannabinoid_Signaling Enhanced Cannabinoid Signaling CB1->Cannabinoid_Signaling Serotonergic_Modulation Modulated Serotonergic Neurotransmission Serotonin_Receptors->Serotonergic_Modulation Anandamide Anandamide FAAH->Anandamide Degradation Anandamide->Cannabinoid_Signaling Sleep_Induction Sleep Induction, Anxiolysis, Analgesia Neuronal_Inhibition->Sleep_Induction Cannabinoid_Signaling->Sleep_Induction Serotonergic_Modulation->Sleep_Induction

Caption: this compound's multifaceted signaling pathways in the CNS.

Neuromodulator_Characterization_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_development Preclinical Development Isolation Isolation & Identification (e.g., from CSF) Initial_Screening Initial Receptor Binding Screens Isolation->Initial_Screening Binding_Assays Detailed Binding Assays (Ki determination) Initial_Screening->Binding_Assays Functional_Assays Functional Assays (e.g., GTPγS, cAMP, Ca²⁺ flux) Binding_Assays->Functional_Assays Electrophysiology Electrophysiology (e.g., Oocyte recording) Functional_Assays->Electrophysiology Enzyme_Assays Enzyme Inhibition Assays (e.g., FAAH) Functional_Assays->Enzyme_Assays Behavioral_Studies Behavioral Studies (e.g., Open Field, Sleep EEG) Electrophysiology->Behavioral_Studies Enzyme_Assays->Behavioral_Studies Microdialysis In Vivo Microdialysis (Neurotransmitter release) Behavioral_Studies->Microdialysis Pharmacokinetics Pharmacokinetic Studies Microdialysis->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Toxicity_Studies Toxicity & Safety Pharmacology Lead_Optimization->Toxicity_Studies

Caption: Experimental workflow for characterizing a novel neuromodulator.

Conclusion and Future Directions

This compound stands as a compelling example of an endogenous lipid with profound neuromodulatory effects. Its interactions with the GABAergic, serotonergic, and cannabinoid systems provide a molecular basis for its diverse physiological roles, most notably in the regulation of sleep. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further unravel the complexities of this compound signaling and explore its therapeutic potential.

Future research should focus on elucidating the precise molecular determinants of this compound's interactions with its various receptor targets, particularly the nature of its allosteric modulation. The development of selective pharmacological tools will be crucial in dissecting the contribution of each signaling pathway to its overall in vivo effects. Furthermore, a deeper understanding of the regulation of this compound's biosynthesis and degradation will provide valuable insights into its physiological and pathological roles. Ultimately, continued investigation into this fascinating neuromodulator holds promise for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders, including sleep disturbances, anxiety, and pain.

References

Methodological & Application

Quantification of Oleamide in Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative analysis of oleamide in plasma samples using gas chromatography-mass spectrometry (GC-MS). This compound, an endogenous fatty acid amide, is implicated in various physiological processes, including sleep regulation, and its accurate quantification in biological matrices is crucial for further research. The protocol herein describes a robust method involving liquid-liquid extraction, derivatization, and subsequent GC-MS analysis in selective ion monitoring (SIM) mode, ensuring high sensitivity and specificity.

Introduction

This compound (cis-9,10-octadecenoamide) is a biologically active lipid amide that has been identified as an endogenous sleep-inducing factor.[1][2][3] It has been shown to modulate the activity of several neurotransmitter systems, including the GABAergic and serotonergic systems.[1][2][3] Given its potential role in neurological functions and as a potential biomarker, a reliable and sensitive method for its quantification in plasma is essential for clinical and preclinical research. Gas chromatography-mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound, particularly after a derivatization step to enhance its volatility and chromatographic properties.[1][2][4] This application note details a validated GC-MS method for the quantification of this compound in plasma.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • ¹³C₁₈-Oleamide (internal standard, IS)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane)

  • Human plasma (drug-free)

  • Nitrogen gas, high purity

  • Glass vials, tubes, and inserts

Note: Due to the ubiquitous nature of this compound in plastics, it is critical to minimize contact of samples and standards with plastic materials to avoid contamination.[2] Use glass pipettes and vials throughout the procedure.

Sample Preparation

The following diagram outlines the workflow for plasma sample preparation:

G plasma 1. Plasma Sample (1 mL) is_add 2. Add Internal Standard (¹³C₁₈-Oleamide) plasma->is_add extract 3. Liquid-Liquid Extraction (Hexane:Ethyl Acetate 3:1) is_add->extract vortex 4. Vortex extract->vortex centrifuge 5. Centrifuge vortex->centrifuge separate 6. Collect Organic Layer centrifuge->separate dry 7. Evaporate to Dryness (under Nitrogen) separate->dry derivatize 8. Derivatization (BSTFA + 1% TMCS) dry->derivatize gcms 9. GC-MS Analysis derivatize->gcms

Caption: Workflow for this compound Extraction and Derivatization from Plasma.

Protocol:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 1 mL of plasma in a glass tube, add 25 ng of the internal standard, ¹³C₁₈-oleamide.

  • Liquid-Liquid Extraction: Add 2 mL of a hexane:ethyl acetate (3:1, v/v) solution to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, pooling the organic layers.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.[1][2]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a glass insert for analysis.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for this compound analysis.[1][2]

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selective Ion Monitoring (SIM)
Ions Monitored This compound-TMS: m/z 353 (Quantifier), 338 (Qualifier) ¹³C₁₈-Oleamide-TMS: m/z 371 (Quantifier)

Data Analysis and Results

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the this compound-TMS derivative to the peak area of the internal standard against the concentration of this compound.

Concentration (ng/mL)Peak Area Ratio (this compound/IS)
10.042
2.50.105
50.211
100.425
251.058
502.115

The calibration curve should exhibit a linear relationship with a correlation coefficient (r²) of ≥ 0.995.

Method Validation

The method should be validated for precision, accuracy, and limit of quantification (LOQ).

Table 1: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LQC2.55.86.5102.3
MQC204.25.198.7
HQC403.94.8101.5

The Lower Limit of Quantification (LLOQ) for this method is typically established at 1 ng/mL, with a signal-to-noise ratio of >10.

Sample Analysis

The concentration of this compound in unknown plasma samples is determined using the linear regression equation derived from the calibration curve.

Table 2: this compound Concentration in Human Plasma Samples

Sample IDPeak Area Ratio (this compound/IS)Calculated Concentration (ng/mL)
Subject A0.3157.4
Subject B0.52812.4
Subject C0.2556.0

This compound Signaling Pathway

This compound is known to interact with several key signaling pathways in the central nervous system. The diagram below illustrates its primary mechanisms of action.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound GABA_R GABAA Receptor This compound->GABA_R Enhances Current HT_R 5-HT Receptor This compound->HT_R Modulates Activity Cl_ion Cl- Influx GABA_R->Cl_ion Sleep Sleep Induction HT_R->Sleep Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Hyperpolarization->Sleep

Caption: Simplified Signaling Pathway of this compound.

Conclusion

The GC-MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The sample preparation protocol, involving liquid-liquid extraction and silylation, is robust and reproducible. This method is well-suited for researchers and drug development professionals investigating the physiological roles of this compound and its potential as a therapeutic target or biomarker. Careful attention to minimizing plastic contamination is essential for accurate results.

References

Application Note: Quantitative Analysis of Oleamide in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Oleamide is an endogenous fatty acid amide that has garnered significant interest within the scientific community for its role as a signaling molecule in the central nervous system. It is implicated in the regulation of sleep, mood, and pain perception. Accurate quantification of this compound in brain tissue is crucial for understanding its physiological and pathological roles. This application note details a robust and sensitive method for the detection and quantification of this compound in brain tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a liquid-liquid extraction procedure to isolate this compound and an internal standard from homogenized brain tissue. The extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to a stable isotope-labeled internal standard.

Experimental

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • This compound-d4 (internal standard, Cayman Chemical or equivalent)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 Solid Phase Extraction (SPE) cartridges

Sample Preparation Protocol
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen brain tissue.

    • Add the tissue to a 2 mL glass tube containing a 2:1 (v/v) mixture of chloroform:methanol (20 volumes of the tissue weight, e.g., 2 mL for 100 mg of tissue).[1]

    • Add an appropriate amount of this compound-d4 internal standard.

    • Thoroughly homogenize the tissue on ice using a mechanical homogenizer.

  • Liquid-Liquid Extraction:

    • Vortex the homogenate for 10 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).[1]

    • Vortex for another 5 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[1]

    • Carefully collect the lower organic phase (chloroform layer) into a new glass tube.[1]

  • Drying and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in 1 mL of 50% methanol.[1]

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[1]

    • Load the reconstituted sample onto the conditioned SPE cartridge.[1]

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol.[1]

    • Elute this compound with 5 mL of acetonitrile.[1]

    • Evaporate the eluate to dryness under nitrogen.[1]

    • Reconstitute the final dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5-10 µL
Column Temperature40°C
GradientStart with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the analytes.[1][2][3][4]

Mass Spectrometry:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature120-150°C
Desolvation Temp.250-400°C
MRM TransitionsSee Table 1

Table 1: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound282.3265.3, 247.2
This compound-d4286.3269.3

Note: MRM transitions should be optimized for the specific instrument used.

Quantitative Data Summary

While extensive quantitative data for this compound in specific brain regions is limited, the following table provides representative concentrations of this compound and related N-acylethanolamines (NAEs) found in rodent brain and cerebrospinal fluid (CSF) to serve as a reference for expected concentration ranges.

Table 2: Representative Concentrations of this compound and Related NAEs in Rodent CNS

AnalyteBrain Region/FluidConcentration RangeSpeciesReference
This compoundCerebrospinal Fluid~44 ng/mLRat[5]
Anandamide (AEA)Whole Brain~1080 pmol/g wet weightMouse[1]
Palmitoylethanolamide (PEA)Prefrontal Cortex~150-250 pmol/g wet weightRat[1]
Oleoylethanolamide (OEA)Prefrontal Cortex~50-100 pmol/g wet weightRat[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Brain Tissue Homogenization l_l_extraction Liquid-Liquid Extraction tissue->l_l_extraction drying Drying l_l_extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Experimental workflow for this compound quantification.

signaling_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_signaling Signaling Actions oleic_acid Oleic Acid oleoylglycine Oleoylglycine oleic_acid->oleoylglycine pam PAM oleoylglycine->pam This compound This compound pam->this compound Synthesis faah FAAH This compound->faah Degradation cb1 CB1 Receptor This compound->cb1 Agonist gaba_a GABAA Receptor This compound->gaba_a Allosteric Modulator serotonin 5-HT Receptors This compound->serotonin Modulator inactive Inactive Metabolites faah->inactive

This compound biosynthesis, degradation, and signaling.

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in brain tissue. The detailed sample preparation protocol and optimized instrument parameters allow for reliable analysis, which is essential for advancing research into the neurobiological functions of this important lipid signaling molecule.

References

Application Notes and Protocols: Solid-Phase Extraction of Oleamide from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamide, an endogenous fatty acid amide, is a bioactive lipid that plays a significant role in various physiological processes, including the regulation of sleep, analgesia, and mood. Its accurate quantification in biological matrices such as plasma, serum, and tissue is crucial for understanding its physiological functions and its potential as a therapeutic agent or biomarker. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological samples, a critical step for sample cleanup and enrichment prior to downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Introduction

The analysis of low-abundance lipids like this compound in complex biological samples presents analytical challenges due to the presence of interfering substances such as proteins, salts, and other lipids. Solid-phase extraction is a widely used sample preparation technique that effectively addresses these challenges by isolating analytes of interest from complex matrices.[1] This method relies on the partitioning of a compound between a solid stationary phase and a liquid mobile phase, allowing for the selective retention and subsequent elution of the target analyte.[2] The choice of SPE sorbent and solvents is critical for achieving high recovery and purity of the analyte. For lipophilic molecules like this compound, reversed-phase sorbents such as C18 or hydrophilic-lipophilic balanced (HLB) polymers are often employed.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of this compound and related compounds using methods that often employ a solid-phase extraction step. It is important to note that the limit of detection (LOD) and limit of quantification (LOQ) are dependent on the entire analytical method, including the final detection system.

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
This compound-UPLC/Q-TOF-MS50.72 ng/mL153.83 ng/mLNot Specified[4]
This compound-LC-MS0.049 µg/mL0.098 µg/mLNot Specified[5]
Primary Fatty Acid AmidesTotal Lipid ExtractGC/MS~10 pg (injection)0.5 µg (loaded on SPE)Not Specified[6]
Anandamide (B1667382) (related compound)PlasmaSPE-LC-MS4 fmol/mL8 fmol/mL60% (SPE)[7]
2-AG and AEA (related compounds)PlasmaSPE-HLBNot SpecifiedNot Specified>80%[3]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol describes a general procedure for the extraction of this compound from plasma or serum samples using a reversed-phase SPE cartridge. This method can be adapted for tissue homogenates with appropriate pre-treatment.

Materials and Reagents:

  • SPE Cartridges: Reversed-phase C18 or Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 100 mg, 1 mL).

  • Solvents (HPLC grade or higher):

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d4) solution of known concentration.

  • Biological Sample: Plasma, serum, or tissue homogenate.

  • SPE Vacuum Manifold.

  • Nitrogen Evaporator.

  • Vortex Mixer.

  • Centrifuge.

Sample Pre-treatment:

  • Thaw frozen biological samples on ice.

  • For plasma or serum: To 500 µL of sample in a glass tube, add the internal standard. Vortex briefly.

  • Add 1 mL of cold acetonitrile or acetone (B3395972) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4°C for 10 minutes at 10,000 x g.

  • Carefully transfer the supernatant to a clean glass tube. This supernatant will be loaded onto the SPE cartridge.

Solid-Phase Extraction Procedure:

The following steps are based on the fundamental principles of SPE: Condition, Load, Wash, and Elute.[1]

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry out.[1]

  • Sample Loading:

    • Load the entire pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a slow and steady flow rate (approximately 1 mL/min) to ensure efficient binding of this compound to the sorbent.[1]

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture to remove polar interferences. A solution of 40% methanol in water is a suitable starting point.[3]

    • This step helps in removing salts and other hydrophilic impurities.

  • Elution:

    • Elute the bound this compound using a non-polar organic solvent. Pass 1 mL of ethyl acetate or a mixture of hexane:isopropanol (e.g., 3:2, v/v) through the cartridge.

    • Collect the eluate in a clean glass tube.

Post-Elution Processing:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS or GC-MS analysis (e.g., acetonitrile/water mixture).

  • Vortex to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Experimental Workflow

SPE_Workflow cluster_spe Solid-Phase Extraction Sample Biological Sample (Plasma, Serum, Tissue) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load 2. Load Sample Supernatant->Load Condition 1. Condition Cartridge (Methanol, Water) Wash 3. Wash (e.g., 40% Methanol) Elute 4. Elute this compound (e.g., Ethyl Acetate) Evaporation Evaporation (Nitrogen Stream) Elute->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

This compound Signaling Pathway

This compound exerts its biological effects through interaction with multiple receptor systems and signaling pathways.[8][9] Its synthesis is thought to involve peptidylglycine alpha-amidating monooxygenase (PAM), and it is degraded by fatty acid amide hydrolase (FAAH).[10]

Oleamide_Signaling cluster_receptors Receptor Interactions cluster_metabolism Metabolism This compound This compound CB1 CB1 Receptor (Agonist) This compound->CB1 GABA_A GABA-A Receptor (Allosteric Modulator) This compound->GABA_A Serotonin Serotonin Receptors (e.g., 5-HT2A/2C, 5-HT7) This compound->Serotonin TRPV1 TRPV1 Receptor (Activator) This compound->TRPV1 Degradation Degradation (by FAAH) This compound->Degradation Effect Physiological Effects (Sleep, Analgesia, etc.) CB1->Effect GABA_A->Effect Serotonin->Effect TRPV1->Effect Synthesis Biosynthesis (via PAM) Synthesis->this compound Inactive Inactive Metabolites Degradation->Inactive Precursor Precursors (e.g., Oleoylglycine) Precursor->Synthesis

Caption: Simplified signaling pathways of this compound.

References

Application Notes and Protocols for Studying Oleamide's Anxiolytic Effects in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oleamide (cis-9,10-octadecenoamide) is an endogenous fatty acid amide that has been identified as a signaling molecule with a range of neuropharmacological effects, including hypnotic and anxiolytic properties.[1][2][3] Its potential as a therapeutic agent for anxiety-related disorders necessitates robust preclinical evaluation. This document provides detailed application notes and protocols for utilizing in vivo rodent models to study the anxiolytic effects of this compound. The protocols for the most commonly employed behavioral assays—the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDB)—are outlined below. These tests are based on the natural aversion of rodents to open, brightly lit spaces and their innate exploratory drive.

Key Behavioral Assays for Anxiolytic Activity:
  • Elevated Plus Maze (EPM): This test is a widely used and validated model for assessing anxiety-like behavior in rodents.[4][5][6] The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Open Field Test (OFT): The OFT is used to assess general locomotor activity and anxiety-like behavior.[7][8] Anxiety is often inferred from the animal's tendency to remain close to the walls of the arena (thigmotaxis) versus exploring the center. Anxiolytics are expected to increase exploration in the central zone.

  • Light-Dark Box Test (LDB): This assay is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[9][10][11] The apparatus consists of a dark, safe compartment and a brightly lit, aversive compartment. Anxiolytic agents typically increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Protocols

Animal Subjects and Housing
  • Species: Male mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly used.

  • Age/Weight: Animals should be young adults (e.g., mice: 8-12 weeks old, 25-30g; rats: 8-10 weeks old, 250-350g).

  • Housing: Animals should be group-housed (e.g., 3-5 per cage) under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water. Socially isolated mice have also been used to model an anxiogenic-like profile.[1]

  • Habituation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures. They should also be habituated to the testing room for at least 45-60 minutes prior to the start of each behavioral test.[4]

This compound Administration
  • Formulation: this compound can be dissolved in a vehicle such as a mixture of Tween 80, ethanol (B145695), and saline. A common vehicle is 1:1:8 ratio of ethanol:Tween 80:saline.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route.

  • Dosage: Effective anxiolytic doses of this compound in rodents have been reported to be in the range of 5-20 mg/kg.[1][12] A dose of 5 mg/kg has been shown to be anxiolytic without significantly affecting locomotor activity.[12][13] Higher doses (10-100 mg/kg) can suppress locomotor activity.[12][13]

  • Timing: this compound's effects are typically observed within 30 to 60 minutes after administration.[2] Therefore, behavioral testing should be conducted during this time window.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). The maze has two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) of the same size, with a central platform (e.g., 10 x 10 cm).

  • Procedure:

    • Administer this compound (e.g., 5, 10, or 20 mg/kg, i.p.) or vehicle to the animals.

    • After the appropriate pre-treatment time (e.g., 30 minutes), place the animal on the central platform of the maze, facing one of the open arms.[5]

    • Allow the animal to freely explore the maze for a 5-minute session.[5][14]

    • Record the session using a video camera mounted above the maze.

    • Between trials, clean the maze with 70% ethanol to remove any olfactory cues.[4]

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of locomotor activity).

Open Field Test (OFT) Protocol
  • Apparatus: A square arena (e.g., mice: 40 x 40 x 30 cm; rats: 100 x 100 x 40 cm) with the floor divided into a central zone and a peripheral zone.

  • Procedure:

    • Administer this compound or vehicle.

    • After the pre-treatment time, gently place the animal in the center of the open field arena.[7]

    • Allow the animal to explore the arena for a predetermined duration (typically 5-10 minutes).[7]

    • Record the session using an overhead video camera.

    • Clean the arena with 70% ethanol between animals.

  • Parameters Measured:

    • Time spent in the center zone.

    • Number of entries into the center zone.

    • Total distance traveled (locomotor activity).

    • Rearing frequency.[8]

    • Grooming duration.

Light-Dark Box Test (LDB) Protocol
  • Apparatus: A box divided into a small, dark compartment (approximately one-third of the box) and a large, brightly illuminated compartment (approximately two-thirds of the box).[9][10] An opening connects the two compartments.

  • Procedure:

    • Administer this compound or vehicle.

    • After the pre-treatment time, place the animal in the center of the light chamber, facing away from the opening.[10][15]

    • Allow the animal to explore the apparatus for a 5-10 minute session.

    • Record the session using a video camera.

    • Clean the apparatus with 70% ethanol between trials.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Total activity in both compartments.

Data Presentation

Table 1: Summary of this compound's Anxiolytic Effects in Rodent Behavioral Models

Behavioral Test Species This compound Dose (mg/kg, i.p.) Key Findings Reference
Elevated Plus MazeMice10, 20Significantly reversed anxiogenic-like profile in socially isolated mice.[1]
Elevated Plus MazeRats5Increased number of entries and time spent in the open arms.[12][13]
Open Field TestRats14 (ED50)Reduced distance traveled.[2][3][13]
Light-Dark Box TestMice10, 20Significantly reversed anxiogenic-like profile in socially isolated mice.[1][3]
Social Interaction TestRats5Showed significant anxiolytic effects.[12]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound's Anxiolytic Action

The anxiolytic effects of this compound are believed to be mediated through multiple neurotransmitter systems.[2] Key pathways include the GABAergic and endocannabinoid systems. This compound can enhance the function of GABA-A receptors, which are the primary targets for classic anxiolytic drugs like benzodiazepines.[16][17][18] Additionally, this compound can indirectly activate cannabinoid receptors by inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endogenous cannabinoid anandamide.[19] This leads to increased levels of anandamide, which then acts on CB1 receptors to produce anxiolytic effects.

Oleamide_Anxiolytic_Pathway This compound This compound FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Inhibits GABA_A GABA-A Receptor This compound->GABA_A Potentiates Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Degrades CB1R CB1 Receptor Anandamide->CB1R Activates Neuronal_Inhibition Increased Neuronal Inhibition CB1R->Neuronal_Inhibition GABA_A->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect

Proposed signaling pathway for this compound's anxiolytic effects.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anxiolytic potential of this compound in a rodent model.

Experimental_Workflow start Start: Acclimatize Animals drug_prep Prepare this compound Solution and Vehicle start->drug_prep randomization Randomly Assign Animals to Treatment Groups drug_prep->randomization administration Administer this compound or Vehicle (i.p. injection) randomization->administration wait Pre-treatment Period (30-60 min) administration->wait behavior Conduct Behavioral Test (EPM, OFT, or LDB) wait->behavior data_collection Record and Score Behavior (Automated/Manual) behavior->data_collection analysis Statistical Analysis of Data data_collection->analysis end End: Interpret Results analysis->end

General workflow for in vivo rodent studies of this compound.

Logical Relationship of Behavioral Paradigms

The three primary behavioral tests provide complementary information on the anxiolytic profile of a compound. The following diagram illustrates their relationship in a comprehensive screening process.

Logical_Relationship Initial_Screening Initial Screening for Anxiolytic-like Effects EPM Elevated Plus Maze (Primary anxiety measure) Initial_Screening->EPM LDB Light-Dark Box (Confirmatory anxiety measure) Initial_Screening->LDB OFT Open Field Test (Assess locomotor activity and anxiety) Initial_Screening->OFT Anxiolytic_Profile Comprehensive Anxiolytic Profile EPM->Anxiolytic_Profile LDB->Anxiolytic_Profile OFT->Anxiolytic_Profile Confound Rule out motor confounds (sedation/hyperactivity) OFT->Confound

Relationship between behavioral assays for anxiolytic screening.

References

Application Notes and Protocols: Intraperitoneal vs. Oral Administration of Oleamide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide, an endogenous fatty acid amide, has garnered significant interest in the scientific community for its diverse biological activities, including its role as a sleep-inducing factor, anxiolytic, and neuroprotective agent.[1][2][3] This document provides a comparative overview of two common administration routes for this compound in murine models: intraperitoneal (IP) injection and oral gavage. Understanding the nuances of each method is critical for designing robust experiments and obtaining reproducible data. While extensive research has been conducted on the effects of intraperitoneally administered this compound, data on the oral administration route is less comprehensive, particularly concerning its pharmacokinetic profile.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for the intraperitoneal and oral administration of this compound in mice, focusing on dosage and observed physiological and behavioral effects. It is important to note that direct comparative pharmacokinetic studies are limited in the existing literature.

Table 1: Dosage and Effects of Intraperitoneal (IP) this compound Administration in Mice
Effect StudiedDose Range (mg/kg)Key Findings
Sedative/Hypnotic 10 - 100Dose-dependent inhibition of locomotor activity.[1][4]
43.7 - 700Dose-dependently inhibited locomotor activity, with the maximum effect observed 30 minutes after administration.[4]
Analgesic 10 - 200Increased latency in the tail-flick test, indicating analgesic properties.[1]
Hypothermic 10 - 100Resulted in a decrease in body temperature.[1]
1 - 25Dose-dependently reduced body temperature in both wild-type and 5-HT7 receptor knockout mice.[5]
Anxiolytic 5A dose that did not significantly affect locomotion or body temperature showed significant anxiolytic effects.[1]
Antidepressant-like 10A single administration induced a significant reduction in immobility duration in the forced swimming test.[2][3]
Memory Impairment 50Disrupted working memory performance in FAAH knockout mice.
Table 2: Dosage and Effects of Oral (PO) this compound Administration in Mice
Effect StudiedDose (mg/kg)Key Findings
Tissue Accumulation 50A single oral administration resulted in the accumulation of exogenous this compound in abdominal visceral fat.[6]
Anti-seizure 0.5, 2, 10Dose-dependent inhibition of kainate-induced behavioral seizure activities.[7]
Obesity and Glucose Tolerance 50 (daily for 12 weeks)Improved impaired glucose tolerance and suppressed increases in body weight and abdominal fat mass in mice housed in small cages.[6]

Pharmacokinetic Comparison:

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

1. Materials:

  • This compound

  • Vehicle (e.g., a mixture of ethanol (B145695), Tween 80, and saline)

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Animal scale

2. Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be calculated to ensure the desired dose is administered in a volume not exceeding 10 ml/kg of body weight. Gently warm the solution to room or body temperature to prevent discomfort to the animal.

  • Animal Handling and Restraint: Weigh the mouse accurately to determine the correct injection volume. Gently restrain the mouse by scruffing the neck to immobilize the head and body. Tilt the mouse's head slightly downwards.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.

  • Injection: Disinfect the injection site with 70% ethanol. Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

  • Administration: Slowly inject the this compound solution.

  • Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior, for at least 15-30 minutes post-injection.

Protocol 2: Oral Gavage of this compound in Mice

1. Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Sterile oral gavage needles (18-20 gauge with a ball tip)

  • Sterile syringes (1 ml)

  • Animal scale

2. Procedure:

  • Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle. The final concentration should allow for the desired dose in a volume typically not exceeding 10 ml/kg.

  • Animal Handling and Restraint: Weigh the mouse to calculate the administration volume. Gently restrain the mouse by scruffing the neck, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Measurement: Before the first use, measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

  • Administration: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse will typically swallow, which aids in guiding the needle into the esophagus. Advance the needle to the pre-measured mark without forcing it.

  • Substance Delivery: Slowly administer the this compound suspension.

  • Post-administration Monitoring: Gently withdraw the gavage needle and return the mouse to its cage. Observe the animal for any signs of distress, such as difficulty breathing, coughing, or regurgitation, for at least 15-30 minutes after the procedure.

Visualization of Signaling Pathways and Workflows

To elucidate the mechanisms of this compound action and the experimental processes, the following diagrams are provided.

Oleamide_Signaling_Pathway This compound This compound FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Substrate for Degradation CB1R CB1 Receptor This compound->CB1R Agonist GABA_A_R GABA-A Receptor This compound->GABA_A_R Allosteric Modulator Serotonin_R Serotonin (B10506) Receptors (e.g., 5-HT2A/2C, 5-HT7) This compound->Serotonin_R Allosteric Modulator Dopamine_R Dopamine D2 Receptor This compound->Dopamine_R Indirect Interaction Neuronal_Activity Modulation of Neuronal Activity CB1R->Neuronal_Activity GABA_A_R->Neuronal_Activity Serotonin_R->Neuronal_Activity Dopamine_R->Neuronal_Activity Physiological_Effects Physiological & Behavioral Effects (Sleep, Analgesia, Hypothermia, etc.) Neuronal_Activity->Physiological_Effects

Caption: this compound's multifaceted signaling pathways.

Experimental_Workflow cluster_IP Intraperitoneal Administration cluster_Oral Oral Administration (Gavage) IP_Prep Prepare this compound Solution IP_Restrain Restrain Mouse (Scruffing) IP_Prep->IP_Restrain IP_Inject Inject into Peritoneal Cavity (Lower Right Quadrant) IP_Restrain->IP_Inject IP_Monitor Post-Injection Monitoring IP_Inject->IP_Monitor Behavioral_Assay Behavioral/Physiological Assays IP_Monitor->Behavioral_Assay Oral_Prep Prepare this compound Suspension Oral_Restrain Restrain Mouse (Scruffing, Straight Alignment) Oral_Prep->Oral_Restrain Oral_Admin Administer via Gavage Needle to Stomach Oral_Restrain->Oral_Admin Oral_Monitor Post-Administration Monitoring Oral_Admin->Oral_Monitor Oral_Monitor->Behavioral_Assay Start Experiment Start Start->IP_Prep Start->Oral_Prep Data_Analysis Data Analysis Behavioral_Assay->Data_Analysis

Caption: Workflow for this compound administration in mice.

Conclusion

The choice between intraperitoneal and oral administration of this compound in mice depends on the specific research question. IP injection offers a rapid and direct route for systemic exposure, making it suitable for acute behavioral and physiological studies. Oral gavage, while more technically demanding and resulting in likely lower bioavailability, represents a more clinically relevant route of administration and is appropriate for studies investigating the effects of this compound after gastrointestinal absorption and first-pass metabolism. The provided protocols and data summaries serve as a foundational guide for researchers utilizing this compound in their experimental models. Further pharmacokinetic studies are warranted to provide a more detailed comparative profile of these two administration routes.

References

Application Notes and Protocols: Determining Oleamide's Effect on Neuronal Firing in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide (cis-9,10-octadecenoamide) is an endogenous fatty acid amide that has garnered significant interest in neuroscience research due to its pleiotropic effects on the central nervous system. Initially identified as a sleep-inducing lipid, subsequent studies have revealed its ability to modulate a variety of neuronal targets, thereby influencing neuronal excitability and firing patterns.[1] This document provides detailed application notes and protocols for researchers to investigate the effects of this compound on neuronal firing using common cell culture-based assays: patch-clamp electrophysiology, calcium imaging, and multi-electrode array (MEA) recordings.

This compound's mechanism of action is complex, involving interactions with several key receptor and channel systems that regulate neuronal activity. It has been shown to modulate GABA-A receptors, serotonin (B10506) (5-HT) receptors, cannabinoid (CB1) receptors, and voltage-gated sodium channels.[2][3][4][5] Understanding these interactions at the cellular level is crucial for elucidating its physiological roles and therapeutic potential.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative data on the interaction of this compound with various neuronal targets. This information is critical for designing experiments with appropriate concentration ranges.

Table 1: this compound Interaction with Cannabinoid Receptors

ReceptorAssay TypePreparationLigandParameterValue (µM)Reference
CB1Radioligand BindingRat whole-brain membranes[3H]CP55,940Ki1.14[6][7]
CB1Radioligand BindingRat whole-brain membranes[3H]SR141716AKi2.63[6][7]
hCB1Radioligand BindinghCB1 cell membranes[3H]CP55,940Ki8.13[6][7]
CB1Functional Assay ([35S]GTPγS binding)Rat brain membranes-EC501.64[6][7]
CB1Radioligand BindingRodent CNS-IC5010[2]

Table 2: this compound Modulation of GABA-A and Voltage-Gated Sodium Channels

TargetAssay TypePreparationEffectParameterValue (µM)Reference
GABA-A ReceptorElectrophysiologyRecombinant human receptors (α1β2γ2L)Potentiation of GABA currentsEC5028.94[8]
Voltage-gated Na+ ChannelElectrophysiology (Sustained Repetitive Firing)Cultured pyramidal neuronsSuppressionEC504.1[2][4]
Voltage-gated Na+ ChannelBiochemical Assay (Veratridine-induced depolarization)Mouse synaptoneurosomesBlockIC5013.9[2][4]
Voltage-gated Na+ ChannelBiochemical Assay ([3H]-GABA release)Mouse synaptosomesBlockIC504.6[2][4]

Table 3: this compound Effects on Serotonin Receptors

Receptor SubtypeEffectObservationReference
5-HT2APotentiationAt 100 nM, this compound increased the maximal 5-HT response by 228%.[9]
5-HT7Allosteric modulationCauses a concentration-dependent increase in cAMP accumulation.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflows for the described assays.

Signaling Pathways of this compound

Oleamide_Signaling cluster_receptors Receptor Targets cluster_effects Cellular Effects This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Allosteric Modulation Serotonin_R Serotonin Receptors (e.g., 5-HT2A, 5-HT7) This compound->Serotonin_R Allosteric Modulation CB1_R CB1 Receptor This compound->CB1_R Agonism VGSC Voltage-Gated Sodium Channel This compound->VGSC Block Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Modulated_Excitability Modulated Neuronal Excitability Serotonin_R->Modulated_Excitability CB1_R->Modulated_Excitability Reduced_AP_Firing Reduced Action Potential Firing VGSC->Reduced_AP_Firing Patch_Clamp_Workflow Start Start: Cultured Neurons Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Pull_Pipettes Pull Borosilicate Glass Micropipettes (3-7 MΩ) Start->Pull_Pipettes Establish_Seal Approach Neuron and Establish Gigaohm Seal Prepare_Solutions->Establish_Seal Pull_Pipettes->Establish_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Baseline Record Baseline Activity (Voltage or Current Clamp) Whole_Cell->Record_Baseline Apply_this compound Bath Apply this compound (Concentration-Response) Record_Baseline->Apply_this compound Record_Effect Record Changes in Neuronal Firing/Currents Apply_this compound->Record_Effect Washout Washout this compound Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze_Data Data Analysis Record_Recovery->Analyze_Data Calcium_Imaging_Workflow Start Start: Cultured Neurons Load_Dye Load Neurons with Calcium Indicator (e.g., Fluo-4 AM) Start->Load_Dye Wash_Dye Wash Excess Dye Load_Dye->Wash_Dye Acquire_Baseline Acquire Baseline Fluorescence Images (Time-lapse) Wash_Dye->Acquire_Baseline Apply_this compound Apply this compound Acquire_Baseline->Apply_this compound Acquire_Post_Treatment Acquire Post-Treatment Fluorescence Images Apply_this compound->Acquire_Post_Treatment Data_Analysis Data Analysis (ΔF/F0) Acquire_Post_Treatment->Data_Analysis MEA_Workflow Start Start: Neurons Cultured on MEA Record_Baseline Record Baseline Spontaneous Network Activity Start->Record_Baseline Apply_this compound Apply this compound to Culture Medium Record_Baseline->Apply_this compound Record_Post_Treatment Record Network Activity Post-Treatment Apply_this compound->Record_Post_Treatment Washout Washout and Medium Change Record_Post_Treatment->Washout Record_Recovery Record Recovery of Network Activity Washout->Record_Recovery Data_Analysis Spike Detection, Burst Analysis, Network Connectivity Analysis Record_Recovery->Data_Analysis

References

Application Notes and Protocols for Oleamide in In vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oleamide is an endogenous fatty acid amide that has garnered significant interest in neuroscience and pharmacology due to its role as a signaling molecule. Initially identified in the cerebrospinal fluid of sleep-deprived cats, it has been shown to induce physiological sleep.[1][2] Subsequent research has revealed its involvement in a variety of physiological processes through its interaction with multiple receptor systems, including the cannabinoid, serotonergic, and GABAergic systems.[2][3][4] Accurate and reproducible in vitro studies are crucial for elucidating its mechanisms of action and therapeutic potential. A critical first step in such studies is the proper dissolution and preparation of this compound solutions. This document provides a detailed protocol for dissolving this compound and preparing it for use in in vitro experiments, along with a summary of its key signaling pathways.

Data Presentation: this compound Properties and Solubility

A summary of the physical and chemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and storage.

PropertyValueCitations
Molecular Formula C18H35NO[1][5]
Molecular Weight 281.5 g/mol [5][6]
Appearance White to off-white crystalline solid[1][5]
Melting Point ~70°C[1][7]
Storage Temperature -20°C[1][5]
Stability (solid) ≥ 4 years at -20°C[5]

This compound is practically insoluble in water but soluble in several organic solvents.[1][8] Table 2 provides solubility data for this compound in commonly used solvents for in vitro studies.

SolventSolubilityCitations
Ethanol (B145695) ~22 mg/mL (~78 mM)[5]
DMSO ~20 mg/mL (~71 mM)[5]
Dimethyl formamide (B127407) (DMF) ~14 mg/mL (~50 mM)[5][6]
PBS (pH 7.2) ~0.05 mg/mL (~0.18 mM)[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (crystalline solid, ≥98% purity)[5]

  • Anhydrous ethanol or DMSO

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, conical-bottom tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube or glass vial, accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol or DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 20 mg/mL in DMSO).

  • Inert Gas Purge: Briefly purge the vial with an inert gas, such as argon or nitrogen, to displace air and minimize oxidation of the fatty acid amide.[5][6]

  • Dissolution: Tightly cap the vial and vortex or sonicate until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Sterilization (Optional): If required for the specific experimental setup, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with the organic solvent used.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] Solutions in DMSO or ethanol are reported to be stable for up to one month when stored at -20°C.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the this compound stock solution to final working concentrations for treating cells in vitro.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed, sterile cell culture medium (with or without serum, as required by the experiment)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the "solvent shock" that can cause precipitation when adding a concentrated organic stock directly to an aqueous medium, prepare an intermediate dilution of the stock solution in cell culture medium.[9]

  • Final Dilution: Prepare the final working concentrations by adding the required volume of the stock or intermediate solution to the pre-warmed cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[5][10]

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube.

  • Immediate Use: It is recommended to use the freshly prepared aqueous working solutions immediately, as the stability of this compound in aqueous solutions is limited.[5] Do not store aqueous solutions for more than one day.[5]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the organic solvent used to dissolve the this compound (e.g., 0.1% DMSO in cell culture medium) to account for any effects of the solvent on the cells.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Control weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent purge Purge with Inert Gas add_solvent->purge dissolve Vortex/Sonicate to Dissolve purge->dissolve store_stock Store at -20°C dissolve->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock dilute Dilute in Cell Culture Medium thaw_stock->dilute mix Mix Thoroughly dilute->mix vehicle Prepare Vehicle Control (Solvent Only) use Use Immediately mix->use

Caption: Workflow for this compound Solution Preparation.

Signaling Pathways of this compound

This compound interacts with several key signaling pathways, contributing to its diverse physiological effects. The diagram below provides a simplified overview of its primary molecular targets.

G cluster_receptors Receptor Interactions cluster_effects Downstream Cellular Effects This compound This compound cb1 CB1 Receptor (Agonist) This compound->cb1 trpv1 TRPV1 Receptor (Activator) This compound->trpv1 gaba_a GABAA Receptor (Allosteric Modulator) This compound->gaba_a ht7 5-HT7 Receptor (Allosteric Modulator) This compound->ht7 vasodilation Vasodilation cb1->vasodilation neuroprotection Neuroprotection cb1->neuroprotection trpv1->vasodilation neurotransmission Modulation of Neurotransmission gaba_a->neurotransmission ht7->neurotransmission sleep Induction of Sleep neurotransmission->sleep

Caption: Simplified this compound Signaling Pathways.

References

Application Notes and Protocols for Assessing Oleamide's Sedative Properties in Animal Behavioral Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide (cis-9,10-octadecenoamide) is an endogenous fatty acid amide that has been identified as a signaling molecule in the central nervous system. It is structurally related to the endocannabinoid anandamide (B1667382) and has been shown to induce physiological sleep. Its sedative and hypnotic properties make it a molecule of interest for therapeutic development. Accurate assessment of these properties requires standardized and well-defined behavioral testing in animal models.

These application notes provide detailed protocols for key behavioral assays used to evaluate the sedative and anxiolytic effects of this compound in rodents. The included tests are the Open Field Test (OFT), the Elevated Plus Maze (EPM), the Light-Dark Box Test, and the Rotarod Test. This document also summarizes quantitative data from published studies and illustrates the primary signaling pathways implicated in this compound's mechanism of action.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data on the behavioral effects of this compound administered intraperitoneally (i.p.) in rodents, as reported in scientific literature.

Behavioral TestSpeciesThis compound DoseKey FindingsReference
Open Field Test Rat10 - 100 mg/kgDose-dependent suppression of locomotion. ED₅₀ for decreased distance traveled: 14 mg/kg.[1][2]
Open Field Test Rat17 ± 1.5 mg/kgED₅₀ for the decrease in distance traveled.[3]
Open Field Test Mouse43.7 - 700 mg/kgDose-dependent inhibition of locomotor activity.[4]
Elevated Plus Maze Rat5 mg/kgAnxiolytic effects observed at a dose that did not significantly affect locomotion.[1]
Elevated Plus Maze Mouse10 or 20 mg/kgSignificantly reversed anxiety-like profiles in socially isolated mice.[5]
Light-Dark Box Test Mouse10 or 20 mg/kgSignificantly reversed anxiogenic-like profiles in socially isolated mice.[5]
Pentylenetetrazole-induced Seizures Mouse43.7 - 700.0 mg/kgSignificantly and dose-dependently inhibited seizures.[6]

Signaling Pathways of this compound

This compound exerts its sedative and anxiolytic effects through a multi-target mechanism, primarily involving the enhancement of inhibitory neurotransmission and modulation of cannabinoid signaling.

  • GABAergic System: this compound allosterically modulates GABA-A receptors, enhancing the effects of the primary inhibitory neurotransmitter, GABA. This action is similar to that of benzodiazepines and contributes to its sedative properties.

  • Cannabinoid System: this compound is an agonist of the cannabinoid CB1 receptor. Its structural similarity to anandamide allows it to bind to and activate these receptors, which are known to play a role in sleep regulation and anxiety.

  • Dopaminergic System: The locomotor and analgesic actions of this compound can be blocked by a dopamine (B1211576) D2 receptor antagonist, suggesting an interaction with the dopaminergic system.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound is a substrate for FAAH, the enzyme responsible for the degradation of anandamide. By competing with anandamide for FAAH, this compound can increase the synaptic levels and duration of action of this endogenous cannabinoid, thereby potentiating its effects.

Oleamide_Signaling_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Allosteric Modulation CB1 CB1 Receptor This compound->CB1 Agonist D2 Dopamine D2 Receptor This compound->D2 Interaction FAAH FAAH Enzyme This compound->FAAH Inhibition (Substrate) Sedation Sedative & Anxiolytic Effects GABA_A->Sedation CB1->Sedation D2->Sedation Anandamide Anandamide FAAH->Anandamide Increases Anandamide Anandamide->FAAH Degradation Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (e.g., 1 hour in testing room) Drug_Prep This compound Preparation (Vehicle Control & Test Doses) Administration Intraperitoneal (i.p.) Injection of this compound or Vehicle Drug_Prep->Administration Post_Admin_Wait Waiting Period (e.g., 30 minutes) Administration->Post_Admin_Wait Behavioral_Testing Conduct Behavioral Test (OFT, EPM, Light-Dark, or Rotarod) Post_Admin_Wait->Behavioral_Testing Data_Collection Video Recording & Automated/Manual Scoring Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis

References

Application Notes and Protocols: Utilizing Radiolabeled Oleamide to Study Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide (cis-9,10-octadecenoamide) is an endogenous fatty acid amide that was first identified in the cerebrospinal fluid of sleep-deprived cats.[1][2] It is recognized as a significant signaling molecule within the central nervous system and periphery, playing a role in sleep induction, analgesia, and thermoregulation.[3] this compound's diverse biological effects are attributed to its interactions with various receptor systems, most notably the cannabinoid type 1 (CB1) receptor, where it acts as a full agonist.[4][5] It also interacts with other receptors, including the transient receptor potential vanilloid type 1 (TRPV1) and serotonin (B10506) receptors, and can potentiate the effects of other endocannabinoids by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.[1][2]

The use of radiolabeled ligands is a cornerstone in pharmacology and drug discovery for characterizing receptor-ligand interactions.[6][7][8] Radioligand binding assays offer high sensitivity and precision, allowing for the quantification of key parameters such as receptor density (Bmax), ligand affinity (Kd), and the inhibition constant (Ki) of competing unlabeled ligands.[6][9] This document provides detailed protocols for studying the binding of this compound to its target receptors using radiolabeling techniques, primarily focusing on competitive binding assays with radiolabeled cannabinoid receptor ligands due to their widespread use and commercial availability.

Principle of the Assay

Radioligand binding assays are used to measure the interaction between a radiolabeled ligand and a receptor.[9][10] In the context of studying this compound, the most common approach is a competitive binding assay. In this setup, a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]CP55,940 for CB1 receptors) is incubated with a source of the receptor (e.g., brain tissue homogenates or cell membranes expressing the receptor). Unlabeled this compound is then added at increasing concentrations, competing with the radioligand for the same binding site on the receptor. The amount of radioligand bound to the receptor is measured, and as the concentration of unlabeled this compound increases, the amount of bound radioligand decreases. This displacement is used to determine the binding affinity (Ki) of this compound for the receptor.

Data Presentation: Binding Affinity of this compound

The following tables summarize the quantitative data for the binding affinity and functional activity of this compound at cannabinoid receptors as reported in the scientific literature.

Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptors

CompoundReceptor/TissueRadioligand UsedKi (μM)Hill SlopeReference
This compound (ODA)Rat whole-brain membranes[3H]CP55,9401.14 (0.52–2.53)0.80[4][11]
This compound (ODA)Rat whole-brain membranes[3H]SR141716A2.63 (0.62–11.20)0.92[4][11]
Anandamide (AEA)Rat whole-brain membranes[3H]CP55,9400.428 (0.346–0.510)-1.33[4][11]
This compound (ODA)Human CB1 (hCB1) in HEK-293T cells[3H]CP55,9408.13 (4.97–13.32)N/A[4]
This compound (ODA)Rat brain membranes[3H]CP55,94044N/A[11]

Values in parentheses represent 95% confidence intervals.

Table 2: Functional Activity (EC50) of this compound at CB1 Receptors

AssayTissue/Cell LineParameterEC50 (μM)Maximal Stimulation (% of basal)Reference
[35S]GTPγS BindingRat brain membranesAgonist Activity1.64 (0.29–9.32)188 ± 9[4]
[35S]GTPγS BindingRat brain membranesAnandamide (AEA) Activity10.43 (4.45–24.42)195 ± 4[4]

Values in parentheses represent 95% confidence intervals.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay for this compound at CB1 Receptors

This protocol details the methodology to determine the inhibitory constant (Ki) of unlabeled this compound for the CB1 receptor using the radiolabeled agonist [3H]CP55,940.

Materials and Reagents:

  • Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol)

  • Unlabeled Ligands: this compound, Anandamide (AEA), HU210 (for non-specific binding)

  • Receptor Source: Rat whole-brain membranes or membranes from HEK-293 cells transfected with the human CB1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 2 mM EDTA, 5 mM MgCl2, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Bovine Serum Albumin (BSA)

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Liquid scintillation counter

  • 96-well plates

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store membrane preparations at -80°C until use.

  • Assay Setup:

    • Prepare a stock solution of [3H]CP55,940 in the assay buffer. The final concentration in the assay should be around its Kd value (e.g., 0.5 nM).[11]

    • Prepare serial dilutions of unlabeled this compound in assay buffer containing 0.5% BSA.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: [3H]CP55,940 + assay buffer + membrane preparation.

      • Non-specific Binding (NSB): [3H]CP55,940 + a high concentration of an unlabeled agonist (e.g., 1 µM HU210) + membrane preparation.[11]

      • Competition: [3H]CP55,940 + varying concentrations of unlabeled this compound + membrane preparation.

    • The final assay volume should be 1 ml, containing approximately 250 µg of membrane protein.[11]

  • Incubation:

    • Incubate the plates at 30°C for 90 minutes with gentle agitation.[11]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM from NSB wells) from the total binding (CPM from total binding wells) and the competition wells.

    • Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Hypothetical Direct Binding Saturation Assay with Radiolabeled this compound

This protocol is a theoretical guide for a saturation binding experiment, assuming the availability of radiolabeled this compound (e.g., [3H]this compound).

Potential Synthesis of Radiolabeled this compound:

The synthesis of radiolabeled compounds is a specialized process.[12] Tritiated ([3H]) this compound could potentially be synthesized by catalytic reduction of a precursor containing a double or triple bond with tritium (B154650) gas. Alternatively, Carbon-14 could be introduced earlier in the synthesis of oleic acid. The final product would require purification by methods such as HPLC to ensure high radiochemical purity.[13]

Methodology:

  • Assay Setup:

    • Prepare serial dilutions of [3H]this compound in assay buffer.

    • In a 96-well plate, set up two sets of tubes in triplicate:

      • Total Binding: Increasing concentrations of [3H]this compound + membrane preparation.

      • Non-specific Binding: Increasing concentrations of [3H]this compound + a high concentration of unlabeled this compound (e.g., 10 µM) + membrane preparation.

  • Incubation, Filtration, and Quantification:

    • Follow the same procedure as described in Protocol 1.

  • Data Analysis:

    • Calculate specific binding at each concentration of [3H]this compound.

    • Plot the specific binding (in fmol/mg protein) against the concentration of [3H]this compound.

    • Use non-linear regression analysis to fit the data to a one-site binding hyperbola to determine the Kd (dissociation constant, a measure of affinity) and Bmax (maximum number of binding sites).

Protocol 3: [35S]GTPγS Binding Functional Assay

This assay measures the functional activation of G-protein coupled receptors, such as CB1, by an agonist.

Materials and Reagents:

  • Radioligand: [35S]GTPγS

  • Unlabeled Ligands: this compound, GDP

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

  • Other reagents: See Protocol 1.

Methodology:

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Increasing concentrations of this compound.

      • A fixed concentration of GDP (e.g., 30 µM).

      • Membrane preparation (approximately 20 µg of protein).

      • [35S]GTPγS (final concentration ~0.1 nM).

    • Basal binding is determined in the absence of this compound, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Filtration and Quantification:

    • Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Calculate the specific binding of [35S]GTPγS at each concentration of this compound.

    • Plot the percentage of stimulation over basal against the logarithm of the this compound concentration.

    • Use non-linear regression to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

Visualizations

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (30°C, 90 min) Membrane_Prep->Incubation Ligand_Prep Radioligand & Unlabeled Ligand Preparation Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Data Plot % Specific Binding vs. [this compound] Calc_Specific_Binding->Plot_Data Calc_Ki Calculate IC50 & Ki Plot_Data->Calc_Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

CB1_Signaling_Pathway This compound This compound CB1_Receptor CB1 Receptor This compound->CB1_Receptor Binds G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Decreased levels lead to Competitive_Binding_Principle Principle of Competitive Binding cluster_before Without Competitor cluster_after With Competitor (this compound) Receptor1 R Radioligand1 L* Receptor1->Radioligand1 Receptor2 R This compound O Receptor2->this compound Radioligand2 L*

References

Application Notes and Protocols for the Electrophysiological Recording of Oleamide's Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleamide (cis-9,10-octadecenoamide) is an endogenous fatty acid amide first identified in the cerebrospinal fluid of sleep-deprived cats.[1] It is recognized as a potent neuromodulatory and signaling molecule with a range of biological activities, including the induction of sleep, hypothermia, and analgesia.[1][2] The primary mechanisms underlying these physiological effects involve its interaction with various ion channels, making it a subject of significant interest in neuroscience and pharmacology.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound on key ion channel targets. Detailed protocols for investigating these interactions using patch-clamp techniques are provided, along with summarized quantitative data and visual diagrams of experimental workflows and molecular mechanisms.

Summary of this compound's Electrophysiological Effects on Ion Channels

This compound modulates the function of several critical ion channels, primarily in the central nervous system. Its actions are often stereoselective, with the cis isomer demonstrating significantly higher activity than the trans isomer.[1][3] The most well-characterized targets are GABA-A receptors and voltage-gated sodium channels.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from electrophysiological and binding studies on this compound's primary ion channel targets.

Table 1: this compound's Modulatory Effects on Ligand-Gated Ion Channels

Ion ChannelPreparationEffectEC50 / IC50Maximum EffectReference
GABA-A Receptor Cultured Rat Cortical NeuronsEnhancement of GABA-A currents-Reversibly enhanced by 20 µM cis-oleamide[1][4]
Xenopus Oocytes (expressing GABA-A)Positive Allosteric Modulation28.94 ± 1.4 µM216% of control response[3]
Glycine Receptor Xenopus Oocytes (expressing GlyR)Positive Allosteric Modulation22.12 ± 1.4 µM172% of control response[3]

Table 2: this compound's Inhibitory Effects on Voltage-Gated Sodium Channels (VGSC)

Experimental AssayPreparationEffectEC50 / IC50Key FindingReference
Sustained Repetitive Firing (SRF)Cultured Rat Cortical NeuronsSuppression of SRF4.1 µMSuggests a frequency- or state-dependent block[1][4]
Veratridine-Induced DepolarizationMouse SynaptoneurosomesBlock of Depolarization13.9 µMInhibition of Na+ channel activation[1][4]
Veratridine-Induced GABA ReleaseMouse SynaptosomesBlock of Release4.6 µMInhibition of presynaptic Na+ channels[1][4]
Radioligand Binding ([³H]BTX)Mouse CNS SynaptoneurosomesInhibition of Toxin Binding39.5 µMAllosteric interaction at neurotoxin site 2[5][6]
Whole-Cell Voltage ClampN1E-115 Neuroblastoma CellsShift in Inactivation Curve--15.4 mV shift at 32 µM (hyperpolarizing direction)[5][6]
Whole-Cell Voltage ClampN1E-115 Neuroblastoma CellsSlowed Recovery from Inactivation-Tau increased from 3.7 ms (B15284909) to 6.4 ms at 10 µM[5][6]

Key Ion Channel Targets and Mechanisms of Action

GABA-A Receptors

This compound acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[3] It enhances GABA-evoked chloride currents, leading to neuronal hyperpolarization and reduced excitability.[1] This action is stereoselective, with cis-oleamide being potent while the trans-isomer is inactive.[1][3] This modulation is similar to the effects of other CNS depressants like barbiturates and general anesthetics, suggesting this compound may be an endogenous ligand for depressant drug sites on the GABA-A receptor complex.[4]

GABA_Modulation cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ Influx GABA_R->Cl_ion Channel Opening This compound This compound This compound->GABA_R Allosterically Modulates GABA GABA GABA->GABA_R Binds Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to

Figure 1: this compound's allosteric modulation of the GABA-A receptor.

Voltage-Gated Sodium Channels (VGSC)

This compound inhibits voltage-gated sodium channels in a state-dependent manner.[3] It shows a preferential block of channels that are in an inactivated state, which is characteristic of neurons undergoing sustained repetitive firing.[1][4] This mechanism allows this compound to suppress high-frequency neuronal activity without significantly affecting single action potentials.[1] Electrophysiological studies show that this compound shifts the voltage dependence of steady-state inactivation toward more hyperpolarized potentials and slows the recovery from inactivation.[5][6] This action contributes to its potential anticonvulsant and anesthetic-like properties.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of this compound's Effects on Cultured Neurons

This protocol describes the whole-cell voltage-clamp technique to measure the effects of this compound on GABA-A receptor currents or voltage-gated sodium currents in primary cultured neurons (e.g., rat cortical neurons) or a suitable cell line (e.g., N1E-115).

4.1.1 Materials and Solutions

  • Cell Culture: Primary cortical neurons or N1E-115 cells plated on poly-D-lysine coated coverslips.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~320 mOsm.

  • Internal (Pipette) Solution for GABA-A Currents (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH. Osmolarity ~290 mOsm. (CsCl is used to block K⁺ currents).

  • Internal (Pipette) Solution for Sodium Currents (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH. Osmolarity ~290 mOsm. (CsF enhances seal stability and blocks K⁺ currents).

  • This compound Stock Solution: 100 mM this compound in DMSO. Store at -20°C. Dilute to final concentrations in external solution immediately before use. Ensure the final DMSO concentration is <0.1%.

  • Agonists/Antagonists: GABA, Tetrodotoxin (TTX).

  • Electrophysiology Rig: Inverted microscope, anti-vibration table, Faraday cage, micromanipulators, patch-clamp amplifier, digitizer, and data acquisition software.

4.1.2 Protocol Steps

  • Preparation: Place a coverslip with cultured cells into the recording chamber on the microscope stage. Perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Obtaining a Seal:

    • Fill a pipette with the appropriate internal solution and mount it on the holder.

    • Apply positive pressure to the pipette and lower it into the bath.

    • Approach a target neuron and gently press the pipette tip against the cell membrane.

    • Release the positive pressure to allow a high-resistance (GΩ) seal to form between the pipette tip and the membrane.

  • Whole-Cell Configuration:

    • Once a GΩ seal is achieved, apply brief, gentle suction to rupture the membrane patch under the pipette tip.

    • This establishes electrical and diffusive access to the cell interior (whole-cell mode).

    • Allow the cell to equilibrate with the pipette solution for 5-10 minutes before recording.

  • Recording GABA-A Currents:

    • Clamp the cell at a holding potential of -60 mV.

    • Establish a stable baseline current.

    • Apply a known concentration of GABA (e.g., EC₂₀) via the perfusion system to evoke an inward Cl⁻ current.

    • Once a stable response to GABA is obtained, co-apply the same concentration of GABA with the desired concentration of this compound.

    • Record the potentiation of the GABA-evoked current. Wash out this compound and GABA to observe recovery.

  • Recording Sodium Currents:

    • Clamp the cell at a holding potential of -90 mV to ensure all Na⁺ channels are available for activation.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

    • To study state-dependence, measure steady-state inactivation by applying a 500 ms prepulse to various potentials before a test pulse to 0 mV.

    • Perfuse the chamber with the desired concentration of this compound for 2-3 minutes and repeat the voltage protocols.

    • Analyze the reduction in peak current, shifts in the inactivation curve, and changes in recovery kinetics.

  • Data Analysis:

    • Measure peak current amplitudes, current-voltage (I-V) relationships, and channel kinetics.

    • For GABA-A potentiation, calculate the percentage increase in current amplitude in the presence of this compound compared to GABA alone.

    • For sodium currents, plot dose-response curves for current inhibition and fit inactivation curves with a Boltzmann function to determine the V₁/₂ of inactivation.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture Cells on Coverslip P2 Prepare Solutions (Internal, External, this compound) P3 Pull Glass Pipettes (3-5 MΩ) E1 Mount Coverslip & Perfuse with External Solution P3->E1 E2 Approach Neuron & Form Gigaohm Seal E1->E2 E3 Rupture Membrane (Whole-Cell Mode) E2->E3 E4 Record Baseline Currents (Voltage-Clamp) E3->E4 E5 Apply Agonist +/- this compound E4->E5 E6 Record Modulated Currents E5->E6 A1 Measure Current Amplitude & Channel Kinetics E6->A1 A2 Plot Dose-Response Curves A1->A2 A3 Determine EC50/IC50 Values A2->A3 A4 Statistical Analysis A3->A4

Figure 2: Experimental workflow for whole-cell patch-clamp recording.

Summary of this compound's Ion Channel Interactions

This compound's profile as a modulator of multiple ion channels underscores its importance in regulating neuronal excitability. Its potentiation of inhibitory GABA-A receptors and state-dependent inhibition of excitatory voltage-gated sodium channels create a powerful synergistic mechanism for CNS depression, contributing to its sleep-inducing and anticonvulsant properties.

Oleamide_Targets cluster_channels Ion Channel Targets cluster_effects Physiological Consequences This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Enhances (+) VGSC Voltage-Gated Na+ Channel This compound->VGSC Inhibits (-) GlyR Glycine Receptor This compound->GlyR Enhances (+) TRPV1 TRPV1 Channel This compound->TRPV1 Activates (+) GapJ Gap Junctions This compound->GapJ Inhibits (-) Inhibition Decreased Neuronal Excitability GABA_A->Inhibition VGSC->Inhibition Analgesia Analgesia TRPV1->Analgesia Vaso Vasodilation TRPV1->Vaso Sleep Sleep Induction Inhibition->Sleep

Figure 3: Logical diagram of this compound's ion channel targets and effects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Oleamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide (cis-9,10-octadecenamide) is an endogenous fatty acid amide that plays a significant role as a signaling molecule in the mammalian central nervous system. It has been implicated in the regulation of sleep, memory, and mood, and interacts with various receptor systems, including cannabinoid, GABAergic, and serotonergic pathways.[1][2][3] The purification of this compound is crucial for its accurate quantification in biological samples and for in-vitro and in-vivo studies to elucidate its physiological functions. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the isolation and purification of this compound from complex mixtures. This application note provides detailed protocols for both analytical and preparative HPLC purification of this compound.

Physicochemical Properties of this compound Relevant to HPLC

This compound is a non-polar, waxy solid with poor solubility in water.[4] It is, however, soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] This hydrophobicity makes reversed-phase HPLC the ideal method for its separation, where a non-polar stationary phase is used with a polar mobile phase.

This compound Signaling Pathways

This compound exerts its biological effects through interaction with multiple receptor systems. It acts as a full agonist at the cannabinoid CB1 receptor and also allosterically modulates GABA-A and serotonin (B10506) (5-HT) receptors.[1][2][3] Understanding these pathways is essential for researchers studying the pharmacological effects of purified this compound.

Oleamide_Signaling_Pathways cluster_receptors Receptor Interactions cluster_effects Cellular Effects This compound This compound CB1 CB1 Receptor This compound->CB1 Agonist GABA_A GABA-A Receptor This compound->GABA_A Allosteric Modulator Serotonin Serotonin (5-HT) Receptor This compound->Serotonin Allosteric Modulator Neurotransmitter_Release Modulation of Neurotransmitter Release CB1->Neurotransmitter_Release Neuronal_Excitability Alteration of Neuronal Excitability GABA_A->Neuronal_Excitability Mood_Regulation Mood_Regulation Serotonin->Mood_Regulation Sleep_Regulation Induction of Sleep Neuronal_Excitability->Sleep_Regulation HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Biological_Sample Biological Sample Extraction Liquid-Liquid Extraction Biological_Sample->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection (Preparative) Detection->Fractionation Purity_Check Analytical HPLC for Purity Fractionation->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Final_Evaporation Solvent Evaporation Pooling->Final_Evaporation Pure_this compound Purified this compound Final_Evaporation->Pure_this compound

References

Application Notes and Protocols: In Situ Hybridization to Localize Oleamide Synthesis in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide is an endogenous fatty acid amide that plays a crucial role in several physiological processes within the central nervous system, including the regulation of sleep, pain perception, and body temperature. The precise localization of this compound synthesis in the brain is critical for understanding its function and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the use of in situ hybridization (ISH) to identify the specific brain regions and cell types involved in this compound biosynthesis.

This compound is synthesized through two primary enzymatic pathways. The first involves the direct amidation of oleic acid via oleoyl-CoA, a reaction catalyzed by cytochrome c . The second pathway involves the conversion of N-oleoylglycine to this compound by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) . In contrast, the degradation of this compound is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH) . By localizing the messenger RNA (mRNA) transcripts of cytochrome c and PAM, researchers can infer the sites of this compound synthesis.

Data Presentation: Regional Expression of this compound Synthesis and Degradation Enzymes in the Rat Brain

The following table summarizes the relative mRNA expression levels of the key enzymes involved in this compound synthesis and degradation across various regions of the rat brain, as determined by in situ hybridization studies. This data provides a guide for targeting specific brain regions for detailed analysis.

Brain RegionCytochrome c mRNA Expression (Inferred from Cytochrome c Oxidase)Peptidylglycine alpha-amidating monooxygenase (PAM) mRNA ExpressionFatty Acid Amide Hydrolase (FAAH) mRNA ExpressionPotential for this compound Synthesis
Cerebral Cortex Moderate to High[1]Moderate in Layers II and VI[2]High in Somatosensory and Visual Cortices[3]Moderate
Hippocampus HighVery High in CA1 and CA2 fields[2]HighHigh
Hypothalamus HighVery High in Paraventricular and Periventricular Nuclei[2]ModerateHigh
Thalamus Moderate to HighModerate in Dorsal Nuclei[2]HighModerate
Olfactory Bulb ModerateHigh in Granule and Mitral Cells[2]ModerateHigh
Cerebellum Moderate in Granule and Purkinje Cell Layers[2]LowModerateLow
Striatum ModerateLowHigh in Caudate PutamenLow
Amygdala ModerateHighHighHigh

Experimental Protocols

This section provides a detailed protocol for non-radioactive in situ hybridization to detect the mRNA of cytochrome c and PAM in rat brain tissue. This protocol is adapted from established methods and can be optimized for specific laboratory conditions.[4][5][6][7]

I. Tissue Preparation
  • Perfusion and Fixation:

    • Anesthetize an adult rat using an approved method.

    • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood.

    • Follow with perfusion of 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection and Sectioning:

    • Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

    • Freeze the brain in isopentane (B150273) cooled with dry ice.

    • Section the brain into 20 µm coronal or sagittal sections using a cryostat.

    • Mount the sections onto RNase-free slides and air-dry. Store at -80°C until use.[5]

II. Probe Preparation (Digoxigenin-labeled cRNA)
  • Template Preparation:

    • Obtain a cDNA clone for rat cytochrome c or PAM.

    • Linearize the plasmid DNA with an appropriate restriction enzyme.

    • Purify the linearized template by phenol/chloroform extraction and ethanol (B145695) precipitation.

  • In Vitro Transcription:

    • Use a commercial in vitro transcription kit to synthesize digoxigenin (B1670575) (DIG)-labeled antisense and sense (control) cRNA probes.

    • Follow the manufacturer's instructions, incorporating DIG-UTP into the transcription reaction.

    • Purify the labeled probes using ethanol precipitation.

    • Verify the integrity and yield of the probes by gel electrophoresis.

III. In Situ Hybridization
  • Pre-hybridization:

    • Bring the tissue sections to room temperature.

    • Wash with PBS.

    • Treat with Proteinase K (1 µg/ml in PBS) for 10 minutes at 37°C to improve probe penetration.

    • Wash with PBS.

    • Acetylate the sections with 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121) for 10 minutes to reduce non-specific binding.

    • Wash with PBS and dehydrate through a series of ethanol concentrations.

    • Air-dry the sections.

  • Hybridization:

    • Prepare a hybridization buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA).

    • Dilute the DIG-labeled probe in the hybridization buffer (final concentration 100-500 ng/ml).

    • Apply the hybridization solution to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.

  • Post-hybridization Washes:

    • Remove coverslips and wash the slides in 5x SSC at 65°C.

    • Perform high-stringency washes in 0.2x SSC at 65°C.

    • Treat with RNase A (20 µg/ml) at 37°C for 30 minutes to remove non-specifically bound probe.

    • Perform final high-stringency washes in 0.2x SSC at 65°C.

IV. Immunodetection and Visualization
  • Blocking:

    • Wash the slides in a blocking buffer (e.g., 1% blocking reagent in maleic acid buffer with 0.1% Tween-20) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the sections with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP), diluted in blocking buffer, overnight at 4°C.

  • Washing and Detection:

    • Wash the slides extensively with maleic acid buffer containing Tween-20.

    • Equilibrate the sections in an alkaline phosphatase buffer.

    • Develop the color reaction by incubating the slides in a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark.

    • Monitor the color development under a microscope.

  • Mounting and Imaging:

    • Stop the color reaction by washing with PBS.

    • Counterstain with a suitable nuclear stain if desired.

    • Dehydrate the sections, clear with xylene, and mount with a permanent mounting medium.

    • Image the sections using a bright-field microscope.

Mandatory Visualizations

This compound Biosynthesis Pathways

Oleamide_Biosynthesis cluster_path1 Direct Amidation Pathway cluster_path2 PAM-mediated Pathway Oleic_Acid Oleic Acid Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA Acyl-CoA Synthetase N_Oleoylglycine N-Oleoylglycine Oleoyl_CoA->N_Oleoylglycine Glycine This compound This compound Oleoyl_CoA->this compound Cytochrome c + Ammonia N_Oleoylglycine->this compound

Caption: Two primary enzymatic pathways for this compound biosynthesis in the brain.

Experimental Workflow for In Situ Hybridization

ISH_Workflow Tissue_Prep Tissue Preparation (Perfusion, Fixation, Sectioning) Hybridization In Situ Hybridization (Pre-hybridization, Hybridization, Washes) Tissue_Prep->Hybridization Probe_Prep Probe Preparation (DIG-labeled cRNA synthesis) Probe_Prep->Hybridization Detection Immunodetection (Blocking, Antibody Incubation) Hybridization->Detection Visualization Visualization (Color Development, Imaging) Detection->Visualization Analysis Data Analysis (Localization and Quantification) Visualization->Analysis

Caption: A streamlined workflow for localizing mRNA using in situ hybridization.

This compound Signaling Pathways

Oleamide_Signaling cluster_receptors Receptor Interactions cluster_effects Cellular and Physiological Effects This compound This compound CB1_Receptor CB1 Cannabinoid Receptor (Agonist) This compound->CB1_Receptor GABA_A_Receptor GABAA Receptor (Allosteric Modulator) This compound->GABA_A_Receptor Serotonin_Receptors Serotonin Receptors (5-HT1A, 5-HT2A/2C, 5-HT7) (Modulator) This compound->Serotonin_Receptors Analgesia Analgesia CB1_Receptor->Analgesia Sleep_Induction Sleep Induction GABA_A_Receptor->Sleep_Induction Neurotransmission_Modulation Modulation of Neurotransmission Serotonin_Receptors->Neurotransmission_Modulation Thermoregulation Thermoregulation Neurotransmission_Modulation->Sleep_Induction Neurotransmission_Modulation->Analgesia Neurotransmission_Modulation->Thermoregulation

Caption: this compound interacts with multiple neurotransmitter systems to exert its effects.[8][9][10][11]

References

Application Note: Quantitative Analysis of Oleamide in Biological Matrices using Deuterated Oleamide as an Internal Standard by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide, an endogenous fatty acid amide, has garnered significant scientific interest due to its diverse physiological roles, including the regulation of sleep, its neuroprotective properties, and its potential as a biomarker for various pathological states.[1][2] Accurate and precise quantification of this compound in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and urine is crucial for elucidating its biological functions and exploring its therapeutic potential. Mass spectrometry, coupled with chromatographic separation, offers a highly sensitive and selective platform for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is the gold standard for quantitative analysis.[3] This approach effectively compensates for sample matrix effects, variations in extraction recovery, and instrument response, thereby ensuring the highest level of accuracy and reproducibility.[3]

This application note provides detailed protocols for the quantification of this compound in biological samples using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) with deuterated this compound as the internal standard.

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of deuterated this compound (the internal standard) is added to the biological sample at the beginning of the sample preparation process. The internal standard is chemically identical to the endogenous this compound (the analyte) but has a higher mass due to the incorporation of deuterium (B1214612) atoms. Consequently, the analyte and the internal standard exhibit nearly identical behavior during extraction, chromatographic separation, and ionization.[3] The mass spectrometer distinguishes between the analyte and the internal standard based on their different mass-to-charge ratios (m/z). Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of this compound in plasma and urine.[3]

a. Materials and Reagents

  • This compound (analytical standard)

  • Deuterated this compound (e.g., this compound-d4)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma or urine (control matrix)

b. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, urine, calibration standard, or quality control sample).

  • Add 10 µL of the deuterated this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.[4]

c. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 282.3 → Product ions (m/z) 265.3, 247.2[5]

      • Deuterated this compound (e.g., this compound-d4): Precursor ion (m/z) 286.3 → Product ion (m/z) 269.3 (Note: The exact m/z will depend on the deuteration pattern and should be optimized).

    • Instrument settings (e.g., collision energy, declustering potential) should be optimized for the specific instrument being used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is particularly useful for the analysis of this compound in CSF and plasma.[1][6]

a. Materials and Reagents

  • This compound (analytical standard)

  • Deuterated or 13C-Oleamide (internal standard)

  • Hexane, Ethyl acetate (B1210297)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

b. Sample Preparation (Solvent Extraction and Derivatization)

  • To a glass tube, add the biological sample (e.g., 1 mL of CSF or plasma).

  • Add a known amount of the internal standard (e.g., 25 ng of 13C-oleamide).[6]

  • Extract the mixture three times with an equal volume of hexane:ethyl acetate (3:1, v/v).[6]

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Add 10 µL of BSTFA to the dried residue.[6]

  • Seal the tube and heat at 95°C for 5 minutes to form the trimethylsilyl (B98337) derivative.[6]

  • Inject 1 µL of the resulting mixture into the GC-MS system.

c. GC-MS Instrumental Parameters

  • Gas Chromatography:

    • Column: HP-5MS capillary column (or equivalent)

    • Carrier Gas: Helium

    • Oven Temperature Program: Initial temperature of 100°C, hold for 4 min, then ramp to 250°C at 20°C/min, and hold for 18 min.[6]

    • Injector Temperature: 250°C

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI)

    • Scan Type: Selected Ion Monitoring (SIM)

    • Monitored Ions (for TMS derivatives):

      • This compound-TMS: m/z 338[1][6]

      • 13C-Oleamide-TMS: m/z 356[1][6] (Note: For a deuterated standard, the corresponding m/z would be monitored).

Data Presentation

The following tables summarize the expected performance characteristics of the analytical methods. The data is compiled from various studies employing stable isotope-labeled internal standards for the quantification of this compound and other fatty acid amides.

Table 1: LC-MS/MS Method Validation Parameters

Parameter Typical Value Reference
Linearity (R²) > 0.99 [7]
Limit of Detection (LOD) 0.3 - 3 ng/mL [3]
Limit of Quantification (LOQ) 1 - 10 ng/mL [3][8]
Accuracy (% Bias) Within ±15% [7]
Precision (%RSD) < 15% [7][8]

| Recovery | 85 - 115% |[8] |

Table 2: GC-MS Method Validation Parameters

Parameter Typical Value Reference
Linearity Range 1 - 25 ng [1][6]
Intraday Precision (%CV) < 1% [9]

| Interday Precision (%CV) | < 1% |[9] |

Visualizations

Experimental Workflow

The general workflow for the quantification of this compound using a deuterated internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, CSF, etc.) Spike Spike with Deuterated this compound IS Sample->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Derivatization->Chromatography MS Mass Spectrometry (MS/MS or MS) Chromatography->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for this compound quantification.

This compound Signaling Pathways

This compound is a bioactive lipid that modulates several signaling pathways. Its synthesis from oleoylglycine is catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM), and it is primarily degraded by fatty acid amide hydrolase (FAAH). This compound has been shown to interact with multiple receptors, including cannabinoid (CB1), serotonin (B10506) (5-HT), and GABA-A receptors, as well as the TRPV1 channel.[10][11][12]

G Oleoylglycine Oleoylglycine PAM PAM Oleoylglycine->PAM Substrate This compound This compound PAM->this compound Synthesis FAAH FAAH This compound->FAAH Substrate CB1 CB1 Receptor This compound->CB1 Modulates GABA_A GABA-A Receptor This compound->GABA_A Modulates Serotonin 5-HT Receptors This compound->Serotonin Modulates TRPV1 TRPV1 Channel This compound->TRPV1 Modulates Inactive Inactive Metabolites FAAH->Inactive Degradation Sleep Sleep Regulation CB1->Sleep Neuroprotection Neuroprotection CB1->Neuroprotection Vasodilation Vasodilation CB1->Vasodilation GABA_A->Sleep GABA_A->Neuroprotection GABA_A->Vasodilation Serotonin->Sleep Serotonin->Neuroprotection Serotonin->Vasodilation TRPV1->Sleep TRPV1->Neuroprotection TRPV1->Vasodilation

Caption: Simplified diagram of this compound synthesis, degradation, and signaling.

Conclusion

The use of deuterated this compound as an internal standard in conjunction with mass spectrometry provides a robust, sensitive, and accurate method for the quantification of this compound in various biological matrices. The detailed LC-MS/MS and GC-MS protocols presented in this application note offer reliable approaches for researchers in academia and the pharmaceutical industry. Proper method validation is essential to ensure the generation of high-quality data for a deeper understanding of the physiological and pathological roles of this compound.

References

Application Notes & Protocols: Experimental Design for Long-Term Oleamide Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Oleamide (cis-9,10-octadecenoamide) is an endogenous fatty acid amide that was first identified in the cerebrospinal fluid of sleep-deprived cats.[1][2] It is recognized as a pleiotropic signaling molecule within the central nervous system, interacting with multiple neurotransmitter systems to exert its effects.[3][4] Research has demonstrated its role in the regulation of sleep, anxiety, and mood.[5][6][7] The primary mechanisms of action include allosteric modulation of GABA-A and serotonin (B10506) receptors, direct agonism of cannabinoid (CB1) receptors, and inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids like anandamide.[4][8][9]

While acute administration of this compound has been shown to induce sleep and produce anxiolytic-like effects, the consequences of long-term exposure are less understood.[10][11] Studies have indicated that tolerance may develop to some of its behavioral effects after repeated administration.[11][12] Therefore, long-term studies are critical to evaluate the sustained efficacy, potential for tolerance, and the broader physiological and molecular changes induced by chronic this compound administration. These application notes provide a comprehensive framework for designing and executing such studies in a rodent model.

2.0 Experimental Design & Rationale

A robust long-term study requires careful consideration of the animal model, dosage, administration route, duration, and selection of appropriate endpoints.

2.1 Animal Model

  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for neurobehavioral studies. The choice should be justified based on the specific research question and available literature.

  • Housing: Animals should be single-housed to prevent aggression and allow for accurate measurement of individual food and water consumption. A 12-hour reverse light-dark cycle is recommended to facilitate behavioral testing during the animals' active (dark) phase.[13]

2.2 Dosing & Administration

  • Vehicle Selection: this compound is a lipid and is insoluble in water.[1] A suitable vehicle is crucial for consistent administration. Peanut oil is a commonly used and effective vehicle.[14] Other options include a mixture of polyethylene (B3416737) glycol (PEG)-400, Tween 80, and saline. The chosen vehicle must be tested alone to ensure it does not produce confounding effects.[15][16]

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in rodents.[10][17]

  • Dosage Selection: A dose-response study is recommended. Based on existing literature, a range of doses should be selected to capture anxiolytic and sedative effects. For example, 5 mg/kg (anxiolytic), 20 mg/kg (intermediate), and 50 mg/kg (sedative/hypomotor effects) could be used.[10][11][18]

  • Control Groups:

    • Vehicle Control: Receives the vehicle solution only. This group is essential to control for effects of the injection procedure and the vehicle itself.

    • Positive Control (Optional): A well-characterized anxiolytic (e.g., Diazepam) or hypnotic could be included to validate the behavioral assays.

2.3 Study Duration & Timeline A 28-day study is proposed to assess the effects of chronic administration and the potential development of tolerance. Behavioral and physiological assessments should be conducted at multiple time points (e.g., Day 1, Day 7, Day 14, and Day 28).

2.4 Experimental Workflow Diagram

G Experimental Workflow for Long-Term this compound Study acclimate Week -1: Acclimation & Habituation baseline Day 0: Baseline Measurements (Weight, Behavior) acclimate->baseline dosing_start Day 1: Commence Daily This compound/Vehicle Admin. baseline->dosing_start test_d1 Day 1: Post-Dose Behavioral Testing dosing_start->test_d1 dosing_cont Days 2-27: Continued Daily Administration test_d1->dosing_cont monitoring Daily/Weekly Monitoring (Health, Weight, Food/Water Intake) dosing_cont->monitoring test_d7 Day 7: Behavioral Testing dosing_cont->test_d7 test_d14 Day 14: Behavioral Testing dosing_cont->test_d14 test_d28 Day 28: Final Behavioral Testing dosing_cont->test_d28 euthanasia Day 29: Euthanasia & Tissue Collection test_d28->euthanasia analysis Molecular & Histological Analysis euthanasia->analysis

Caption: A 29-day workflow for chronic this compound administration and evaluation.

3.0 Experimental Protocols

3.1 Protocol: this compound Formulation

  • Objective: To prepare a stable this compound suspension for i.p. injection.

  • Materials: this compound powder, Peanut Oil (vehicle), sterile glass vials, magnetic stirrer, heating plate, sterile syringes and needles.

  • Procedure:

    • Calculate the required amount of this compound and vehicle for the desired concentration (e.g., for a 5 mg/mL solution, add 50 mg this compound to 10 mL of peanut oil).

    • In a sterile glass vial, add the calculated amount of peanut oil.

    • Slowly add the this compound powder while the vehicle is being stirred with a magnetic stirrer.

    • Gently heat the solution to approximately 40°C to aid dissolution.[14] Do not overheat.

    • Continue stirring until the this compound is fully dissolved or a homogenous suspension is formed.

    • Store the formulation at room temperature, protected from light. Prepare fresh solutions regularly (e.g., weekly) to ensure stability.

    • Vortex the solution vigorously before each use to ensure a uniform suspension.

3.2 Protocol: Open Field Test (OFT)

  • Objective: To assess general locomotor activity and anxiety-like behavior.[19]

  • Apparatus: A square arena (e.g., 50x50x40 cm) with the floor divided into a central zone and a peripheral zone. An overhead video camera is used for tracking.

  • Procedure:

    • Habituate animals to the testing room for at least 45-60 minutes before the test.[20]

    • Administer the assigned treatment (this compound dose or vehicle) i.p. and wait for the appropriate pre-treatment time (e.g., 30 minutes).[17]

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena undisturbed for 10 minutes.

    • Record the session using a video tracking system (e.g., ANY-maze).

    • After the session, return the animal to its home cage.

    • Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.

  • Parameters Measured: Total distance traveled, time spent in the center zone, latency to enter the center zone, and frequency of rearing.

3.3 Protocol: Elevated Plus Maze (EPM)

  • Objective: To assess anxiety-like behavior based on the conflict between exploration and aversion to open spaces.[13][21]

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.[21]

  • Procedure:

    • Habituate animals to the testing room for at least 30-60 minutes.[21]

    • Administer treatment as described for the OFT.

    • Place the animal on the central platform of the maze, facing one of the enclosed arms.[20]

    • Allow the animal to explore the maze for 5 minutes.[20]

    • Record the session with a video tracking system.

    • Key parameters are the time spent in the open arms and the number of entries into the open arms. An entry is defined as all four paws entering an arm.

    • Clean the maze thoroughly with 70% ethanol between animals.

3.4 Protocol: Tissue Collection

  • Objective: To collect brain and other tissues for subsequent molecular and histological analysis.

  • Materials: Anesthesia (e.g., isoflurane (B1672236) or CO2), surgical tools (scissors, forceps), phosphate-buffered saline (PBS), fixative (e.g., 4% paraformaldehyde), cryovials, dry ice, liquid nitrogen.

  • Procedure:

    • On the final day of the study (Day 29), deeply anesthetize the animal.

    • Perform euthanasia via an approved method (e.g., cardiac perfusion followed by decapitation).

    • For molecular analysis (e.g., Western blot, PCR):

      • Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, prefrontal cortex, amygdala).

      • Immediately snap-freeze the tissue samples in liquid nitrogen or on dry ice.[22]

      • Store samples at -80°C until analysis.

    • For histology (e.g., immunohistochemistry):

      • Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).

      • Post-fix the dissected brain in 4% PFA overnight at 4°C.

      • Transfer the brain to a sucrose (B13894) solution for cryoprotection before sectioning.

    • Collect other tissues of interest (e.g., liver, adrenal glands) using the same principles.

4.0 Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Physiological Parameters (Weekly Averages)

Treatment Group Body Weight (g) Food Intake ( g/day ) Water Intake (mL/day)
Vehicle
This compound (5 mg/kg)
This compound (20 mg/kg)

| this compound (50 mg/kg)| | | |

Table 2: Open Field Test Parameters

Treatment Group Time Point Total Distance (m) Time in Center (s) Rearing Frequency
Vehicle Day 1
Day 28
This compound (5 mg/kg) Day 1
Day 28
This compound (50 mg/kg) Day 1

| | Day 28 | | | |

Table 3: Elevated Plus Maze Parameters

Treatment Group Time Point % Time in Open Arms # Open Arm Entries
Vehicle Day 1
Day 28
This compound (5 mg/kg) Day 1
Day 28
This compound (50 mg/kg) Day 1

| | Day 28 | | |

5.0 this compound Signaling Pathways

This compound's diverse behavioral effects stem from its interaction with several key neurotransmitter systems.

G This compound's Pleiotropic Mechanisms of Action This compound This compound cb1 CB1 Receptor This compound->cb1 Agonist faah FAAH Enzyme This compound->faah Inhibits gaba_a GABA-A Receptor This compound->gaba_a Positive Allosteric Modulator htr 5-HT Receptors (e.g., 5-HT2A/2C) This compound->htr Modulates neuronal_inhibition Increased Neuronal Inhibition cb1->neuronal_inhibition anandamide Anandamide faah->anandamide anandamide->faah Degraded by gaba_a->neuronal_inhibition anxiolysis Anxiolysis htr->anxiolysis sleep Sleep Induction neuronal_inhibition->sleep neuronal_inhibition->anxiolysis

Caption: this compound interacts with cannabinoid, GABAergic, and serotonergic systems.

References

Application Notes and Protocols for Studying Oleamide's Cardiovascular Effects using Langendorff Heart Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide, an endogenous fatty acid amide, has garnered significant interest for its diverse biological activities, including its potential as a signaling molecule within the cardiovascular system.[1] Preclinical studies have demonstrated its potent vasodilator effects, suggesting a role in the regulation of coronary blood flow and cardiac function.[2][3] The isolated Langendorff heart preparation is a robust ex vivo model that allows for the investigation of a compound's direct effects on the heart, independent of systemic neural and hormonal influences.[4] This document provides detailed application notes and protocols for utilizing the Langendorff heart preparation to elucidate the cardiovascular effects of this compound.

Data Presentation: Cardiovascular Effects of this compound

The following table summarizes the anticipated quantitative effects of this compound on key cardiovascular parameters in an isolated rat heart Langendorff preparation. These values are compiled from existing literature and serve as a reference for expected outcomes.[3]

ParameterThis compound Concentration (M)Expected EffectNotes
Coronary Flow 10⁻⁷Slight IncreaseThis compound's effects on coronary flow are concentration-dependent.[3]
10⁻⁶Moderate Increase
10⁻⁵Significant Increase
10⁻⁴Maximal Increase (~115% of control)The maximal increase in coronary flow is observed at this concentration.[3]
Heart Rate (HR) 10⁻⁷ - 10⁻⁴Minimal to no direct effectThis compound's primary cardiovascular effects are vasodilatory rather than chronotropic.[3]
Left Ventricular Developed Pressure (LVDP) 10⁻⁷ - 10⁻⁴To be determinedWhile not explicitly detailed in the reviewed literature for this compound in a Langendorff setup, this parameter is crucial to assess inotropic effects.
Rate of Contraction (+dP/dt) 10⁻⁷ - 10⁻⁴To be determinedThis parameter provides insight into the contractility of the myocardium.
Rate of Relaxation (-dP/dt) 10⁻⁷ - 10⁻⁴To be determinedThis parameter is an indicator of diastolic function.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a lipid-soluble compound with poor aqueous solubility. A concentrated stock solution must be prepared in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • In a sterile environment (e.g., a chemical fume hood), weigh the desired amount of this compound. To prepare a 10 mM stock solution, for example, weigh out 2.835 mg of this compound for 1 mL of solvent.

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO or ethanol.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.

  • Important: The final concentration of the organic solvent in the Krebs-Henseleit buffer should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cardiac effects.[5] A vehicle control group with the corresponding solvent concentration must be included in the experimental design.

Langendorff Heart Preparation (Rat Model)

This protocol outlines the procedure for isolating and perfusing a rat heart for the study of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Sodium pentobarbital (B6593769) (or other suitable anesthetic)

  • Heparin

  • Krebs-Henseleit Buffer (see composition below)

  • Langendorff apparatus (including perfusion pump, water-jacketed organ bath, pressure transducer, and data acquisition system)

  • Surgical instruments

Krebs-Henseleit Buffer Composition (in mM):

  • NaCl: 118

  • KCl: 4.7

  • CaCl₂: 2.5

  • MgSO₄: 1.2

  • KH₂PO₄: 1.2

  • NaHCO₃: 25

  • Glucose: 11

Continuously gas the buffer with 95% O₂ and 5% CO₂ to maintain a pH of 7.4. The buffer should be warmed to 37°C.

Protocol:

  • Anesthesia and Heparinization: Anesthetize the rat with sodium pentobarbital (60 mg/kg, intraperitoneally). Administer heparin (500 IU/kg, intraperitoneally) to prevent blood coagulation.

  • Heart Excision: Once the animal is deeply anesthetized (confirmed by absence of pedal withdrawal reflex), perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Aortic Cannulation: Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus. Secure the aorta to the cannula with a surgical suture. Ensure no air bubbles are introduced into the system.

  • Retrograde Perfusion: Initiate retrograde perfusion with the oxygenated, warmed Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg). The perfusate will close the aortic valve and enter the coronary arteries, sustaining the heart.

  • Intraventricular Balloon Insertion (for LVDP measurement): Insert a small latex balloon connected to a pressure transducer into the left ventricle. Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, baseline parameters (Coronary Flow, HR, LVDP, +dP/dt, -dP/dt) should be continuously recorded and should be stable before the introduction of any compound.

This compound Dose-Response Study

Protocol:

  • Baseline Recording: After the stabilization period, record baseline cardiac parameters for at least 10 minutes.

  • Vehicle Control: If this is the first experiment of the day, administer the vehicle (e.g., Krebs-Henseleit buffer with 0.1% DMSO) to ensure it has no effect on the measured parameters.

  • Cumulative this compound Administration: Introduce this compound into the perfusion buffer in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M). This can be done by adding the appropriate volume of the stock solution to the Krebs-Henseleit reservoir or by using a syringe pump for a more controlled infusion.

  • Data Recording: Allow the heart to reach a steady state at each concentration (typically 5-10 minutes) before recording the data.

  • Washout: After the highest concentration of this compound has been administered, switch the perfusion back to the standard Krebs-Henseleit buffer to observe any washout effects.

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Cardiovascular Signaling Pathway

Oleamide_Signaling_Pathway cluster_endothelium Endothelium cluster_vsmc Vascular Smooth Muscle This compound This compound CB1R CB1 Receptor This compound->CB1R Activates TRPV1 TRPV1 Receptor This compound->TRPV1 Activates NO_Synthase eNOS CB1R->NO_Synthase Stimulates EDHF Endothelium-Derived Hyperpolarizing Factor (EDHF) CB1R->EDHF Stimulates Release Vasodilation Vasodilation (Increased Coronary Flow) TRPV1->Vasodilation Contributes to Endothelium Endothelial Cell VascularSmoothMuscle Vascular Smooth Muscle Cell VascularSmoothMuscle->Vasodilation Causes Relaxation NO Nitric Oxide (NO) NO_Synthase->NO Produces NO->VascularSmoothMuscle Diffuses to Hyperpolarization Hyperpolarization EDHF->Hyperpolarization Induces Hyperpolarization->Vasodilation

Caption: this compound's vasodilatory signaling pathway in coronary arteries.

Experimental Workflow for this compound Study

Langendorff_Workflow Start Start Anesthesia Anesthetize and Heparinize Rat Start->Anesthesia Excision Excise Heart Anesthesia->Excision Cannulation Cannulate Aorta and Initiate Perfusion Excision->Cannulation Stabilization Stabilize Heart (20-30 min) Record Baseline Cannulation->Stabilization Vehicle Administer Vehicle Control (5 min) Stabilization->Vehicle Dose1 Administer this compound (e.g., 10⁻⁹ M) (5-10 min) Vehicle->Dose1 Dose2 Administer this compound (e.g., 10⁻⁸ M) (5-10 min) Dose1->Dose2 DoseN ... Dose2->DoseN DoseLast Administer this compound (e.g., 10⁻⁴ M) (5-10 min) DoseN->DoseLast Washout Washout with Krebs-Henseleit (15-20 min) DoseLast->Washout End End Experiment Washout->End

Caption: Experimental workflow for a cumulative dose-response study of this compound.

References

Troubleshooting & Optimization

Overcoming poor aqueous solubility of Oleamide in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oleamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound is an endogenous fatty acid amide derived from oleic acid.[1] Its molecular structure includes a long, hydrophobic alkyl chain, which makes it virtually insoluble in water and only sparingly soluble in aqueous buffers.[1][2][3][4] This hydrophobicity is the primary reason researchers encounter difficulties in preparing homogenous solutions for in vitro and in vivo experiments.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Recommended solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[3][5] Chloroform is also an effective solvent for this compound.[4][6] When preparing stock solutions, it is good practice to use a solvent purged with an inert gas.[3][5]

Q3: What is the solubility of this compound in various solvents?

The solubility of this compound can vary between suppliers and based on the purity of the compound. The following table summarizes reported solubility data. It is crucial to note that for some organic solvents, heating and/or sonication may be required to achieve maximum solubility.[7]

SolventReported SolubilityCitations
Aqueous Buffers
WaterInsoluble[1][4][6][8]
PBS (pH 7.2)~0.05 mg/mL[5]
Organic Solvents
DMSO10.8 - 100 mg/mL[3][5][6][7][9]
Ethanol14 - 100 mg/mL[3][5][7][9][10]
Dimethylformamide (DMF)~14 mg/mL[3][5][6]
Chloroform~50 mg/mL[4][6]

Q4: My this compound precipitated when I diluted the stock solution into my aqueous buffer. What can I do?

Precipitation upon dilution into an aqueous medium is the most common issue when working with this compound. This occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution as the organic solvent is diluted. See the troubleshooting guide and workflow diagram below for a systematic approach to resolving this issue.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during the preparation of aqueous working solutions.

Step 1: Review Your Dilution Technique

  • Problem: Adding the aqueous buffer directly to the concentrated organic stock solution can cause localized high concentrations of this compound, leading to immediate precipitation.

  • Solution: Reverse the process. Add the organic stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or stirring vigorously.[11] This ensures rapid dispersal of the compound.

Step 2: Optimize the Final Organic Solvent Concentration

  • Problem: While a sufficient amount of organic solvent is needed to maintain solubility, high final concentrations (typically >1%) can have physiological effects or be toxic to cells.[3][11]

  • Solution: Keep the final concentration of the organic solvent as low as possible, ideally below 1%.[11] If you observe precipitation, you may need to slightly increase the final solvent concentration, but be sure to run a vehicle control in your experiment to account for any effects of the solvent itself.

Step 3: Adjust Your Stock Solution Concentration

  • Problem: Using a low-concentration stock solution requires adding a larger volume to your buffer, which increases the final percentage of organic solvent.

  • Solution: Prepare a more concentrated stock solution in your chosen organic solvent.[11] This allows you to add a smaller volume to the aqueous buffer, minimizing the disruption to the aqueous environment and keeping the final solvent concentration low.

Step 4: Consider Formulation Aids

  • Problem: For some applications, even with optimized techniques, this compound may not remain in solution at the desired concentration.

  • Solution:

    • Surfactants: The addition of a small amount of a biocompatible, non-ionic surfactant such as Tween® 20 or Tween® 80 (typically at a final concentration of 0.05-0.1%) can help create micelles that encapsulate this compound and maintain its solubility.[7][10][11]

    • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity capable of encapsulating lipophilic molecules like this compound, thereby increasing their aqueous solubility.[12][13]

// Node Definitions start [label="Precipitation Observed\nDuring Dilution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you adding the stock\nsolution to the buffer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Correct Technique:\nAdd stock dropwise to pre-warmed,\nvigorously stirring buffer.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the final organic solvent\nconcentration <1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Increase stock concentration\nto reduce the required volume\nof organic solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is precipitation still occurring?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Consider Formulation Aids:\n- Add Surfactant (e.g., Tween® 20)\n- Use Cyclodextrins", fillcolor="#F1F3F4", fontcolor="#202124"]; end_ok [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_nok [label="Run vehicle controls to test for\nsolvent/surfactant toxicity.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions start -> q1 [color="#5F6368"]; q1 -> sol1 [label="No", color="#5F6368"]; sol1 -> q2 [color="#5F6368"]; q1 -> q2 [label="Yes", color="#5F6368"]; q2 -> sol2 [label="No", color="#5F6368"]; sol2 -> q3 [color="#5F6368"]; q2 -> q3 [label="Yes", color="#5F6368"]; q3 -> sol3 [label="Yes", color="#5F6368"]; q3 -> end_ok [label="No", color="#5F6368"]; sol3 -> end_nok [color="#5F6368"]; }

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (crystalline solid), 100% DMSO or 200-proof ethanol, inert gas (e.g., argon or nitrogen), sterile microcentrifuge tubes or glass vials.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 20 mg/mL).[5]

    • Purge the headspace of the container with an inert gas to prevent oxidation.

    • Vortex or sonicate the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.[7]

    • Store the stock solution at -20°C for up to one month.[4]

Protocol 2: Preparation of Aqueous Working Solution from Organic Stock

  • Materials: Prepared this compound stock solution, desired aqueous buffer (e.g., PBS, pH 7.2), sterile conical tube.

  • Procedure:

    • Warm the required volume of the aqueous buffer to 37°C. This can help reduce the shock of dilution and prevent precipitation.

    • While vigorously vortexing or stirring the warmed buffer, add the calculated volume of the this compound stock solution drop by drop.

    • Continue to mix for an additional 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation (cloudiness, particulates).

    • Prepare this working solution fresh before each experiment and use it within 12 hours.[3][5] Store on ice if not used immediately.[3]

// Node Definitions start [label="Start: Prepare Aqueous\nWorking Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. Calculate required volume\nof this compound stock solution.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Warm aqueous buffer\nto 37°C.", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Vigorously vortex/stir\nthe warmed buffer.", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Add stock solution\ndropwise to the buffer.", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="5. Continue mixing for\n1-2 minutes.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Solution is ready\nfor immediate use.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions start -> step1 [color="#5F6368"]; step1 -> step2 [color="#5F6368"]; step2 -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; step4 -> step5 [color="#5F6368"]; step5 -> end [color="#5F6368"]; }

Caption: Experimental workflow for preparing this compound working solutions.

This compound Signaling Pathways

This compound is a bioactive lipid that modulates several signaling systems. It is known to interact with cannabinoid, serotonergic, and GABAergic systems, among others. Its biological effects are terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH).

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; CB1 [label="CB1 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; HT2A [label="5-HT2A/2C Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; HT7 [label="5-HT7 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; GABAA [label="GABAA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; TRPV1 [label="TRPV1 Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; FAAH [label="FAAH Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Metabolites [label="Inactive Metabolites", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges this compound -> CB1 [label="Agonist", color="#5F6368"]; this compound -> HT2A [label="Positive Allosteric\nModulator", color="#5F6368"]; this compound -> HT7 [label="Negative Allosteric\nModulator", color="#5F6368"]; this compound -> GABAA [label="Allosteric Modulator", color="#5F6368"]; this compound -> TRPV1 [label="Activator", color="#5F6368"]; this compound -> FAAH [label="Metabolism", color="#5F6368", style=dashed]; FAAH -> Metabolites [label="Hydrolysis", color="#5F6368"]; }

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Preventing Oleamide Degradation by Fatty Acid Amidase Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the prevention of oleamide degradation by fatty acid amide hydrolase (FAAH).

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments aimed at preventing this compound degradation by FAAH.

ProblemPossible Cause(s)Recommended Solution(s)
No or very low FAAH activity Inactive enzyme: Improper storage or repeated freeze-thaw cycles can lead to loss of enzyme activity.[1]Ensure proper storage of the FAAH enzyme at -70°C or -80°C.[1] Use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.[1][2]
Incorrect assay buffer pH: FAAH activity is highly dependent on pH, with an optimal pH of approximately 9.0.[1]Prepare fresh assay buffer and meticulously verify the pH before use.[1]
Substrate degradation: The substrate, such as a fluorogenic analogue of this compound, may have degraded.Protect the substrate from light and store it according to the manufacturer's instructions. Prepare fresh substrate dilutions for each experiment.[1]
High background signal Autofluorescence of test compounds: The inhibitor or other compounds in the assay may be inherently fluorescent at the excitation and emission wavelengths used.Test for autofluorescence of your compounds by running a control plate without the FAAH enzyme.[2]
Non-enzymatic substrate hydrolysis: The substrate may be unstable and hydrolyze spontaneously under the assay conditions.Include a background control well containing the substrate and heat-inactivated lysate to measure non-enzymatic hydrolysis.[2]
Inhibitor IC50 value is not reproducible Inaccurate inhibitor concentration: Errors in stock concentration determination or serial dilutions can lead to variability.Verify the stock concentration of the inhibitor. Prepare fresh serial dilutions for each experiment.[1]
Time-dependent inhibition: For irreversible or slow-binding inhibitors, the pre-incubation time between the enzyme and inhibitor is critical.Ensure a consistent and adequate pre-incubation time for the enzyme and inhibitor before adding the substrate to allow for stable binding.[1]
Inhibitor instability: The inhibitor may be degrading under the experimental conditions.Prepare fresh inhibitor solutions for each experiment. Assess the stability of your inhibitor in the assay buffer over the time course of the experiment.
High variability between replicate wells Pipetting errors: Inaccurate or inconsistent pipetting leads to significant variability.Use calibrated pipettes and ensure thorough mixing of reagents in each well.[1] A multichannel pipette can help minimize timing differences when adding reagents.[1]
Edge effects on the microplate: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations.Avoid using the outer wells of the plate for critical samples. If they must be used, fill the surrounding wells with buffer to create a more humid environment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound degradation by FAAH?

A1: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase enzyme that breaks down this compound.[1] The degradation occurs through a catalytic triad (B1167595) of amino acids (Ser241, Ser217, and Lys142) in the enzyme's active site.[1] Ser241 acts as a nucleophile, attacking the carbonyl group of this compound's amide bond. This forms a temporary covalent bond between the enzyme and oleic acid (an acyl-enzyme intermediate) and releases the amide portion. A water molecule then hydrolyzes this intermediate, releasing oleic acid and regenerating the active enzyme, ready to degrade another this compound molecule.[1]

Q2: What are the different types of FAAH inhibitors and how do they work?

A2: FAAH inhibitors can be broadly classified as reversible or irreversible.

  • Reversible inhibitors bind to FAAH through non-covalent interactions like hydrogen bonds and hydrophobic interactions.[1] Their binding is transient, and they can dissociate from the enzyme. The inhibitory effect of competitive reversible inhibitors can be overcome by increasing the substrate concentration.[1]

  • Irreversible inhibitors form a stable, covalent bond with a key amino acid in the FAAH active site, most commonly the catalytic serine (Ser241).[1][3] This permanently inactivates the enzyme molecule. This type of inhibition is often time-dependent and cannot be reversed by dilution or increasing the substrate concentration.[1] Many potent FAAH inhibitors, such as carbamates and α-keto heterocycles, are irreversible.[4][5]

Q3: My FAAH inhibitor shows lower potency than expected. What are the possible reasons?

A3: Several factors can contribute to lower-than-expected inhibitor potency:

  • Inhibitor Type: If you are using an irreversible or time-dependent inhibitor, a pre-incubation step with the enzyme before adding the substrate is often necessary to allow for the covalent modification of the active site.[1] Without this, the inhibitor may appear less potent.

  • Enzyme Concentration: High concentrations of FAAH can lead to a "stoichiometric" inhibition, where a significant portion of the inhibitor is consumed by binding to the enzyme, reducing the effective free inhibitor concentration available to produce the inhibitory effect.[1]

  • Substrate Concentration: For competitive inhibitors, a high concentration of the substrate can outcompete the inhibitor for binding to the active site, leading to an apparent decrease in potency.[1]

  • Assay Buffer Conditions: The pH, ionic strength, and presence of detergents can all affect enzyme activity and inhibitor binding. Ensure your assay buffer is at the optimal pH for FAAH activity, which is typically around pH 9.0.[1]

  • Inhibitor Stability: The inhibitor itself might be unstable under the assay conditions (e.g., prone to hydrolysis or aggregation).

Q4: I am observing unexpected behavioral effects in my animal studies with this compound. What could be a confounding factor?

A4: A significant and often overlooked source of variability in this compound experiments is contamination from laboratory plastics.[6] this compound is commonly used as a slip agent in the manufacturing of polypropylene (B1209903) plastics and can leach from various lab supplies, including microcentrifuge tubes, pipette tips, and storage containers, into your experimental solutions, potentially leading to confounding results.[6][7] It is crucial to use glass or trusted this compound-free plasticware and run appropriate vehicle controls to account for any potential leaching.

Experimental Protocols

Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)

This protocol describes a common method to measure FAAH activity and the potency of inhibitors using a fluorogenic substrate.

Materials:

  • Recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

  • Test inhibitor compounds

  • 96-well black, opaque flat-bottom plates

  • Fluorometric microplate reader with temperature control

Procedure:

  • Prepare Reagents:

    • Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare serial dilutions of the inhibitor in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).[1]

    • Prepare a working solution of the FAAH substrate in FAAH Assay Buffer.

  • Assay Setup (in triplicate):

    • Sample Wells: Add cell lysate (e.g., 10-50 µg of total protein) or recombinant FAAH.[2]

    • Vehicle Control Wells: Add lysate or recombinant FAAH from vehicle-treated samples.[2]

    • Background Control Wells: To account for non-enzymatic substrate hydrolysis, use lysate that has been heat-inactivated.[2]

    • Add the inhibitor dilutions to the respective wells. For control wells, add vehicle (assay buffer with the same percentage of DMSO).

    • Adjust the volume in all wells to a uniform final volume with FAAH Assay Buffer.

  • Pre-incubation (for irreversible inhibitors):

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[2]

    • Measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[2]

  • Data Analysis:

    • Determine the initial reaction rate (V₀) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the background control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Measuring FAAH Activity in Cell Lysates

This protocol allows for the direct assessment of FAAH inhibition in a cellular context.

Materials:

  • Treated and untreated cell pellets

  • Ice-cold FAAH Assay Buffer

  • FAAH activity assay kit (fluorometric)

  • 96-well white, opaque flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with the desired concentrations of the FAAH inhibitor for the chosen duration. Include a vehicle control.

  • Cell Lysate Preparation:

    • Harvest the cells (e.g., 1 x 10⁶ cells) and wash with ice-cold PBS.

    • Homogenize the cell pellet in ice-cold FAAH Assay Buffer.[8]

    • Keep the homogenate on ice for 10 minutes.[8]

    • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.[8]

    • Collect the supernatant containing the cellular proteins, including FAAH.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). This is crucial for normalizing FAAH activity.[2]

  • FAAH Activity Assay:

    • Perform the FAAH activity assay as described in Protocol 1 , using the cell lysates as the source of the FAAH enzyme. Ensure to load an equal amount of total protein for each sample.

Data Presentation

Table 1: Potency of Selected FAAH Inhibitors

InhibitorTypeIC50 / KiTargetReference(s)
URB597 Irreversible (Carbamate)IC50 = 4.6 nMHuman FAAH[3]
PF-3845 Irreversible (Urea)Ki = 0.23 µM, kinact = 0.0033 s⁻¹Human FAAH[9]
OL-135 Reversible (α-ketoheterocycle)IC50 = 4 nMRat Brain FAAH[5]
JZL195 Irreversible (Piperazine Urea)IC50 = 12 nMHuman FAAH[4]
Arachidonoyl Trifluoromethyl Ketone (ATFMK) ReversibleKi = 3 nMRat Brain FAAH[10]
N-benzyl-oleamide IrreversibleIC50 = 7.9 µMFAAH[11]
N-benzyl-linthis compound IrreversibleIC50 = 7.2 µMFAAH[11]

Visualizations

FAAH_Signaling_Pathway This compound This compound FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Degradation Biological_Effects Biological Effects (e.g., Sleep Induction) This compound->Biological_Effects OleicAcid Oleic Acid + Ammonia FAAH->OleicAcid FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition

Caption: FAAH-mediated degradation of this compound and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare FAAH Enzyme Add_Enzyme_Inhibitor Add Enzyme and Inhibitor to 96-well Plate Prep_Enzyme->Add_Enzyme_Inhibitor Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Enzyme_Inhibitor Prep_Substrate Prepare Substrate Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Pre_incubation Pre-incubate (37°C) Add_Enzyme_Inhibitor->Pre_incubation Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Calc_Rate Calculate Reaction Rates Measure_Fluorescence->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50

Caption: Workflow for in vitro FAAH inhibitor screening assay.

Inhibitor_Types FAAH_Inhibitor FAAH Inhibitors Reversible Reversible FAAH_Inhibitor->Reversible Irreversible Irreversible FAAH_Inhibitor->Irreversible Non_covalent Non-covalent Binding (H-bonds, Hydrophobic) Reversible->Non_covalent Mechanism Covalent Covalent Bond Formation (e.g., with Ser241) Irreversible->Covalent Mechanism

Caption: Classification of FAAH inhibitors based on mechanism.

References

Technical Support Center: Mitigating Oleamide Leaching from Polypropylene Labware

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the challenges associated with oleamide leaching from polypropylene (B1209903) (PP) labware. This compound, a common slip agent in plastic manufacturing, can leach into experimental samples, leading to potential contamination and interference with sensitive assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my polypropylene labware?

A1: this compound (cis-9,10-octadecenamide) is a fatty acid amide used as a slip agent or lubricant in the manufacturing of polymers like polypropylene.[1][2] It is added to reduce the friction between polymer layers and between the polymer and processing equipment.[1][2] This additive migrates to the surface of the plastic, which is beneficial for manufacturing but also allows it to leach into liquid samples that come into contact with the labware.[1]

Q2: How can leached this compound affect my experimental results?

A2: this compound is a bioactive molecule that can interfere with various biological and analytical assays, potentially leading to the misinterpretation of results.[1][2] Documented interferences include:

  • Analytical Assays: In techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC), this compound can appear as a contaminant peak, masking or co-eluting with analytes of interest.[1][2]

  • Biological Assays: this compound has been shown to have biological activity, including anti-inflammatory effects, and can modulate the activity of enzymes and receptors.[2] This can lead to false positives or negatives in cell-based assays and drug screening experiments.[3]

Q3: Which types of polypropylene labware are most likely to leach this compound?

A3: this compound leaching has been reported from a variety of polypropylene labware, including:

  • Centrifuge tubes

  • Pipette tips

  • Well plates

  • Syringes

  • Vials and containers

It is important to note that the extent of leaching can vary between different manufacturers and even between different batches from the same manufacturer.

Q4: Are there this compound-free polypropylene labware options available?

A4: While some manufacturers produce labware from high-quality, virgin polypropylene with minimal additives to reduce leachables, specific "this compound-free" certifications are not common. It is recommended to contact the manufacturer directly to inquire about the use of slip agents in their products. Alternatively, consider using labware made from other materials, such as borosilicate glass, for sensitive applications.

Troubleshooting Guides

Problem: I am seeing a consistent, unidentified peak in my mass spectrometry/HPLC results.

Possible Cause: This peak could be due to this compound leaching from your polypropylene labware (e.g., centrifuge tubes, vials, pipette tips).

Troubleshooting Steps:

  • Run a Blank Analysis: Prepare a "procedural blank" by processing your solvent or buffer through the entire experimental workflow, including all plasticware, without your actual sample. Analyze this blank to see if the unidentified peak is present.[1]

  • Solvent Rinse: Pre-rinse your polypropylene labware with a solvent known to dissolve this compound. See the detailed "Solvent Washing Protocol for Polypropylene Labware" below for a recommended procedure.

  • Switch to Glassware: For a definitive test, repeat a critical experiment using borosilicate glassware instead of polypropylene. If the peak disappears, this compound leaching from the plastic is the likely cause.

  • Consult Manufacturer Data: Contact the manufacturer of your labware to request information on additives and potential leachables.

Problem: My cell-based assay is showing inconsistent or unexpected results.

Possible Cause: Bioactive this compound leached from well plates, centrifuge tubes, or pipette tips could be interfering with your cells or reagents.

Troubleshooting Steps:

  • "Leachate" Control Experiment: Incubate your cell culture medium in the polypropylene labware you are using for the same duration as your experiment. Then, use this "leached" medium on a control group of cells to observe if it elicits any biological response.

  • Glassware Comparison: If feasible, conduct a parallel experiment using glass labware to determine if the results differ from those obtained with polypropylene.

  • Solvent Pre-Rinse (for non-sterile applications): If your experimental protocol allows, pre-rinse the polypropylene labware with a suitable solvent and ensure it is completely evaporated before use. Note that this may not be suitable for sterile cell culture applications.

  • Use Low-Leach Consumables: Consider purchasing labware from manufacturers that provide data on extractables and leachables.

Experimental Protocols

Protocol 1: Solvent Washing of Polypropylene Labware to Mitigate this compound Leaching

This protocol is designed to reduce the amount of surface this compound on polypropylene labware. Note: This procedure may not be suitable for all applications, especially those requiring sterility. Always test the compatibility of your labware and samples with the solvents used.

Materials:

  • Polypropylene labware to be cleaned

  • HPLC-grade methanol

  • HPLC-grade hexane

  • HPLC-grade isopropanol (B130326)

  • Clean glass beakers or containers for washing

  • Fume hood

  • Drying oven or clean, dust-free area

Procedure:

  • Initial Rinse (Methanol):

    • Place the polypropylene labware in a clean glass container.

    • Submerge the labware in methanol.

    • Agitate for 5-10 minutes.

    • Discard the methanol.

    • Repeat this step two more times with fresh methanol.

  • Second Rinse (Hexane):

    • Submerge the methanol-rinsed labware in hexane.

    • Agitate for 5-10 minutes.

    • Discard the hexane.

    • Repeat this step two more times with fresh hexane.

  • Final Rinse (Isopropanol):

    • Submerge the hexane-rinsed labware in isopropanol to remove residual hexane.

    • Agitate for 5-10 minutes.

    • Discard the isopropanol.

  • Drying:

    • Allow the labware to air dry completely in a fume hood or a clean, dust-free environment.

    • Alternatively, place the labware in a drying oven at a low temperature (e.g., 40-50°C) until fully dry. Ensure the temperature is well below the melting point of polypropylene.

Important Considerations:

  • One study has shown that even after 25 rinses with methanol, this compound was not completely removed from polypropylene syringes. This highlights that solvent washing can reduce but may not eliminate this compound leaching.

  • The effectiveness of this procedure can be verified by running a procedural blank and analyzing the solvent for the presence of this compound using a sensitive analytical method like LC-MS.

Data Presentation

The following table summarizes the reported levels of this compound leaching from various polypropylene labware into different solvents. This data illustrates the prevalence of the issue but also the variability depending on the specific item and solvent.

Labware ItemExtraction SolventLeached this compound Concentration (ng/mL)Reference
5 mL Plastic SyringeMethanol7351[4]
Insulin SyringeMethanol21,984[4]
Intravenous Infusion Bottle10% Ethanol (aq)17[4]
Medicinal Syringe10% Ethanol (aq)12[4]
Insulin Syringe10% Ethanol (aq)152[4]
Baby Bottles (PP)50% Ethanol (aq)12 - 23[4]

Visualizations

Experimental Workflow for Detecting this compound Contamination

G start Suspected this compound Contamination blank_prep Prepare Procedural Blank (Solvent + Labware, No Sample) start->blank_prep sample_prep Prepare Experimental Sample (Solvent + Labware + Sample) start->sample_prep analysis Analytical Measurement (e.g., LC-MS, GC-MS) blank_prep->analysis sample_prep->analysis data_analysis Compare Sample and Blank Data analysis->data_analysis peak_present Contaminant Peak Present in Blank? data_analysis->peak_present conclusion_pos Conclusion: This compound Leaching Confirmed peak_present->conclusion_pos Yes conclusion_neg Conclusion: Contamination from Another Source peak_present->conclusion_neg No

Caption: Workflow for identifying this compound contamination using a procedural blank.

Decision Tree for Mitigating this compound Leaching

G start Experiment Sensitive to Lipophilic Contaminants? use_glass Use Borosilicate Glassware start->use_glass Yes use_pp Use Polypropylene Labware start->use_pp No test_pp Test for this compound Leaching (Procedural Blank) use_pp->test_pp leaching_detected Leaching Detected? test_pp->leaching_detected mitigate Implement Mitigation Strategy (e.g., Solvent Wash) leaching_detected->mitigate Yes proceed Proceed with Experiment (with appropriate controls) leaching_detected->proceed No mitigate->proceed

Caption: Decision-making process for selecting labware to avoid this compound issues.

References

Technical Support Center: Optimizing Oleamide for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of oleamide in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell culture?

A1: this compound's mechanism of action is multifaceted, and it is known to interact with several targets. It is recognized as an agonist of the cannabinoid CB1 receptor and can also modulate GABA-A and various serotonin (B10506) (5-HT) receptors.[1][2][3] Additionally, this compound is a substrate for Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades endocannabinoids like anandamide (B1667382). By competing for FAAH, this compound can indirectly increase the levels of other endogenous FAAH substrates.[4][2][5]

Q2: I'm observing high levels of cytotoxicity in my cell cultures. What could be the cause?

A2: High concentrations of this compound can induce cytotoxicity. In RG2 glioblastoma cells, this compound concentrations of 100 µM and 200 µM led to somatic damage and cell death.[6][7] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment. Additionally, the solvent used to dissolve this compound (e.g., DMSO, ethanol) can also exhibit cytotoxic effects at certain concentrations.[8] Always include a vehicle control in your experiments to account for any solvent-induced toxicity.

Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?

A3: Inconsistent results with this compound can stem from several factors. A significant and often overlooked issue is contamination from laboratory plastics. This compound is used as a slip agent in the manufacturing of polypropylene (B1209903) products like pipette tips, centrifuge tubes, and well plates, and it can leach into your experimental solutions, leading to confounding effects.[9][10][11] To mitigate this, use glass or solvent-rinsed equipment whenever possible. Other sources of variability include inconsistent cell passage numbers and variations between different lots of this compound.[9]

Q4: How can I differentiate the effects of my experimentally added this compound from potential plastic-derived contamination?

A4: To isolate the effects of your this compound treatment, it is essential to run proper controls. A "leachate" control, where you incubate your cell culture medium in the same plasticware without adding this compound, can help identify any effects from leached substances. Additionally, a vehicle-only control that has been exposed to the same plasticware will account for both solvent effects and leached compounds.[9]

Q5: What is the best way to prepare an this compound stock solution for cell culture experiments?

A5: this compound is a crystalline solid that is insoluble in water.[12][13][14] It is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF).[13][15] A stock solution can be prepared by dissolving this compound in one of these solvents. For example, the solubility in ethanol is approximately 22 mg/ml and in DMSO is about 20 mg/ml.[15] It is recommended to purge the solvent with an inert gas before dissolving the this compound. Aqueous solutions for experiments should be prepared by further diluting the stock solution in your culture medium. It is not recommended to store the aqueous solution for more than one day.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death/cytotoxicity This compound concentration is too high.Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration for your cell line. Start with a wide range of concentrations (e.g., 1 µM to 200 µM).[6][7]
Solvent (e.g., DMSO, ethanol) is at a toxic concentration.Ensure the final concentration of the solvent in your culture medium is low and non-toxic to your cells. Run a vehicle control with the same solvent concentration.[8][9]
Poor solubility or precipitation in media This compound is poorly soluble in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it to the final working concentration in pre-warmed culture medium immediately before use. Vortex the stock solution before dilution.[9][15]
Inconsistent or unexpected biological effects Contamination from plasticware.Use glass labware whenever possible. If using plastics, pre-rinse them with your experimental solvent. Run a "leachate" control (media incubated in the plasticware without this compound) to assess the impact of leached substances.[9][10][11]
Variability in this compound stock solution.Prepare fresh stock solutions regularly and store them properly at -20°C for up to one month.[14] Always vortex the stock solution before making dilutions.
Cell line variability.Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination.[9]
No observable effect This compound concentration is too low.Consult the literature for effective concentrations in similar cell lines or experimental systems. Consider increasing the concentration based on your initial dose-response data.
The target receptor or pathway is not present or active in your cell line.Confirm the expression of target receptors (e.g., CB1) in your cell line using techniques like Western blot or qPCR.
Degradation of this compound.This compound can be degraded by FAAH. Consider using a FAAH inhibitor to increase the effective concentration and duration of this compound's action.[5][16]

Data Summary

Effective Concentrations of this compound in in vitro Studies
EffectCell/SystemConcentration (IC50/EC50)Reference
Block of voltage-gated Na+ channelsMouse synaptoneurosomesEC50 of 4.1 µM[1]
Inhibition of [3H]-GABA releaseMouse synaptosomesIC50 of 4.6 µM[1]
Inhibition of [3H]CP55,940 binding to rat CB1 receptorsRat whole-brain membranesKi of 1.14 µM[17][18]
Inhibition of [3H]SR141716A binding to rat CB1 receptorsRat whole-brain membranesKi of 2.63 µM[17][18]
Inhibition of [3H]CP55,940 binding to human CB1 receptorshCB1 cell membranesKi of 8.13 µM[17][18]
Stimulation of [35S]GTPγS bindingRat whole-brain membranesEC50 of 1.64 µM[18]
Inhibition of forskolin-stimulated cAMP accumulationMouse neuroblastoma N1E 115 cells10 µM[17][18]
Induction of cell damageGlioblastoma RG2 cells100 µM[6]
Solubility of this compound
SolventSolubility
Ethanol~22 mg/mL[15]
DMSO~20 mg/mL[15]
Dimethyl formamide (DMF)~14 mg/mL[13][15]
PBS (pH 7.2)~0.05 mg/mL[15]
WaterInsoluble[12][13][14]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of this compound.

Materials:

  • Cells in culture

  • This compound stock solution (in a suitable solvent, e.g., ethanol or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Preparation of this compound Stock Solution
  • Weigh out the desired amount of crystalline this compound in a sterile, glass container.

  • Add the appropriate volume of a suitable organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration (e.g., 10-20 mg/mL).[15]

  • Vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed glass vial. Solutions in DMSO or ethanol may be stored for up to one month.[13][14]

  • Before each experiment, warm the stock solution to room temperature and vortex before making further dilutions in cell culture medium.

Visualizations

Oleamide_Signaling_Pathways This compound This compound CB1 CB1 Receptor This compound->CB1 Agonist GABAA GABA-A Receptor This compound->GABAA Allosteric Modulator Serotonin Serotonin Receptors (e.g., 5-HT2A/2C, 5-HT7) This compound->Serotonin Modulator FAAH FAAH This compound->FAAH Substrate (Inhibition) Downstream Downstream Signaling Cascades CB1->Downstream Inhibition Inhibition of Neuronal Activity GABAA->Inhibition Modulation Modulation of Neurotransmission Serotonin->Modulation IncreasedAnandamide Increased Anandamide Levels FAAH->IncreasedAnandamide Block leads to Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH Substrate

Caption: this compound's diverse signaling interactions.

Experimental_Workflow Prep 1. Prepare this compound Stock Solution (in DMSO or Ethanol) Dose 3. Perform Dose-Response (e.g., 1-200 µM this compound) Prep->Dose Seed 2. Seed Cells in 96-well Plate Seed->Dose Controls 4. Include Controls: - Vehicle (Solvent) - Leachate (Media in plastic) Dose->Controls Incubate 5. Incubate for Desired Time (24, 48, 72h) Controls->Incubate Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Analyze 7. Analyze Data & Determine Optimal Conc. Assay->Analyze

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Start: Inconsistent Results CheckPlastics Are you using plastic labware? Start->CheckPlastics UseGlass Switch to glass or solvent-rinsed plastics. Run 'leachate' control. CheckPlastics->UseGlass Yes CheckSolvent Is the final solvent concentration >0.5%? CheckPlastics->CheckSolvent No UseGlass->CheckSolvent LowerSolvent Lower solvent conc. Run vehicle control. CheckSolvent->LowerSolvent Yes CheckCells Are cell passage numbers consistent? CheckSolvent->CheckCells No LowerSolvent->CheckCells StandardizeCells Use cells within a narrow passage range. CheckCells->StandardizeCells No End Problem Likely Resolved CheckCells->End Yes StandardizeCells->End

Caption: Troubleshooting inconsistent this compound results.

References

Stabilizing Oleamide in solution for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of oleamide solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a concentrated stock solution of this compound?

A1: this compound is a lipophilic compound with poor aqueous solubility.[1] For preparing high-concentration stock solutions, organic solvents are required. The most commonly used solvents are ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide (B127407) (DMF).[2] The choice of solvent may depend on the specific requirements of your experiment, particularly the tolerance of your biological system to residual solvent. It is crucial to purge the solvent with an inert gas, like argon or nitrogen, before dissolving the this compound to minimize oxidation.[2]

Q2: What are the typical solubilities of this compound in common laboratory solvents?

A2: The solubility of this compound varies significantly between organic and aqueous solvents. Quantitative data from product information sheets provide the following approximate solubilities.[2]

Q3: How should I store solid this compound and its stock solutions?

A3: Proper storage is critical to prevent degradation.

  • Solid this compound: Solid, crystalline this compound should be stored at -20°C.[3] Under these conditions, it is stable for at least four years.[2]

  • Organic Stock Solutions: Stock solutions made in solvents like ethanol or DMSO should be stored tightly sealed at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is best practice to prepare small aliquots.[1]

  • Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[2][4]

Q4: What are the primary mechanisms of this compound degradation in solution?

A4: The main stability concerns for this compound in solution are its susceptibility to chemical and enzymatic degradation.[1]

  • Hydrolysis: The amide bond in this compound can be hydrolyzed to form oleic acid and ammonia. This process is accelerated by acidic or basic conditions and elevated temperatures.[1][5]

  • Oxidation: The double bond in the oleyl chain is a potential site for oxidation.[1] This can be minimized by using solvents purged with an inert gas and protecting solutions from light.

  • Enzymatic Degradation: In biological systems, this compound is primarily broken down by the enzyme Fatty Acid Amide Hydrolase (FAAH).[6][7]

Q5: Can I add my DMSO stock solution of this compound directly to my aqueous cell culture medium?

A5: Directly adding a concentrated organic stock solution to aqueous media will likely cause the this compound to precipitate, leading to an inaccurate and non-homogenous final concentration.[1] To prevent this, prepare serial dilutions or use a carrier protein like fatty-acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventApproximate Solubility (mg/mL)Reference
Ethanol~ 22[2]
DMSO~ 20[2]
Dimethyl Formamide (DMF)~ 14[2]
PBS (pH 7.2)~ 0.05[2]

Troubleshooting Guide

Problem: My this compound solution appears cloudy or has visible precipitate after storage or dilution.

This is the most common issue encountered when working with this compound. The workflow below will help you diagnose and solve the problem.

G start Problem: Precipitate observed in solution q1 Was the solution diluted into an aqueous buffer? start->q1 q2 Was the stock solution stored at low temperature (-20°C)? q1->q2 No sol1 Cause: Low aqueous solubility. Solution: Use a carrier (BSA), perform serial dilutions, or gently warm/sonicate working solution. q1->sol1 Yes q3 Was the final concentration too high for the solvent system? q2->q3 No sol2 Cause: Compound precipitated due to low temperature. Solution: Gently warm solution to 37°C and vortex/sonicate to redissolve before use. q2->sol2 Yes sol3 Cause: Exceeded solubility limit. Solution: Prepare a more dilute solution. Check solubility data. q3->sol3 Yes end_node If problem persists, prepare a fresh stock solution. q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for this compound solution precipitation.

Problem: I am observing inconsistent or no biological effect in my experiments.

High variability or a lack of effect can stem from degraded or precipitated this compound.

Possible CauseRecommended Action
Degradation The amide bond may have hydrolyzed or the compound oxidized. Prepare a fresh stock solution from solid this compound. Ensure the solvent was purged with inert gas and protect from light.[1]
Precipitation The effective concentration is lower than intended. Visually inspect all solutions for cloudiness. If working with cell culture, centrifuge a small sample of the final medium; a pellet may indicate precipitation. Follow the troubleshooting workflow above.[1]
Incorrect Storage Repeated freeze-thaw cycles or storing aqueous dilutions can degrade the compound. Always aliquot stock solutions and prepare aqueous dilutions fresh for each experiment.[1][4]
Plastic Leaching This compound is used as a slip agent in plastics and can leach from labware (e.g., syringes, microplates), causing contamination and interfering with results. Use glass labware whenever possible to avoid this.[5][8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (100 mM in DMSO)
  • Preparation: Allow a vial of solid this compound (FW: 281.5 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Weighing: In a sterile glass vial, accurately weigh 28.15 mg of solid this compound.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO that has been purged with a stream of inert gas (argon or nitrogen) for 5-10 minutes.

  • Dissolution: Tightly cap the vial. Gently warm the solution to 37°C and vortex or sonicate in a water bath until the solid is completely dissolved.[1] Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Dispense the stock solution into smaller volume, amber glass or polypropylene (B1209903) vials. Store aliquots at -20°C or -80°C for long-term stability.[1]

Protocol 2: Quality Control of this compound Solution via HPLC-UV

This is a simplified protocol to verify the concentration and integrity of an this compound stock solution.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile/Methanol (60:40 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 202 nm.[9]

  • Standard Curve Preparation:

    • Prepare a series of known this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting a freshly prepared, trusted stock solution in the mobile phase.

  • Sample Preparation:

    • Dilute your stored stock solution to fall within the range of the standard curve.

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample.

    • Compare the peak area of your sample to the standard curve to determine its concentration. The presence of significant additional peaks may indicate degradation products.

G start Start weigh Weigh Solid This compound start->weigh dissolve Dissolve in Inert Gas-Purged Organic Solvent weigh->dissolve sonicate Warm / Sonicate to Dissolve dissolve->sonicate aliquot Aliquot into Glass Vials sonicate->aliquot store Store at -20°C or -80°C aliquot->store qc Perform QC (e.g., HPLC) store->qc finish Ready for Use store->finish qc->finish

Caption: Experimental workflow for preparing and storing this compound stock solutions.

Signaling Pathway Visualization

This compound is a bioactive lipid that interacts with multiple targets within the central nervous system. Its primary cannabimimetic effects are mediated through direct agonism of the CB1 cannabinoid receptor, a G-protein coupled receptor (GPCR).[6][10] Activation of CB1 inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[10] Additionally, this compound can inhibit the FAAH enzyme, which increases the availability of other endocannabinoids like anandamide, creating an "entourage effect".[11]

G This compound This compound CB1 CB1 Receptor (GPCR) This compound->CB1 Agonist FAAH FAAH Enzyme This compound->FAAH Inhibits AC Adenylyl Cyclase CB1->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Degradation Degradation FAAH->Degradation Metabolizes Anandamide Anandamide Anandamide->FAAH

Caption: Simplified signaling pathways of this compound.

References

Troubleshooting Inconsistent Results in Oleamide Behavioral Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing oleamide in behavioral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its behavioral effects sometimes inconsistent?

This compound (cis-9,10-octadecenoamide) is an endogenous fatty acid amide that was first identified in the cerebrospinal fluid of sleep-deprived cats.[1][2] It is structurally similar to the endocannabinoid anandamide (B1667382).[3] The inconsistency in its behavioral effects can be attributed to its complex pharmacology. This compound's mechanism of action is pleiotropic, meaning it interacts with multiple target systems in the brain, which can lead to varied and sometimes conflicting results depending on the experimental conditions.[4]

Q2: What are the known molecular targets of this compound?

This compound has been shown to interact with several neurotransmitter systems, which can contribute to variability in experimental outcomes. Its targets include:

  • Cannabinoid Receptors (CB1): There is conflicting evidence regarding this compound's direct interaction with CB1 receptors. Some studies suggest it is a full agonist at CB1 receptors, while others propose an indirect "entourage" effect where it enhances the effects of other endocannabinoids like anandamide by inhibiting their breakdown by the enzyme Fatty Acid Amide Hydrolase (FAAH).[3][5]

  • GABAergic System: this compound can potentiate the function of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. This action likely contributes to its sedative and hypnotic effects.[4][5]

  • Serotonergic System: this compound has been reported to modulate various serotonin (B10506) (5-HT) receptors, including 5-HT1A, 5-HT2A/2C, and 5-HT7 receptors.[5][6] This interaction may underlie some of its effects on mood and anxiety.

  • Dopaminergic System: Some behavioral effects of this compound, such as its impact on locomotor activity and analgesia, may be blocked by dopamine (B1211576) D2 receptor antagonists, suggesting an interaction with the dopaminergic system.[7]

  • Vanilloid Receptors (TRPV1): this compound can also activate TRPV1 receptors, which are involved in pain perception and body temperature regulation.[6][8]

Q3: My experimental results are highly variable between individual animals. What could be the cause?

High inter-individual variability is a common challenge in behavioral research. Several factors can contribute to this when working with this compound:

  • Genetic Background: Ensure all animals are from the same inbred strain and supplier to minimize genetic variability.

  • Animal Handling: Consistent and gentle handling by a single, trained experimenter can reduce stress-induced variability.

  • Environmental Conditions: Maintain stable housing and testing conditions, including lighting, temperature, and noise levels.

  • Circadian Rhythms: The time of day of testing can significantly impact behavioral outcomes due to diurnal variations in receptor expression and neurotransmitter levels.[9] It is advisable to conduct experiments at the same time each day.

  • Sex Differences: Male and female rodents can respond differently to this compound.[10] If using both sexes, analyze the data separately. For female rodents, monitoring the estrous cycle is recommended as hormonal fluctuations can influence behavior.

Q4: I am observing a different dose-response relationship than what is reported in the literature. What should I check?

  • Vehicle and Solubility: this compound is a lipophilic molecule with low solubility in aqueous solutions.[11] The choice of vehicle is critical for consistent delivery. Common solvents include ethanol (B145695), DMSO, or dimethyl formamide, which are then diluted into saline or other aqueous buffers.[11] Ensure the final concentration of the organic solvent is low and consistent across all animals, as the vehicle itself can have behavioral effects.[12] Always include a vehicle-only control group.

  • Route and Consistency of Administration: Intraperitoneal (i.p.) injection is a common route for this compound administration.[13][14] Ensure the injection volume and anatomical location are consistent for all animals.

  • Tolerance: Tolerance to the effects of this compound can develop with repeated administration.[13] If your experimental design involves multiple doses, be aware that the behavioral effects may diminish over time.

Q5: Could my lab equipment be a source of contamination and affecting my results?

Yes, this is a critical and often overlooked factor. This compound is a common lubricant used in the manufacturing of polypropylene (B1209903) plastics.[2][15] It can leach from plastic labware, such as syringe barrels and centrifuge tubes, into your experimental solutions, leading to confounding results.[16] To mitigate this, it is strongly recommended to use glass labware whenever possible. If plasticware is unavoidable, rinsing it thoroughly with the solvent used in your experiments before use can help reduce contamination. Running vehicle controls that have been in contact with the same plasticware as your this compound solutions is essential to account for any leached substances.[17]

Troubleshooting Guides

Issue 1: Inconsistent Sedative or Hypnotic Effects

  • Potential Cause: Variability in the timing of the behavioral test relative to the peak effect of this compound.

  • Troubleshooting Step: The maximum inhibitory effect of this compound on locomotor activity is typically observed around 30 minutes after intraperitoneal injection.[14] Conduct pilot studies to determine the optimal time window for your specific assay and dosage.

  • Potential Cause: The animal's arousal state at the time of injection.

  • Troubleshooting Step: Acclimate animals to the testing room for a sufficient period before administration to ensure they are in a calm and stable state.

Issue 2: Unexpected Anxiolytic or Anxiogenic Effects

  • Potential Cause: The dose of this compound may be too high, leading to confounding sedative effects that can mask anxiolytic-like behavior.

  • Troubleshooting Step: A lower dose of this compound (e.g., 5 mg/kg) has been shown to have anxiolytic effects without significantly impacting locomotor activity.[13] Perform a dose-response study to identify the optimal dose for your anxiety assay (e.g., elevated plus-maze, social interaction test).

  • Potential Cause: The behavioral assay is not sensitive enough to detect the anxiolytic effects of this compound.

  • Troubleshooting Step: Ensure the baseline anxiety level of the animals is appropriate for the chosen assay. Factors like the lighting in the testing room can influence this.

Issue 3: Lack of Expected Analgesic Effect

  • Potential Cause: The type of pain assay used may not be sensitive to this compound's mechanism of analgesia.

  • Troubleshooting Step: this compound has shown analgesic effects in the tail-flick test.[13] Consider the specific pain modality being assessed by your chosen assay.

  • Potential Cause: The involvement of multiple neurotransmitter systems in this compound's analgesic effect.

  • Troubleshooting Step: The analgesic effect of this compound in the tail-flick test can be inhibited by a cannabinoid receptor antagonist (SR 141716A), while both analgesia and hypothermia can be reversed by a GABA-A receptor antagonist (bicuculline).[7] This suggests a complex interaction of pathways.

Quantitative Data Summary

Table 1: Effective Doses of this compound in Rodent Behavioral Assays

Behavioral AssaySpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference(s)
Locomotor ActivityRati.p.10-100 mg/kgDose-dependent decrease in distance traveled (ED50 ≈ 14-17 mg/kg)[7],[18]
Locomotor ActivityMousei.p.43.7-700 mg/kgDose-dependent inhibition of locomotor activity[14]
Analgesia (Tail-flick)Rati.p.10-200 mg/kgIncreased latency (ED50 ≈ 66 mg/kg)[13],[19]
HypothermiaRati.p.10-100 mg/kgDecrease in body temperature (ED50 ≈ 14 mg/kg)[13],[19]
Anxiety (Elevated Plus-Maze, Social Interaction)Rati.p.5 mg/kgAnxiolytic-like effects[13]
Memory (Short-term working)Mousei.p.5 mg/kgImpaired[10]
Depression (Forced Swim Test)Mousei.p.10 mg/kgAntidepressant-like effect[10]

Detailed Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with a floor divided into equal squares. The arena should be in a sound-attenuated room with consistent, dim lighting.

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Testing: 30 minutes after injection, place the animal in the center of the open field arena.

  • Data Collection: Record the animal's behavior for a set period (e.g., 10-30 minutes) using an automated tracking system or by manual observation. Key measures include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Protocol 2: Elevated Plus-Maze for Anxiety-Like Behavior

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).

  • Acclimation: Acclimate the animals to the testing room as described for the open field test.

  • Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle.

  • Testing: 30 minutes post-injection, place the animal in the center of the maze, facing one of the open arms.

  • Data Collection: Record the animal's behavior for 5 minutes. Key measures include the number of entries into the open and closed arms, and the time spent in each type of arm. An anxiolytic effect is indicated by an increase in the proportion of time spent and entries made into the open arms.

  • Cleaning: Clean the maze thoroughly between trials.

Visualizations

Oleamide_Signaling_Pathways cluster_this compound This compound cluster_targets Molecular Targets cluster_effects Behavioral Outcomes This compound This compound CB1 CB1 Receptor This compound->CB1 Direct Agonism (Disputed) GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation Serotonin Serotonin Receptors (5-HT1A, 5-HT2A/C, 5-HT7) This compound->Serotonin Modulation FAAH FAAH Enzyme This compound->FAAH Inhibition Sedation Sedation/Hypnosis CB1->Sedation Analgesia Analgesia CB1->Analgesia Memory_Mod Memory Modulation CB1->Memory_Mod GABA_A->Sedation Anxiolysis Anxiolysis GABA_A->Anxiolysis Serotonin->Anxiolysis Serotonin->Memory_Mod Anandamide Anandamide (Increased) FAAH->Anandamide Degradation (Blocked) Anandamide->CB1 Agonism

Caption: this compound's multifaceted signaling pathways.

Troubleshooting_Workflow start Inconsistent Behavioral Results q1 High inter-animal variability? start->q1 q2 Unexpected dose-response? q1->q2 No sol1 Standardize: - Animal strain & supplier - Handling procedures - Environmental conditions - Time of day for testing - Account for sex differences q1->sol1 Yes q3 Using plastic labware? q2->q3 No sol2 Review protocol: - Check vehicle & solubility - Ensure consistent administration - Consider tolerance development - Run vehicle-only controls q2->sol2 Yes sol3 Switch to glass labware. If not possible: - Rinse plasticware with solvent - Run plastic-exposed vehicle controls q3->sol3 Yes end Re-run Experiment q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting workflow for inconsistent results.

References

Strategies to increase the bioavailability of orally administered Oleamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing strategies to increase the bioavailability of orally administered Oleamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Solubility

Question 1: My this compound formulation shows poor solubility in aqueous media. What strategies can I employ to improve this?

Answer: this compound is a lipophilic compound with very low aqueous solubility, which is a primary reason for its low oral bioavailability. To enhance its solubility, consider the following formulation strategies:

  • Lipid-Based Formulations: This is the most promising approach for this compound. Formulating this compound into lipid-based systems can significantly improve its solubility and absorption. Common lipid-based systems include:

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound. They offer advantages like controlled release and protection from degradation.

    • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which can increase drug loading and prevent drug expulsion during storage compared to SLNs.

    • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically under 200 nm) that can increase the surface area for absorption.

  • Co-solvents: While less common for significant bioavailability enhancement of highly lipophilic compounds, the use of co-solvents in initial formulations can aid in solubilization for in vitro experiments. However, for oral delivery, lipid-based systems are generally preferred.

Troubleshooting Poor Solubility:

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer This compound's high lipophilicity and crystalline nature.Formulate into SLNs, NLCs, or a nanoemulsion to encapsulate the this compound and improve its dispersibility in aqueous environments.
Low drug loading in lipid nanoparticles Saturation of the lipid matrix.Optimize the lipid composition. For NLCs, varying the ratio of solid to liquid lipid can increase drug loading. Ensure the chosen lipids have good miscibility with this compound.
Instability of the formulation (e.g., particle aggregation) Insufficient surfactant concentration or inappropriate surfactant choice.Increase the concentration of the surfactant or screen different surfactants. The Hydrophilic-Lipophilic Balance (HLB) value is a critical parameter to consider.
Bioavailability & In Vivo Studies

Question 2: What are the main barriers to the oral bioavailability of this compound, and how can lipid nanoparticles help overcome them?

Answer: The primary barriers to the oral bioavailability of this compound are:

  • Poor Aqueous Solubility: As discussed, this limits its dissolution in the gastrointestinal fluids.

  • First-Pass Metabolism: this compound is metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is present in the liver and other tissues.[1][2][3] This can significantly reduce the amount of active compound reaching systemic circulation.

Lipid nanoparticles (SLNs and NLCs) can help overcome these barriers in several ways:

  • Enhanced Solubilization: By encapsulating this compound, they bypass the need for dissolution in the gut.

  • Protection from Degradation: The lipid matrix can protect this compound from enzymatic degradation in the GI tract.

  • Lymphatic Absorption: Lipid-based formulations can promote absorption through the lymphatic system, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[4]

Troubleshooting Low In Vivo Efficacy:

IssuePotential CauseRecommended Solution
Low plasma concentrations of this compound after oral administration of a nanoformulation Poor formulation stability in the GI tract, inefficient absorption, or rapid clearance.Characterize the stability of your formulation in simulated gastric and intestinal fluids. Optimize particle size (smaller particles, generally <200nm, are often better absorbed). Consider incorporating mucoadhesive polymers to increase residence time in the intestine.
High variability in plasma concentrations between subjects Differences in food intake (food effect), GI motility, or individual metabolism.Standardize feeding protocols in your animal studies. A high-fat meal can sometimes enhance the absorption of lipid-based formulations. Ensure a consistent and well-characterized formulation is used for all subjects.

Quantitative Data Summary

While specific oral bioavailability data for this compound nanoformulations is not widely published, the following table presents representative data for other poorly water-soluble drugs formulated as Solid Lipid Nanoparticles (SLNs) to illustrate the potential for improvement. Researchers should aim to generate similar data for their specific this compound formulations.

Table 1: Representative Pharmacokinetic Parameters of Poorly Soluble Drugs in SLN Formulations vs. Suspension (Rat Model)

DrugFormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability (%)Reference
Curcumin (B1669340) Suspension5025.3 ± 4.11.5112.4 ± 18.7100[5]
SLN50487.6 ± 53.23.04389.5 ± 482.1~3900[5]
Famotidine Suspension40185.2 ± 32.51.0456.8 ± 78.2100[6]
SLN40648.9 ± 98.72.01964.2 ± 312.5~430[6]
Nisoldipine Suspension107.01 ± 1.232.0-100[7]
SLN1011.94 ± 2.112.0-~170[7]
NLC1012.27 ± 1.982.0-~175[7]

Note: This table provides examples and the actual improvement for this compound will depend on the specific formulation and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization Technique)

This protocol describes a general method for preparing this compound-loaded SLNs. Optimization of lipid and surfactant concentrations will be necessary.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating plate

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to approximately 5-10°C above its melting point.

    • Add the desired amount of this compound to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).

  • Cooling and SLN Formation:

    • Cool down the resulting nanoemulsion to room temperature by placing it in a cold water bath or leaving it at room temperature with gentle stirring.

    • The lipid will recrystallize, forming the solid lipid nanoparticles.

  • Characterization:

    • Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol provides a general method to assess the intestinal permeability of this compound formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for monolayer integrity)

  • This compound formulation and control (e.g., this compound in suspension)

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the formation of tight junctions.

    • Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance on the basolateral side over time. Low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound formulation (and control) to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber to assess A-to-B permeability (absorptive direction).

    • To assess B-to-A permeability (efflux direction), add the formulation to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

Signaling & Metabolic Pathways

The following diagrams illustrate the key signaling and metabolic pathways associated with this compound.

Oleamide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CB1 CB1 Receptor (GPCR) This compound->CB1 Agonist FAAH_mem FAAH This compound->FAAH_mem Metabolized by G_protein G-protein CB1->G_protein Activates Oleic_Acid Oleic Acid FAAH_mem->Oleic_Acid Ammonia Ammonia FAAH_mem->Ammonia AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP PKA PKA cAMP->PKA Reduced activation Cellular_Response Cellular Response (e.g., Neuromodulation) PKA->Cellular_Response

Caption: this compound signaling through the CB1 receptor and its metabolism by FAAH.

Experimental & Logical Workflows

The following diagrams illustrate a typical experimental workflow for developing and evaluating an this compound nanoformulation, and the logical relationship of factors affecting bioavailability.

Experimental_Workflow Formulation Formulation Development (SLN/NLC Preparation) Characterization Physicochemical Characterization (Size, ZP, EE%) Formulation->Characterization InVitro_Release In Vitro Release Study Characterization->InVitro_Release InVitro_Permeability In Vitro Permeability (Caco-2 Assay) Characterization->InVitro_Permeability InVivo_PK In Vivo Pharmacokinetic Study (Rat Model) InVitro_Release->InVivo_PK InVitro_Permeability->InVivo_PK Promising results lead to Data_Analysis Data Analysis & Interpretation InVivo_PK->Data_Analysis

Caption: Experimental workflow for this compound nanoformulation development.

Bioavailability_Factors Bioavailability Oral Bioavailability of this compound Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution Dissolution->Bioavailability Permeability Membrane Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism (FAAH) Metabolism->Bioavailability Reduces Formulation Lipid Nanoformulation (SLN/NLC) Formulation->Solubility Improves Formulation->Permeability Enhances Formulation->Metabolism Reduces

Caption: Factors influencing the oral bioavailability of this compound.

References

Technical Support Center: Accounting for Oleamide Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference from oleamide in high-throughput screening (HTS) assays. This compound, a common laboratory contaminant, can lead to false-positive results, wasting valuable time and resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound (cis-9,10-octadecenoamide) is a primary fatty acid amide of oleic acid. It is naturally found in animal and plant tissues and is involved in signaling pathways in the body. However, in a laboratory setting, the primary source of this compound contamination is its use as a slip agent or lubricant in the manufacturing of common plastics, such as polypropylene (B1209903). It can leach from various disposable laboratory items, including microplates, pipette tips, and centrifuge tubes, into assay solutions.[1][2][3][4]

Q2: Why is this compound a problem in HTS?

A2: this compound is a bioactive molecule that can interfere with a wide range of biological assays, leading to false-positive "hits".[1][5] Its lipophilic nature allows it to interact with cell membranes and various proteins, including receptors and enzymes. This can mimic the effect of a genuine active compound, making it a frequent source of misleading results in drug discovery campaigns. Documented biological activities of this compound include anti-inflammatory effects and interactions with cannabinoid, serotonergic, and GABAergic signaling pathways.[1][6]

Q3: Which HTS assays are susceptible to this compound interference?

A3: A variety of HTS assays can be affected by this compound, primarily due to its biological activity. Assays with sensitive cellular phenotypes or those that rely on protein-ligand interactions are particularly vulnerable.

Examples of Potentially Affected Assays:

  • Cell-based assays: Assays measuring cell signaling, receptor activation/inhibition (especially GPCRs), ion channel modulation, and inflammatory responses can be affected. For instance, this compound has been shown to have anti-inflammatory effects in TLR4-based bioassays.[1][5]

  • Biochemical assays: While less common, direct interference with assay components can occur. Long-chain fatty acids, structurally similar to this compound, have been reported to inhibit firefly luciferase.[7]

  • Fluorescence-based assays (e.g., FRET, BRET): Interference can occur if this compound affects the biological interaction being measured (e.g., protein-protein interaction).[8][9] There is no strong evidence to suggest this compound itself is fluorescent in the typical ranges used for these assays, but its biological effects can indirectly alter the readout.

Troubleshooting Guide

Problem: I'm seeing a high number of positive hits in my screen that are not validating in secondary assays.

This could be a sign of a systematic contaminant. The following steps will help you determine if this compound is the culprit.

  • Review your labware: Are you using polypropylene plasticware? This is a common source of this compound leaching.[2]

  • Analyze your "hits": Do the active compounds share a similar profile? Are they weakly potent and appear across different target classes? These are characteristics of promiscuous, interfering compounds.

  • Run a "buffer-only" control: Test a sample of your assay buffer that has been incubated in your plasticware under the same conditions as your screen. An unexpected signal in this control is a strong indicator of a leachable.

If you suspect this compound, the most definitive way to confirm its presence is through analytical chemistry.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for detecting and quantifying this compound.

Experimental Protocol: Quantification of this compound in an HTS Assay Buffer

Objective: To quantify the concentration of this compound that has leached into an aqueous assay buffer from laboratory plasticware.

Materials:

  • Assay buffer or solvent used in the HTS campaign

  • Representative plasticware to be tested (e.g., microplate, pipette tips)

  • Glass vials (pre-cleaned)

  • Acetonitrile (B52724) (ACN), HPLC-grade

  • Methanol (B129727) (MeOH), HPLC-grade

  • Formic acid (FA), LC-MS grade

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Leachate Extraction):

    • Dispense your assay buffer into the wells of a microplate or into centrifuge tubes made of the plastic you wish to test.

    • Incubate the plasticware with the buffer under the same conditions as your HTS assay (time and temperature).

    • As a control, incubate the same buffer in pre-cleaned glass vials.

    • After incubation, transfer a known volume (e.g., 100 µL) of the buffer from the plasticware and the glass control into clean glass vials.

    • Spike all samples and calibration standards with the internal standard.

    • Perform a protein precipitation or liquid-liquid extraction if your buffer contains proteins or other interfering substances. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins.[10]

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific precursor-to-product ion transitions (MRM) for this compound and its internal standard.

      • This compound Precursor Ion (m/z): ~282.3

      • This compound Product Ions (m/z): ~265.3, 247.3[1]

  • Data Analysis:

    • Generate a calibration curve using the this compound analytical standard.

    • Quantify the concentration of this compound in your test samples by comparing their peak area ratios (this compound/internal standard) to the calibration curve.

If this compound contamination is confirmed, implement the following strategies to minimize its impact on your future screens.

Mitigation Workflow Diagram

MitigationWorkflow start High False-Positive Rate Detected suspect_leachable Suspect Leachable Contaminant (e.g., this compound) start->suspect_leachable suspect_leachable->start No, investigate other causes confirm_this compound Confirm this compound Presence (LC-MS/MS) suspect_leachable->confirm_this compound Yes implement_mitigation Implement Mitigation Strategies confirm_this compound->implement_mitigation option1 Switch to Glassware (Plates, Tips, Tubes) implement_mitigation->option1 option2 Screen New Plasticware Lots implement_mitigation->option2 option3 Pre-wash Plasticware implement_mitigation->option3 validate Validate Mitigation (Re-test for Leachables) option1->validate option2->validate option3->validate validate->implement_mitigation Unsuccessful proceed Proceed with HTS validate->proceed Successful

Caption: Workflow for addressing suspected this compound contamination.

Recommended Actions:

  • Switch to Glassware: Whenever possible, use glass or high-quality, certified low-leachable plastic labware.

  • Screen Plasticware Lots: Before purchasing a large batch of plasticware, obtain samples from the manufacturer and test them for this compound leaching using the LC-MS/MS protocol described above. Leaching can vary significantly between manufacturers and even between different lots from the same manufacturer.[1]

  • Pre-wash Plasticware: Rinsing polypropylene plates or tubes with a solvent like methanol or ethanol (B145695) before use can help remove surface-level this compound.[1] However, the effectiveness of this should be validated for your specific labware and assay.

  • Include "Leachate" Controls: In your HTS runs, dedicate several wells to incubate with only the assay buffer. Any signal generated in these wells can be used to identify and potentially correct for interference from leachables.

Data on this compound Leaching and Bioactivity

The following tables summarize quantitative data on this compound leaching from various plastic sources and its observed biological activity.

Table 1: this compound Leaching from Laboratory and Medical Plastics

Plastic SourceSolvent/SimulantLeached this compound Concentration (ng/mL)
Medicinal Syringes (5 mL)Methanol7,351
Insulin Syringes (1 mL)Methanol21,984
Insulin Syringes (1 mL)Water152
IV Infusion Bottle10% Ethanol17
Baby Bottles50% Ethanol12 - 23
Soft Drink BottlesFood Simulant6 - 15
Data compiled from Jug et al. (2020).[11]

Table 2: Reported Bioactivity of this compound

Assay TypeCell LineThis compound ConcentrationObserved Effect
TLR4-based Inflammation AssayTHP-1 monocytes100 µg/mL (100,000 ng/mL)Anti-inflammatory activity
Data from Jug et al. (2020).[1]

Signaling Pathways Potentially Affected by this compound

This compound's promiscuous bioactivity stems from its interaction with multiple signaling pathways. Researchers working on targets within these pathways should be particularly vigilant.

This compound's Known Biological Interactions

OleamidePathways This compound This compound cb1 CB1 Receptor This compound->cb1 serotonin Serotonin Receptors (5-HT) This compound->serotonin gaba GABAA Receptors This compound->gaba trvp1 TRPV1 Channels This compound->trvp1 inflammation Inflammatory Pathways (e.g., TLR4) This compound->inflammation

Caption: Key signaling pathways modulated by this compound.

By understanding the sources, detection methods, and mitigation strategies for this compound contamination, researchers can significantly improve the quality and reliability of their HTS data, ensuring that their efforts are focused on true drug candidates.

References

Selecting appropriate blank controls for Oleamide leaching studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oleamide Leaching Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate blank controls for this compound leaching studies. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my experiments?

A1: this compound (cis-9,10-octadecenoamide) is a fatty acid amide that is widely used as a slip agent, lubricant, and anti-blocking additive in the manufacturing of plastics, particularly polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1][2][3][4][5] It is a waxy solid at room temperature, insoluble in water, but soluble in organic solvents such as ethanol (B145695), DMSO, and chloroform.[1][2][6][7][8] The concern for researchers is that this compound can leach from common laboratory plasticware (e.g., centrifuge tubes, pipette tips, syringes) into experimental solutions, leading to contamination.[9][10][11][12] This is problematic because this compound is also a biologically active molecule, known to interact with cannabinoid receptors, modulate GABA and serotonin (B10506) signaling pathways, and possess anti-inflammatory properties.[13][14][15][16][17][18] Consequently, leached this compound can interfere with analytical measurements and biological assays, potentially leading to false-positive results or misinterpretation of data.[9][10]

Q2: What are the common sources of this compound contamination in the lab?

A2: The primary sources of this compound contamination in a laboratory setting are disposable plasticware. Due to its use as a manufacturing additive, this compound can be present in a wide range of products, including:

  • Polypropylene (PP) and Polyethylene (PE) centrifuge tubes

  • Pipette tips

  • Plastic syringes

  • Vial inserts

  • Plastic films and bags[4][19]

  • Syringe filters (PVDF, PTFE)[10]

It is important to note that this compound leaching is not specific to a particular brand, and even some non-plastic items like glass vial inserts have been identified as sources of contamination.[10]

Q3: How do I choose the right blank control for my this compound leaching study?

A3: Selecting the appropriate blank control is critical for identifying and quantifying this compound contamination. The choice of blank depends on the specifics of your experimental workflow. The goal is to have a control that undergoes the exact same procedures as your samples, differing only in the absence of the analyte of interest. The decision tree below can guide you in selecting the most suitable blank.

Q4: What are the key differences between "matrix blanks," "procedural blanks," and "solvent blanks"?

A4:

  • Solvent Blank: This consists of the pure solvent used to dissolve or dilute your samples. It is used to check for contamination from the solvent itself and to establish a baseline for the analytical instrument.[20]

  • Reagent Blank: This contains all the reagents used in the sample preparation process, mixed in the same proportions, but without the sample matrix. It helps identify contamination from the reagents.[20]

  • Procedural Blank (or Method Blank): This is the most comprehensive blank for leaching studies. It consists of the sample matrix (or a surrogate) that is known to be free of this compound and is processed through the entire experimental procedure, including exposure to all labware and equipment.[10][20] This blank accounts for contamination from all potential sources in your workflow.

  • Matrix Blank: This is a sample of the same matrix as your test samples (e.g., plasma, cell culture media) that is certified to be free of the analyte (this compound).[20] It is the ideal blank but can be difficult to obtain.

Q5: How can I minimize this compound leaching from my labware?

A5: While complete elimination may be challenging, you can take several steps to minimize this compound leaching:

  • Pre-screen your labware: Before starting a critical experiment, test different brands and types of plasticware to identify those with the lowest potential for this compound leaching (see Protocol 1).

  • Use glass labware where possible: Glass is generally a safer alternative to plastic for avoiding this compound contamination. However, be aware that some components, like vial cap liners, can still be a source.

  • Pre-rinse plasticware: Rinsing plasticware with a solvent (e.g., ethanol or methanol) can help remove some of the surface this compound. However, be aware that this may not eliminate leaching completely.

  • Avoid prolonged storage: Do not store solvents or samples in plastic containers for extended periods, as leaching is time-dependent.

  • Use high-quality plastics: While not a guarantee, labware from reputable manufacturers may have better quality control and lower levels of additives.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected positive results in negative controls. This compound leaching from labware (e.g., tubes, tips, syringes).1. Run a procedural blank to confirm the source of contamination. 2. Follow Protocol 1 to screen your labware and identify a "cleaner" alternative. 3. Switch to glass labware for critical steps if possible.
Contamination from solvents or reagents.1. Analyze a solvent blank and a reagent blank to isolate the source. 2. Use high-purity, HPLC-grade solvents.
High variability between replicate samples. Inconsistent leaching from different pieces of labware.1. Ensure all replicates are processed using the same batch and type of labware. 2. Pre-rinse all plasticware consistently before use.
Carryover from the analytical instrument.1. Run a solvent blank between samples to check for carryover.[20] 2. Implement a more rigorous wash cycle for the instrument's injection system.
My blank control shows significant this compound levels. Widespread contamination in the experimental workflow.1. Systematically evaluate each step of your procedure. 2. Use the "Decision Tree for Selecting the Appropriate Blank Control" to ensure you are using the correct type of blank. 3. Follow Protocol 2 to validate a "no-oleamide" blank control.

Data Presentation

Table 1: Potential for this compound Leaching from Common Laboratory Items

Laboratory ItemMaterialPotential for this compound LeachingReference
Centrifuge TubesPolypropylene (PP)High[10][12]
SyringesPolypropylene (PP)High[9][10][21][22]
Pipette TipsPolypropylene (PP)Moderate to High[11]
Syringe FiltersPVDF, H-PTFEHigh[10]
Vial InsertsGlass/PlasticCan be a source[10]
Plastic Pasteur PipettesLow-Density Polyethylene (LDPE)High[10]
Food/Beverage BottlesPolyethylene Terephthalate (PET), High-Density Polyethylene (HDPE)Moderate[21][22][23]

Table 2: Example Data from an this compound Leaching Study in Methanol (B129727) (24h incubation)

LabwareMean this compound Concentration (ng/mL)Standard Deviation (ng/mL)
Procedural Blank (Glassware only) < 1.00.2
Brand A - 15 mL PP Tubes 75.48.2
Brand B - 15 mL PP Tubes 28.93.5
Brand C - 5 mL PP Syringe 152.115.7

Note: The data in this table is illustrative and based on findings from multiple studies. Actual concentrations can vary significantly.[21][22]

Experimental Protocols

Protocol 1: Screening Labware for this compound Leaching

Objective: To identify labware with the lowest potential for this compound leaching for use in sensitive experiments.

Materials:

  • A selection of different types/brands of the labware to be tested (e.g., centrifuge tubes, pipette tips).

  • High-purity solvent (e.g., methanol or ethanol).

  • Glassware for control and sample collection (pre-cleaned and verified to be this compound-free).

  • Analytical instrument for this compound quantification (e.g., LC-MS).

Methodology:

  • For each type of labware being tested, place a representative item in a clean glass container (e.g., a glass tube for a pipette tip, a glass beaker for a centrifuge tube).

  • Add a defined volume of the chosen solvent to the labware, ensuring the contact surface is representative of your experimental conditions. For a control, add the same volume of solvent to an empty glass container.

  • Incubate the samples for a period relevant to your experimental workflow (e.g., 24 hours) at the relevant temperature.

  • After incubation, transfer the solvent from the test labware and the control container to clean glass vials for analysis.

  • Analyze the solvent from each sample and the control for the presence of this compound using a validated analytical method (e.g., UHPLC-MS).[17][21]

  • Compare the this compound concentrations in the samples exposed to the different labware. Select the labware that shows the lowest level of leaching.

Protocol 2: Validating a "No-Oleamide" Blank Control

Objective: To prepare and validate a blank control that is free of detectable this compound.

Materials:

  • Chosen matrix for the blank (e.g., deionized water, phosphate-buffered saline).

  • All labware and reagents that will be used in the actual experiment.

  • Analytical instrument for this compound quantification.

Methodology:

  • Prepare the blank matrix using only pre-screened, low-leaching or glass labware.

  • Process this "pre-procedural" blank through the entire experimental workflow, from start to finish, including all incubation times, temperature changes, and transfers between containers.

  • At the end of the procedure, collect the final blank sample.

  • Analyze the sample for this compound. The concentration should be below the limit of detection (LOD) or limit of quantification (LOQ) of the analytical method.

  • If this compound is detected, the workflow is not "clean." Each step must be re-evaluated to identify the source of contamination. This may involve analyzing the output of each step individually.

  • Once a workflow that produces an this compound-free procedural blank is established, this blank can be used as a reliable negative control in your experiments.

Mandatory Visualization

G start Start: Define your experimental workflow q1 Does your experiment involve a complex biological matrix (e.g., plasma, tissue homogenate)? start->q1 q2 Is a certified analyte-free matrix available? q1->q2 Yes q3 Does your experiment use solvents and reagents? q1->q3 No yes1 Yes no1 No matrix_blank Use a Matrix Blank: Process the certified analyte-free matrix through the entire workflow. q2->matrix_blank Yes procedural_blank Use a Procedural Blank: Use a surrogate matrix (e.g., PBS) and process it through the entire workflow. q2->procedural_blank No yes2 Yes no2 No q3->procedural_blank No solvent_reagent_blank Use Solvent/Reagent Blanks: Analyze the pure solvent and a mixture of all reagents to check for background contamination. q3->solvent_reagent_blank Yes yes3 Yes solvent_reagent_blank->procedural_blank In addition to

Caption: Decision Tree for Selecting the Appropriate Blank Control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Select & Pre-screen Labware (Protocol 1) prep_blank Prepare Blank Control (e.g., Procedural Blank) start->prep_blank prep_sample Prepare Test Sample start->prep_sample process_blank Process Blank through Entire Workflow prep_blank->process_blank process_sample Process Sample through Entire Workflow prep_sample->process_sample analyze Quantify this compound (e.g., LC-MS) process_blank->analyze process_sample->analyze compare Compare Sample vs. Blank: Subtract blank signal from sample signal analyze->compare

Caption: Experimental Workflow for an this compound Leaching Study.

G cluster_receptors Receptor Interactions cluster_effects Downstream Cellular Effects This compound This compound (from leaching or endogenous) cb1 CB1 Cannabinoid Receptor This compound->cb1 Agonist action gaba_a GABAA Receptor (Allosteric Modulation) This compound->gaba_a Potentiation serotonin Serotonin Receptors (e.g., 5-HT2A, 5-HT7) This compound->serotonin Modulation neurotransmission Alteration of Neurotransmission cb1->neurotransmission inflammation Modulation of Inflammatory Response cb1->inflammation gaba_a->neurotransmission serotonin->neurotransmission sleep Induction of Sleep neurotransmission->sleep

Caption: Simplified Signaling Pathways Influenced by this compound.

References

Optimizing injection parameters for Oleamide analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of Oleamide.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing extraneous peaks, often referred to as "ghost peaks," in my chromatogram?

A1: Ghost peaks in this compound analysis are common and often stem from contamination. This compound is widely used as a slip agent in plastics, leading to its presence in laboratory consumables.[1][2][3][4]

  • Potential Cause: Leaching from plastic labware such as pipette tips, centrifuge tubes, and vial caps.[1][2][3]

  • Solution:

    • Whenever possible, use glass or polypropylene (B1209903) labware that is certified to be free of slip agents.

    • Rinse all glassware and consumables with a suitable organic solvent before use.

    • Run procedural blanks, which include all sample preparation steps without the sample itself, to identify sources of contamination.[2][3]

Q2: My this compound peak is broad and exhibits significant tailing. What could be the cause?

A2: Poor peak shape for this compound is often due to its high polarity and low volatility, which can lead to interactions with active sites in the GC system.[5]

  • Potential Cause 1: Underivatized Analyte: The active amide group of this compound can interact with silanol (B1196071) groups in the injector liner and column, causing peak tailing.

  • Solution 1: Derivatization: Convert this compound to a less polar and more volatile derivative. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and effective strategy.[6][7][8] This increases the mass of the analyte, shifting it to a higher m/z range and away from low molecular weight interferences.[7]

  • Potential Cause 2: Inlet Issues: The injector liner may have active sites or be contaminated.

  • Solution 2: Inlet Maintenance:

    • Use a deactivated inlet liner.

    • Regularly replace the liner and septum.

    • Ensure the column is installed correctly in the inlet.

  • Potential Cause 3: Column Degradation: The stationary phase of the column can degrade over time, exposing active sites.

  • Solution 3: Column Maintenance:

    • Condition the column according to the manufacturer's instructions.

    • If tailing persists, trim a small portion (10-20 cm) from the front of the column.[9]

Q3: I am experiencing inconsistent quantification results and signal enhancement. What is causing this?

A3: These issues are often attributed to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization and detection of this compound.[10][11][12] Interestingly, this compound itself can act as a matrix component, causing a transient matrix effect that enhances the signal of other analytes.[13][14]

  • Potential Cause: Co-extracted matrix components from biological samples can enhance or suppress the this compound signal.[10][11][12]

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

    • Stable Isotope-Labeled Internal Standard: Use an internal standard, such as ¹³C₁₈-Oleamide, to compensate for matrix effects and variations in sample preparation and injection.[6][8]

    • Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

Q4: My this compound appears to be degrading in the GC inlet, leading to lower than expected responses. How can I prevent this?

A4: Thermal degradation of this compound can occur at high injector temperatures.[15]

  • Potential Cause: The injector temperature is too high, causing the breakdown of this compound.

  • Solution:

    • Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization of the derivatized this compound. Start with a lower temperature (e.g., 250 °C) and gradually increase if necessary.

    • Derivatization: As mentioned previously, derivatization can improve the thermal stability of this compound.

    • Use a Cool On-Column or Splitless Injection: These injection techniques introduce the sample at a lower temperature, minimizing the risk of thermal degradation.[16]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for this compound analysis by GC-MS?

A1: Yes, derivatization is highly recommended. While underivatized this compound can be analyzed, it often results in poor peak shape and low sensitivity.[7] Derivatizing this compound to its N-trimethylsilyl (TMS) or N-tert-butyldimethylsilyl (TBDMS) derivative improves its volatility and thermal stability, leading to sharper peaks and more reliable quantification.[6][7][8]

Q2: What is the best type of GC column for this compound analysis?

A2: A non-polar or medium-polarity column is generally suitable for the analysis of derivatized this compound.

  • Recommended Columns:

    • 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS): These are robust, general-purpose columns that provide good resolution for a wide range of compounds, including silylated derivatives of this compound.[7][17][18]

    • Medium-Polarity Cyanopropyl Columns (e.g., DB-23): These can offer excellent separation for fatty acid derivatives.[19][20]

Q3: What are the key injection parameters to optimize for this compound analysis?

A3: The optimal injection parameters will depend on the specific instrument and method. However, here are some general guidelines:

ParameterRecommendationRationale
Injector Temperature 250 - 280 °CBalances efficient volatilization with minimizing thermal degradation.[21]
Injection Mode SplitlessIdeal for trace-level analysis to maximize the amount of analyte transferred to the column.[17]
Injection Volume 1 µLA common starting point; can be adjusted based on sample concentration and sensitivity requirements.[6][17]
Splitless Time 0.5 - 1.0 minAllows for the complete transfer of the sample to the column before the split vent is opened.

Q4: How should I prepare biological samples for this compound analysis?

A4: A typical workflow involves extraction followed by derivatization.

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₈-Oleamide) to the sample.[6][8]

  • Liquid-Liquid Extraction: Extract the this compound from the biological matrix (e.g., plasma, cerebrospinal fluid) using an organic solvent mixture like hexane:ethyl acetate (B1210297) (3:1).[6]

  • Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in the derivatizing reagent (e.g., BSTFA) and heat to complete the reaction.[6]

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA

This protocol describes the derivatization of this compound to its N-trimethylsilyl (TMS) derivative.

  • Evaporate the extracted sample containing this compound to complete dryness in a 200 µL glass insert vial.

  • Add 10 µL of BSTFA to the dried residue.[6]

  • Seal the vial tightly with a crimp cap.

  • Heat the vial at 95°C for 5 minutes.[6]

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.[6]

Protocol 2: Optimized GC-MS Method for Derivatized this compound

This table summarizes a starting point for GC-MS parameters for the analysis of TMS-derivatized this compound. Optimization may be required for your specific instrument and application.

ParameterValue
GC System Agilent 6890 or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[7][17]
Carrier Gas Helium at a constant flow of 1.0 mL/min[17]
Oven Program Initial temperature 200°C for 4 min, then ramp at 10°C/min to 280°C and hold for 7 min[21]
Injector Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
MS System Agilent 5973 or similar
Ionization Mode Electron Impact (EI) at 70 eV[17]
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (for TMS-Oleamide) m/z 338 (quantification), other confirmatory ions[7]

Visualizations

Troubleshooting_Workflow start Problem with This compound Analysis peak_shape Poor Peak Shape? (Broad, Tailing) start->peak_shape quantification Inconsistent Quantification or Signal Fluctuation? start->quantification ghost_peaks Ghost Peaks Present? start->ghost_peaks low_response Low Response or Apparent Degradation? start->low_response derivatize Action: Derivatize Sample (e.g., with BSTFA) peak_shape->derivatize Yes inlet_maintenance Action: Inlet Maintenance (New Liner, Septum) peak_shape->inlet_maintenance Yes column_maintenance Action: Column Maintenance (Trim/Condition) peak_shape->column_maintenance Yes matrix_cal Action: Use Matrix-Matched Calibration/Internal Standard quantification->matrix_cal Yes sample_cleanup Action: Improve Sample Cleanup (e.g., SPE) quantification->sample_cleanup Yes check_blanks Action: Run Procedural Blanks Use Glassware ghost_peaks->check_blanks Yes low_response->derivatize Yes optimize_temp Action: Optimize (Lower) Injector Temperature low_response->optimize_temp Yes

Caption: Troubleshooting workflow for common issues in this compound GC-MS analysis.

Sample_Prep_Workflow sample Biological Sample (e.g., Plasma) add_is 1. Add Internal Standard (¹³C₁₈-Oleamide) sample->add_is extract 2. Liquid-Liquid Extraction (Hexane:Ethyl Acetate) add_is->extract evaporate 3. Evaporate to Dryness (Under Nitrogen) extract->evaporate derivatize 4. Derivatize (BSTFA, 95°C, 5 min) evaporate->derivatize analyze 5. GC-MS Analysis derivatize->analyze

Caption: Sample preparation workflow for this compound analysis from biological matrices.

References

Technical Support Center: Enhancing Oleamide Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments on enhancing the delivery of oleamide to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the CNS a research focus?

A1: this compound (cis-9,10-octadecenoamide) is an endogenous fatty acid amide that has been identified as a signaling molecule in the brain.[1][2] It is known to accumulate in the cerebrospinal fluid during sleep deprivation and can induce sleep in animal models.[2][3] Its diverse biological activities, including interactions with cannabinoid (CB1), GABA-A, and serotonin (B10506) receptors, make it a molecule of interest for therapeutic applications in mood and sleep disorders.[4][5][6] However, its lipophilic nature and poor water solubility present challenges for effective and consistent delivery to the CNS.[7][8]

Q2: What are the primary challenges in delivering this compound to the CNS?

A2: The primary challenges include:

  • Poor aqueous solubility: this compound is a waxy solid that is practically insoluble in water, making it difficult to administer systemically in a bioavailable form.

  • Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. While this compound's lipophilicity may facilitate some passive diffusion, efficient transport is not guaranteed.[7][8]

  • Rapid metabolism: this compound is metabolized by the enzyme fatty acid amide hydrolase (FAAH), which can reduce its concentration and duration of action in the body.[4][5]

  • Formulation-dependent effects: The observed in vivo effects of this compound are highly dependent on the formulation and route of administration used in different studies, leading to variability in experimental outcomes.[9]

Q3: What are the most promising strategies for enhancing this compound delivery across the BBB?

A3: Promising strategies focus on encapsulating this compound into nanocarriers to improve its solubility, stability, and transport across the BBB. These include:

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound, potentially enhancing their bioavailability and brain penetration.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic molecules. Surface-modified liposomes can be designed to target specific receptors on the BBB for enhanced transport.[10]

Q4: How can I quantify the concentration of this compound in brain tissue?

A4: The most common and sensitive method for quantifying this compound in brain tissue is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This technique offers high specificity and allows for the detection of low concentrations of this compound in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) is another viable method.

Q5: Are there any common sources of contamination to be aware of in this compound research?

A5: Yes, a significant and often overlooked source of contamination is the leaching of this compound from plastic labware.[12] this compound is commonly used as a slip agent in the manufacturing of polypropylene (B1209903) products such as microcentrifuge tubes and pipette tips. It is crucial to use glass or pre-screened plasticware and run appropriate vehicle controls to avoid spurious results.

Troubleshooting Guides

Formulation and Administration
Problem Possible Causes Troubleshooting Steps
Low encapsulation efficiency of this compound in nanoparticles/liposomes. 1. Poor solubility of this compound in the lipid matrix. 2. Suboptimal lipid composition or drug-to-lipid ratio. 3. Inefficient homogenization or sonication during preparation.1. Select a lipid matrix in which this compound has high solubility. Pre-dissolving this compound in a small amount of a suitable organic solvent before adding to the lipid phase can help. 2. Systematically vary the drug-to-lipid ratio to find the optimal loading capacity. 3. Optimize the duration and power of homogenization or sonication. Ensure the temperature is maintained above the melting point of the lipid during these steps.
Inconsistent behavioral effects in animal studies. 1. Variability in formulation stability and particle size. 2. Inconsistent administration technique (e.g., intraperitoneal injection site). 3. Contamination from plastic labware. 4. Differences in animal strain, age, or sex.1. Characterize each batch of your formulation for particle size, polydispersity index (PDI), and encapsulation efficiency before in vivo use. 2. Standardize the administration protocol, including injection volume, site, and needle gauge. 3. Use glass vials and syringes for formulation preparation and administration. Run vehicle controls that have been exposed to the same labware. 4. Ensure consistency in animal characteristics and report them in your methodology.
Low brain concentration of this compound after systemic administration. 1. Inefficient BBB transport of the formulation. 2. Rapid clearance of the formulation from circulation. 3. Degradation of this compound within the formulation or in vivo.1. Consider surface modification of your nanocarriers with ligands that target BBB receptors (e.g., transferrin receptor). 2. Incorporate polyethylene (B3416737) glycol (PEG) into your formulation to increase circulation time. 3. Assess the stability of your this compound formulation under physiological conditions (e.g., in serum at 37°C).
Analytical Quantification (LC-MS/MS)
Problem Possible Causes Troubleshooting Steps
Poor peak shape or low signal intensity for this compound. 1. Suboptimal chromatographic conditions. 2. Ion suppression from the brain matrix. 3. Degradation of this compound during sample preparation.1. Optimize the mobile phase composition and gradient to improve peak shape. 2. Improve sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components. 3. Keep samples on ice during processing and add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
High variability in replicate measurements. 1. Inconsistent tissue homogenization. 2. Precipitation of this compound in the final extract. 3. Inaccurate internal standard addition.1. Ensure complete and consistent homogenization of brain tissue. 2. Reconstitute the final extract in a solvent with a higher proportion of organic phase. 3. Add the internal standard at the very beginning of the extraction process to account for losses during sample preparation.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₃₅NO
Molecular Weight 281.48 g/mol
Melting Point 75-76 °C
Appearance Waxy solid
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform.

Table 2: Representative LC-MS/MS Parameters for this compound Quantification in Brain Tissue

ParameterTypical Value/Condition
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z 282.3 → [Product Ion] (Product ion to be determined by direct infusion of this compound standard)
Internal Standard Deuterated this compound (e.g., this compound-d4)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline and should be optimized for specific experimental needs.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Purified water

  • High-speed homogenizer

  • Probe sonicator

Procedure:

  • Preparation of the Lipid Phase:

    • Dissolve a specific amount of this compound and the solid lipid in a minimal amount of a suitable organic solvent.

    • Heat the mixture to 5-10°C above the melting point of the lipid to ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-speed homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Sonication:

    • Immediately sonicate the pre-emulsion using a probe sonicator for 5-15 minutes. The sonication process should be carried out in a pulsed mode to avoid excessive heating.

  • Cooling and SLN Formation:

    • Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol describes a transwell-based in vitro BBB model using human cerebral microvascular endothelial cells (hCMEC/D3).

Materials:

  • hCMEC/D3 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound formulation and vehicle control

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS system

Procedure:

  • Cell Seeding:

    • Coat the Transwell® inserts with a suitable extracellular matrix protein (e.g., collagen).

    • Seed hCMEC/D3 cells onto the apical (upper) chamber of the inserts at a high density.

  • Monolayer Formation:

    • Culture the cells for 5-7 days until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Replace the medium in the apical and basolateral (lower) chambers with a transport buffer.

    • Add the this compound formulation (or vehicle control) to the apical chamber.

    • At predetermined time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Paracellular Permeability Control:

    • In a separate set of wells, add Lucifer yellow to the apical chamber to assess the integrity of the cell monolayer during the experiment.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples from the apical and basolateral chambers using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of this compound transport to the basolateral chamber.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of this compound in the apical chamber.

Visualizations

Oleamide_CNS_Signaling_Pathways cluster_receptors Receptor Interactions cluster_effects Downstream Effects This compound This compound BBB Blood-Brain Barrier This compound->BBB Transport Neuron Neuron BBB->Neuron Enters CNS GABA_A GABA-A Receptor Neuron->GABA_A Allosteric Modulation CB1 CB1 Receptor Neuron->CB1 Agonism Serotonin Serotonin Receptors (e.g., 5-HT2A/2C) Neuron->Serotonin Modulation VGSC Voltage-Gated Na+ Channels Neuron->VGSC Inhibition FAAH FAAH (Metabolism) Neuron->FAAH Degradation Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Neurotransmitter_Release Modulation of Neurotransmitter Release CB1->Neurotransmitter_Release Serotonin->Neurotransmitter_Release Sleep_Induction Sleep Induction Neuronal_Inhibition->Sleep_Induction Anxiolysis Anxiolytic Effects Neurotransmitter_Release->Anxiolysis

Caption: this compound's signaling pathways in the central nervous system.

Experimental_Workflow_Oleamide_Delivery cluster_formulation Formulation Development cluster_invitro In Vitro BBB Model cluster_invivo In Vivo Studies Formulation This compound Formulation (e.g., SLNs, Liposomes) Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization Permeability Permeability Assay (Papp) Characterization->Permeability Optimized Formulation BBB_Model Establish In Vitro BBB Model BBB_Model->Permeability Animal_Model Animal Administration (e.g., i.p., i.v.) Permeability->Animal_Model Promising Candidates Brain_Collection Brain Tissue Collection Animal_Model->Brain_Collection Behavioral Behavioral Assessment Animal_Model->Behavioral Quantification This compound Quantification (LC-MS/MS) Brain_Collection->Quantification

Caption: Experimental workflow for developing and evaluating this compound delivery systems.

Troubleshooting_Logic Start Low this compound Brain Concentration Check_Formulation Is the formulation stable and optimized? Start->Check_Formulation Check_BBB_Permeability Does the formulation cross the in vitro BBB model? Check_Formulation->Check_BBB_Permeability Yes Optimize_Formulation Re-optimize formulation: - Lipid composition - Drug:lipid ratio - Surface modification Check_Formulation->Optimize_Formulation No Check_Admin_Route Is the administration route optimal? Check_BBB_Permeability->Check_Admin_Route Yes Modify_Formulation_for_BBB Enhance BBB transport: - Add targeting ligands - Optimize particle size Check_BBB_Permeability->Modify_Formulation_for_BBB No Check_Metabolism Is rapid metabolism a contributing factor? Check_Admin_Route->Check_Metabolism Yes Change_Route Consider alternative routes: - Intranasal - Direct CNS injection Check_Admin_Route->Change_Route No Inhibit_Metabolism Co-administer with an FAAH inhibitor Check_Metabolism->Inhibit_Metabolism Yes Success Improved Brain Delivery Check_Metabolism->Success No Optimize_Formulation->Start Modify_Formulation_for_BBB->Check_BBB_Permeability Change_Route->Start Inhibit_Metabolism->Start

Caption: Logical troubleshooting flow for low this compound brain concentration.

References

Minimizing off-target effects of Oleamide in in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Oleamide in in vivo studies. The focus is on identifying and minimizing potential off-target effects to ensure data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary in vivo effects?

A: this compound (cis-9,10-octadecenoamide) is an endogenous fatty acid amide found in the cerebrospinal fluid of sleep-deprived animals.[1][2][3] Its primary, or "on-target," effects are believed to be mediated through the cannabinoid CB1 receptor, for which it acts as a full agonist.[4][5][6] In vivo administration typically induces a range of cannabimimetic effects, including:

  • Hypnosis (Sleep Induction): It reduces sleep latency and increases slow-wave sleep.[2][4][7][8]

  • Hypolocomotion: A dose-dependent decrease in locomotor activity.[9][10][11]

  • Hypothermia: A significant drop in core body temperature.[7][8][9]

  • Analgesia: Pain-relieving effects.[9][11]

Q2: What are the known off-target effects of this compound?

A: this compound is a promiscuous molecule that interacts with several other receptors and channels, which can lead to off-target effects. Researchers must be aware of these interactions to avoid misinterpreting data. Key off-targets include:

  • GABA-A Receptors: this compound allosterically modulates GABA-A receptors, potentiating their inhibitory function.[4][12][13][14]

  • Serotonin (B10506) (5-HT) Receptors: It modulates a variety of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7.[1][4][14][15]

  • PPARα: this compound can activate the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in lipid metabolism.[16]

  • TRPV1 Receptors: It is also known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[14]

  • Voltage-Gated Sodium Channels: It can block voltage-gated Na+ channels.[13][14]

Q3: How does this compound's metabolism influence its effects and potential off-target actions?

A: this compound is primarily metabolized and degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][14][17][18] This is the same enzyme that breaks down the endocannabinoid anandamide (B1667382) (AEA). Because this compound is a preferred substrate for FAAH, it can act as a competitive inhibitor, slowing the degradation of AEA.[4] This can lead to an "entourage effect," where the observed physiological effects are not solely due to this compound's direct receptor binding but are amplified by the increased levels of endogenous anandamide.[1][14]

Q4: I am seeing unexpected results in my experiment. Could my this compound sample be contaminated?

A: Yes. This compound is widely used as a slip agent and lubricant in the manufacturing of plastics, such as polypropylene.[19] There is a significant risk of contamination of experimental samples from common laboratory plastics like pipette tips, microfuge tubes, and vials.[19] This leaching can introduce this compound into your vehicle controls or other solutions, leading to false positives or confounding results. It is critical to use high-quality, glass-based labware where possible and run rigorous vehicle controls to test for potential contamination.

Troubleshooting Guide

Issue 1: The observed physiological effect (e.g., hypothermia) is not blocked by a CB1 antagonist.

  • Possible Cause: The effect may be mediated by an off-target receptor. For example, this compound-induced hypothermia and analgesia have been shown to be reversed by the GABA-A antagonist bicuculline (B1666979).[4][11]

  • Troubleshooting Steps:

    • Use Specific Antagonists: Pre-treat animals with selective antagonists for known off-targets (e.g., bicuculline for GABA-A, specific 5-HT receptor antagonists). If the antagonist blocks the effect, it points to that receptor's involvement.

    • Utilize Knockout Models: If available, repeat the experiment in knockout mice lacking the suspected off-target receptor (e.g., CB1-/- mice). Observing the effect in these animals would confirm it is independent of that receptor.[20][21]

    • Dose-Response Analysis: Conduct a careful dose-response study. Some off-target effects may only appear at higher concentrations. The ED50 for analgesia, for instance, is significantly higher than for hypolocomotion or hypothermia.[9]

Issue 2: The duration or magnitude of this compound's effect is greater than expected.

  • Possible Cause: An "entourage effect" may be occurring, where this compound is inhibiting FAAH and potentiating the effects of endogenous anandamide.[1][14]

  • Troubleshooting Steps:

    • Measure Endocannabinoid Levels: If possible, measure the levels of anandamide in the brain or relevant tissue following this compound administration to see if they are elevated.

    • Compare with FAAH Inhibitors: Run a parallel experiment using a highly selective FAAH inhibitor (e.g., PF-3845).[22] If the FAAH inhibitor produces analogous behavioral effects, it suggests an entourage mechanism may contribute to this compound's actions.[11]

Issue 3: I am observing effects in my vehicle-treated control group.

  • Possible Cause: Contamination of your solutions or labware with this compound.[19]

  • Troubleshooting Steps:

    • Switch to Glassware: Wherever possible, replace plastic tubes, pipette tips, and containers with glass alternatives.

    • Test Your Vehicle: Prepare a large batch of your vehicle solution. Take a sample and have it analyzed by mass spectrometry to screen for the presence of this compound.

    • Run "Air" Controls: Prepare a mock injection using a fresh needle and syringe without drawing any fluid to ensure the handling procedure itself is not causing the observed effect.

Data Presentation

Table 1: this compound Receptor Binding Affinities & Functional Activity
Target ReceptorLigandSpecies/SystemAssay TypeValueReference
CB1 This compoundRat Brain[3H]CP55,940 BindingKi: 1.14 µM[4][6]
CB1 This compoundHuman (hCB1)[3H]CP55,940 BindingKi: 8.13 µM[4][6]
CB1 AnandamideRat Brain[3H]CP55,940 BindingKi: 428 nM[4][6]
CB1 This compoundRat Brain[35S]GTPγS BindingEC50: 1.64 µM[4][6]
CB2 This compoundHuman (hCB2)[3H]CP55,940 Binding42.5% inhibition @ 100 µM[4][6]
GABA-A cis-OleamideMouse SynaptoneurosomesVeratridine-induced GABA releaseIC50: 4.6 µM[13]
Na+ Channels cis-OleamideCultured Pyramidal NeuronsSustained Repetitive FiringEC50: 4.1 µM[12][13]
Table 2: Effective In Vivo Doses of this compound in Rats (Intraperitoneal Administration)
Behavioral EffectEffective Dose (ED50 or Range)SpeciesRouteReference
Hypolocomotion ED50: 14 mg/kgRati.p.[9][10][11]
Hypothermia ED50: 14 mg/kgRati.p.[9]
Analgesia (Tail-flick) ED50: 66 mg/kgRati.p.[9]
Anxiolytic 5 mg/kgRati.p.[9]
Sleep Induction 10 - 20 mg/kgRati.p.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of an this compound solution for i.p. administration. Due to this compound's lipophilic nature, a vehicle with a surfactant is required.

Materials:

  • This compound powder

  • 200-proof Ethanol (B145695) (EtOH)

  • Tween 80 (or Cremophor EL)

  • Sterile 0.9% Saline

  • Sterile glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by mixing sterile saline, ethanol, and Tween 80 in a ratio of 8:1:1 (v/v/v). For example, to make 10 mL of vehicle, combine 8 mL of saline, 1 mL of ethanol, and 1 mL of Tween 80 in a sterile glass vial. Vortex thoroughly.[23]

  • Calculating this compound Amount: Calculate the required mass of this compound. For a target dose of 10 mg/kg and a standard injection volume of 5 mL/kg, the final concentration needed is 2 mg/mL.

  • Dissolution:

    • Accurately weigh the calculated amount of this compound powder.

    • In a new sterile glass vial, first dissolve the this compound powder completely in the ethanol portion of the vehicle. For a final volume of 10 mL, this would be 1 mL of ethanol.

    • Gradually add the saline and Tween 80 mixture to the ethanol-Oleamide solution while continuously vortexing. This prevents the lipophilic compound from precipitating.[23]

  • Homogenization: If the solution is not completely clear, sonicate for 5-10 minutes until a clear, homogenous emulsion is formed.[23]

  • Final Check: Visually inspect the final solution for any particulate matter before drawing it into a syringe.

  • Storage: Prepare the solution fresh daily for best results. If short-term storage is necessary, keep it at 4°C, protected from light.[23]

Protocol 2: In Vivo Administration and Control Groups

Procedure:

  • Dosing: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection. The injection site should be in the lower abdominal quadrant, avoiding the midline.[23]

  • Control Groups (Essential for minimizing off-target interpretation):

    • Vehicle Control: Administer the vehicle solution (e.g., Saline/EtOH/Tween 80) to a control group to account for any effects of the vehicle or the injection stress.

    • Inactive Isomer Control: Administer the trans-isomer of this compound. trans-Oleamide is biologically inactive at the key target receptors and serves as an excellent negative control for the specificity of the observed effects.[4][6][13]

    • Pharmacological Controls: In separate cohorts, pre-treat animals with selective antagonists for the primary target (e.g., CB1 antagonist SR141716A) and major off-targets (e.g., GABA-A antagonist bicuculline) before this compound administration.

Mandatory Visualizations

Oleamide_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target & Metabolic Pathways This compound This compound CB1 CB1 Receptor This compound->CB1 Agonist GABAa GABA-A Receptor This compound->GABAa Modulator HTR 5-HT Receptors This compound->HTR Modulator PPAR PPARα This compound->PPAR Activator FAAH FAAH Enzyme This compound->FAAH Substrate (Inhibition) OnTarget_Effects Cannabimimetic Effects (Hypolocomotion, Hypothermia, Analgesia, Sleep) CB1->OnTarget_Effects OffTarget_Effects Off-Target Effects (e.g., Sedation, Metabolic Changes) GABAa->OffTarget_Effects HTR->OffTarget_Effects PPAR->OffTarget_Effects AEA Anandamide (AEA) FAAH->AEA Blocks Degradation AEA->CB1 Agonist (Entourage Effect) AEA->FAAH Substrate Experimental_Workflow cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: In Vivo Experiment cluster_dissect Phase 3: Mechanism Dissection A Prepare this compound in Vehicle (e.g., Saline/EtOH/Tween80) Use glass vials B Run Vehicle Control (Test for contamination via MS) A->B C Define Dose-Response Curve Start with lowest potential effective dose (e.g., 5 mg/kg) B->C D Administer to Experimental Groups C->D E Group 1: Vehicle Control D->E F Group 2: trans-Oleamide (Inactive Isomer) D->F G Group 3: This compound (Test Compound) D->G H Measure Phenotype (e.g., Locomotion, Body Temp) E->H F->H G->H I Is effect specific to cis-Oleamide? H->I J Group 4: Pre-treat with CB1 Antagonist + this compound I->J Yes K Group 5: Pre-treat with Off-Target Antagonist (e.g., Bicuculline) + this compound J->K L Group 6: Use CB1 Knockout Animals K->L Logic_Diagram start Observed Effect with this compound q1 Is effect blocked by CB1 Antagonist? Yes No start->q1 on_target Conclusion: Effect is likely CB1-mediated (On-Target) q1:yes->on_target off_target_path Possible Off-Target Mechanism q1:no->off_target_path q2 Is effect blocked by GABA-A Antagonist? Yes No off_target_path->q2 gaba_conclusion Conclusion: Effect involves GABA-A receptors q2:yes->gaba_conclusion q3 Is effect present in FAAH -/- mice? Yes (Enhanced) No q2:no->q3 entourage_conclusion Conclusion: FAAH regulates effect, 'Entourage' effect possible q3:yes->entourage_conclusion

References

Validating the purity of synthetic Oleamide for research use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic oleamide.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the chemical identity of my synthetic this compound sample?

A1: The identity of synthetic this compound can be confirmed using a combination of spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are definitive methods. Fourier-Transform Infrared Spectroscopy (FTIR) can provide functional group information as a supplementary technique.

  • Mass Spectrometry (MS): In positive ion mode, this compound should exhibit a parent ion [M+H]⁺ at an m/z of approximately 282.2792.[1] Tandem MS (MS/MS) analysis will produce characteristic daughter ions, notably at m/z 265.2525 and 247.2406.[1]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information to confirm the presence and configuration of the double bond and the amide group.[2][3][4]

  • FTIR Spectroscopy: The FTIR spectrum of this compound shows characteristic peaks for the amide group (N-H stretching around 3423-3180 cm⁻¹, C=O stretching around 1650-1632 cm⁻¹) and C-N bonds (1280-1175 cm⁻¹).[5][6]

Q2: What are the most common impurities in synthetic this compound and how can I detect them?

A2: Common impurities can arise from the synthesis process or degradation. These may include:

  • Unreacted Starting Materials: Such as oleic acid and urea (B33335) if that synthesis route is used.[7]

  • Geometric Isomer: Elaidamide, the trans-isomer of this compound, is a potential impurity.[8][9]

  • Oxidation Products: Epoxides or aldehydes can form at the double bond, especially if the sample is exposed to ozone or UV light.[8]

  • Related Fatty Acid Amides: Depending on the purity of the oleic acid starting material, other fatty acid amides like stearamide or palmitamide might be present.[6][8]

These impurities can be detected and quantified using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[10][11]

Q3: My experimental results are inconsistent or show unexpected activity. Could my this compound sample be the cause?

A3: Yes, inconsistent results can be due to issues with the purity of your this compound sample. It is also critical to consider that this compound is a common lubricant and slip agent used in the manufacturing of plastic labware, such as syringes and centrifuge tubes.[8][12][13] Trace amounts can leach into solvents and samples, leading to false-positive results or unexpected biological effects.[12][13]

Troubleshooting Steps:

  • Run a procedural blank: Prepare a sample following your exact experimental procedure but without adding the synthetic this compound. Analyze this blank using a sensitive method like LC-MS to check for this compound contamination from your labware.[12][13]

  • Re-verify Purity: Re-analyze the purity of your synthetic this compound stock using a recommended analytical method (see Q4).

  • Use glass labware: Whenever possible, substitute plastic labware with glass to minimize the risk of leaching.[8]

Q4: What is a reliable method for quantifying the purity of my this compound sample?

A4: A validated Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) method is highly reliable for both identification and quantification.[2][3][14] Such methods demonstrate excellent linearity, sensitivity, and accuracy for quantifying this compound.[2][3][14] Gas Chromatography with Flame Ionization Detection (GC-FID) is also a robust method for quantification.[11][15]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram
  • Symptom: Your HPLC or GC analysis of synthetic this compound shows multiple peaks in addition to the main this compound peak.

  • Possible Cause: Presence of impurities such as geometric isomers, related fatty acid amides, or unreacted starting materials.

  • Solution:

    • Use a high-resolution mass spectrometer to get accurate mass data for the unknown peaks to help in their identification.

    • If available, run reference standards for suspected impurities (e.g., elaidamide, oleic acid, stearamide) to compare retention times.

    • Consider purifying the this compound sample using techniques like recrystallization or preparative chromatography.[7]

Issue 2: Poor Reproducibility in Bioassays
  • Symptom: You observe significant variability in the biological response to your this compound sample across different experiments.

  • Possible Cause 1: Contamination from plastic labware is introducing variable amounts of this compound and other leachables.[12]

  • Solution 1: Switch to glass labware where possible and always run procedural blanks to assess contamination levels.[8][12]

  • Possible Cause 2: The this compound sample may be degrading over time or due to improper storage.

  • Solution 2: Store this compound in a cool, dark, and dry place. Re-analyze the purity of older batches before use.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: UPLC/Q-TOF-MS Method Validation Parameters

ParameterValueReference
Linearity Range0.15 - 2.05 µg/mL[3][4][14]
Correlation Coefficient (R²)0.9994[3][4][14]
Limit of Detection (LOD)50.72 ng/mL[2][3][14]
Limit of Quantification (LOQ)153.83 ng/mL[2][3][14]
Recovery98.52 ± 2.02%[3]

Table 2: Characteristic Mass Spectrometry Ions for this compound

Ion Typem/zReference
Protonated Molecule [M+H]⁺282.2792[1]
Daughter Ion 1265.2525[1]
Daughter Ion 2247.2406[1]

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Reference
N-H Stretch (Amide)3423 - 3180[6]
C=O Stretch (Amide I)1650 - 1632[6]
C-N Stretch1280 - 1175[6]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment

This protocol is a general guideline and may require optimization for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 150 mm length, 4.6 mm I.D., 5 µm particle size).[16]

  • Mobile Phase: Acetonitrile/Methanol (B129727) (60:40 v/v) or 100% Acetonitrile.[10][16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 50 °C.[16]

  • Detection: UV at 210 nm.[16]

  • Injection Volume: 10 µL.[16]

  • Sample Preparation: Dissolve a known quantity of synthetic this compound in the mobile phase or a compatible solvent like methanol to a final concentration within the detector's linear range.

Protocol 2: Testing for this compound Leaching from Labware
  • Select Labware: Choose the plastic labware to be tested (e.g., 5 mL syringe, 50 mL centrifuge tube).[12]

  • Extraction: Add a clean solvent (e.g., methanol, which is known to extract this compound) to the labware, ensuring significant surface area contact. For a syringe, you can draw and expel the solvent multiple times. For a tube, fill it and vortex.[8][12]

  • Incubation: Allow the solvent to remain in contact with the plastic for a set period (e.g., 30 minutes at 25°C).[3]

  • Collection: Transfer the solvent into a clean glass vial.

  • Analysis: Analyze the collected solvent using a sensitive method like LC-MS or UPLC/Q-TOF-MS to detect and quantify any leached this compound.[8]

  • Control: Analyze a sample of the pure solvent that has not been in contact with plastic to serve as a negative control.

Visualizations

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation start Obtain Synthetic This compound Sample prep Prepare Stock Solution in Appropriate Solvent start->prep hplc Purity Check by HPLC-UV prep->hplc lcms Identity Confirmation & Impurity ID by LC-MS/MS prep->lcms nmr Structural Verification by NMR (Optional) prep->nmr eval Evaluate Data: - Purity >98%? - Correct Mass? - No Unexpected Peaks? hplc->eval lcms->eval nmr->eval pass Sample Validated for Research Use eval->pass Yes fail Impurity Identification & Further Purification Required eval->fail No Troubleshooting_Workflow cluster_contamination Contamination Check start Inconsistent or Unexpected Experimental Results check_purity Re-analyze this compound Purity (HPLC or LC-MS) start->check_purity is_pure Is Purity Confirmed (>98%)? check_purity->is_pure blank_test Run Procedural Blank (No this compound Added) is_pure->blank_test Yes repurify Repurify this compound Stock is_pure->repurify No detect_this compound This compound Detected in Blank? blank_test->detect_this compound source_leaching Source is Labware Leaching detect_this compound->source_leaching Yes other_source Investigate Other Experimental Variables detect_this compound->other_source No use_glass Action: Switch to Glassware and Re-test source_leaching->use_glass

References

Validation & Comparative

Oleamide and Anandamide: A Comparative Analysis of Their Effects on Food Intake

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Oleamide and Anandamide (AEA), two endogenous fatty acid amides, have garnered significant attention for their roles in regulating physiological processes, including appetite. While structurally similar, their mechanisms of action and ultimate effects on food intake exhibit crucial differences. This guide provides an objective, data-driven comparison of this compound and Anandamide, focusing on their distinct effects on appetite, their underlying signaling pathways, and the experimental methodologies used to elucidate these properties.

Comparative Effects on Food Intake: A Quantitative Overview

Both this compound and Anandamide have been shown to stimulate food intake, an effect known as an orexigenic effect. However, the potency, site of action, and receptor mediation can differ. The following table summarizes key quantitative data from rodent studies.

CompoundSpecies/StrainAdministration RouteDose RangeKey Findings on Food IntakeStudy
This compound Male Wistar RatIntracerebral (Nucleus Accumbens Shell)0.1, 1.0, 10.0 µg- 1.0 µg: Significantly increased food intake in the first hour. - 1.0 & 10.0 µg: Induced hyperphagia over a 4-hour period.Soria-Gómez et al., 2007[1]
Anandamide Male Wistar RatIntracerebral (Nucleus Accumbens Shell)Not specified- Administration into the nucleus accumbens shell stimulates food intake.Kirkham et al., 2002 (cited in[1])
Anandamide Pre-satiated Male RatsSubcutaneous0.5, 1.0, 5.0, 10.0 mg/kg- All doses induced significant overeating. - 1.0 mg/kg was the most potent dose. - The hyperphagic effect was dose-dependently attenuated by a CB1 receptor antagonist.Williams & Kirkham, 1999[2]

Signaling Pathways and Mechanisms of Action

The divergent effects and mechanisms of this compound and Anandamide are rooted in their distinct interactions with various receptor systems.

Anandamide: The Classic Endocannabinoid Pathway

Anandamide is a well-established endocannabinoid that primarily exerts its orexigenic effects through the activation of the cannabinoid type 1 (CB1) receptor, which is densely expressed in brain regions controlling appetite, such as the hypothalamus and the limbic forebrain.[3][4][5] Activation of presynaptic CB1 receptors typically leads to the suppression of neurotransmitter release, which, in the context of appetite, results in a net stimulation of feeding behaviors.[5] The signaling cascade involves G-protein coupling, inhibition of adenylyl cyclase, and modulation of ion channels.[5]

anandamide_pathway Anandamide Anandamide CB1R CB1 Receptor (Presynaptic) Anandamide->CB1R Binds to G_Protein Gi/o Protein Activation CB1R->G_Protein Activates AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits Neurotransmitter ↓ Neurotransmitter Release (e.g., GABA) G_Protein->Neurotransmitter Modulates Ion Channels cAMP ↓ cAMP AC->cAMP Food_Intake ↑ Food Intake Neurotransmitter->Food_Intake Leads to oleamide_pathway cluster_this compound This compound cluster_receptors Receptor Interaction in Nucleus Accumbens cluster_effects Effect on Food Intake This compound This compound CB1R CB1 Receptor This compound->CB1R Activates (Lower Doses) HT2CR 5-HT2C Receptor This compound->HT2CR Modulates Hyperphagia ↑ Food Intake (Orexigenic) CB1R->Hyperphagia Hypophagia ↓ Food Intake (Anorexigenic) HT2CR->Hypophagia When CB1R is blocked experimental_workflow Acclimation 1. Acclimation & Habituation (5-7 days) Fasting 2. Food Deprivation (12-24 hours) Acclimation->Fasting Baseline 3. Baseline Food Measurement Fasting->Baseline Injection 4. IP Injection (this compound, Anandamide, or Vehicle) Baseline->Injection Reintroduction 5. Re-introduce Food Injection->Reintroduction Measurement 6. Measure Food Intake (e.g., at 1, 2, 4, 24h) Reintroduction->Measurement Analysis 7. Data Analysis Measurement->Analysis

References

A Comparative Guide to the Hypnotic Effects of Oleamide and Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypnotic effects of the endogenous fatty acid amide, Oleamide, and the widely prescribed class of drugs, benzodiazepines. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a deeper understanding of their distinct pharmacological profiles.

Introduction

Both this compound and benzodiazepines exhibit sleep-inducing properties, yet their underlying mechanisms and effects on sleep architecture differ significantly. This compound, an endogenous lipid messenger, displays a pleiotropic mechanism of action, interacting with multiple neurotransmitter systems. In contrast, benzodiazepines exert their effects primarily through the positive allosteric modulation of the GABA-A receptor. Understanding these differences is crucial for the development of novel hypnotics with improved efficacy and side-effect profiles.

Quantitative Data Comparison

The following tables summarize the quantitative data on the receptor binding affinities and the effects on sleep architecture for this compound and representative benzodiazepines.

Table 1: Receptor Binding and Functional Potency

CompoundReceptor/TargetAssay TypeSpeciesPreparationValueUnitsReference(s)
This compound GABA-A ReceptorElectrophysiologyRat (cultured cortical neurons)Whole-cell patch clamp~20 (enhancement of GABA currents)µM[1]
Cannabinoid Receptor 1 (CB1)Radioligand Binding ([3H]CP55,940 displacement)RatWhole-brain membranes1.14 (Ki)µM
Voltage-gated Na+ channels (SRF)ElectrophysiologyRat (cultured pyramidal neurons)Whole-cell patch clamp4.1 (EC50)µM[1]
Diazepam GABA-A Receptor (α1β3γ2)Radioligand Binding ([3H]Flunitrazepam displacement)Human (recombinant)Cell membranes64 ± 2 (Ki)nM
GABA-A Receptor (α2β3γ2)Radioligand Binding ([3H]Flunitrazepam displacement)Human (recombinant)Cell membranes61 ± 10 (Ki)nM
GABA-A Receptor (α3β3γ2)Radioligand Binding ([3H]Flunitrazepam displacement)Human (recombinant)Cell membranes102 ± 7 (Ki)nM
GABA-A Receptor (α5β3γ2)Radioligand Binding ([3H]Flunitrazepam displacement)Human (recombinant)Cell membranes31 ± 5 (Ki)nM
Triazolam GABA-A Receptor (α1)Radioligand Binding ([3H]Flunitrazepam displacement)RecombinantCell membranesNon-selective, potent-
GABA-A Receptor (α2)Radioligand Binding ([3H]Flunitrazepam displacement)RecombinantCell membranesNon-selective, potent-
GABA-A Receptor (α3)Radioligand Binding ([3H]Flunitrazepam displacement)RecombinantCell membranesNon-selective, potent-
GABA-A Receptor (α5)Radioligand Binding ([3H]Flunitrazepam displacement)RecombinantCell membranesNon-selective, potent-

Table 2: Effects on Sleep Architecture

CompoundSpeciesDoseAdministrationEffect on Sleep LatencyEffect on NREM SleepEffect on REM SleepEffect on Slow-Wave Sleep (SWS)Reference(s)
This compound Rat2.8 and 5.6 µgIntracerebroventricularDecreased to 44-64% of control-No significant effect-[2]
Mouse10 mg/kgIntraperitonealSignificantly shortenedIncreasedNo significant effect-[3]
Rat10 and 20 mg/kgIntraperitoneal--Decreased (at 20 mg/kg)Increased (SWS2)
Benzodiazepines (general) HumanTherapeuticOralShortenedIncreased Stage 2ReducedReduced (Stages 3 & 4)[4]
Triazolam Human (Insomniacs)0.125 mgOral-No effect on stages-No effect on stages[5]
Estazolam Human (Insomniacs)2 mgOral---Reduced from 4% to 1%[5]
Temazepam Human (Insomniacs)15 and 30 mgOral---Reduced from 8% to 5%[5]

Signaling Pathways and Mechanisms of Action

This compound

This compound's hypnotic effects are mediated through a complex interplay of multiple signaling pathways. It acts as a positive allosteric modulator of GABA-A receptors, enhances the activity of serotonergic systems, and its sleep-inducing properties are notably blocked by a cannabinoid receptor 1 (CB1) antagonist, indicating a crucial role for the endocannabinoid system.[6][7]

Oleamide_Signaling_Pathway cluster_GABA GABAergic System cluster_Cannabinoid Endocannabinoid System cluster_Serotonin Serotonergic System This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation CB1_Receptor CB1 Receptor This compound->CB1_Receptor Agonism/Modulation HT_Receptor 5-HT Receptors (e.g., 5-HT2A/2C) This compound->HT_Receptor Modulation Cl_influx ↑ Chloride Influx GABA_A->Cl_influx Hyperpolarization_GABA Neuronal Hyperpolarization Cl_influx->Hyperpolarization_GABA Sleep Hypnotic Effect (↓ Sleep Latency, ↑ SWS) Hyperpolarization_GABA->Sleep Downstream_CB1 Downstream Signaling (e.g., ↓ Adenylyl Cyclase) CB1_Receptor->Downstream_CB1 Downstream_CB1->Sleep Downstream_5HT Modulation of Neuronal Excitability HT_Receptor->Downstream_5HT Downstream_5HT->Sleep

Figure 1: this compound's pleiotropic signaling pathways.

Benzodiazepines

Benzodiazepines are classic positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and increase the affinity of GABA for its receptor. This leads to an increased frequency of chloride channel opening, resulting in enhanced neuronal hyperpolarization and a potentiation of GABA's inhibitory effects.

Benzodiazepine_Signaling_Pathway cluster_GABA_A GABA-A Receptor Complex Benzodiazepine (B76468) Benzodiazepine BZD_Site Benzodiazepine Binding Site Benzodiazepine->BZD_Site Binds to GABA GABA GABA_Site GABA Binding Site GABA->GABA_Site Binds to GABA_A_Receptor GABA-A Receptor Increased_Affinity ↑ GABA Affinity BZD_Site->Increased_Affinity Induces Conformational Change Increased_Frequency ↑ Channel Opening Frequency GABA_Site->Increased_Frequency Chloride_Channel Chloride Channel Increased_Cl_Influx ↑ Chloride Influx Chloride_Channel->Increased_Cl_Influx Increased_Affinity->GABA_Site Increased_Frequency->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Hyperpolarization Hypnotic_Effect Hypnotic Effect (↑ Stage 2 NREM, ↓ SWS, ↓ REM) Hyperpolarization->Hypnotic_Effect

Figure 2: Benzodiazepine's mechanism of action.

Experimental Protocols

In Vivo Sleep Study with EEG in Rats

This protocol outlines a typical procedure for assessing the hypnotic effects of a test compound in rats using electroencephalography (EEG).

Sleep_Study_Workflow A Animal Acclimation (7-10 days) B Surgical Implantation of EEG/EMG Electrodes A->B C Post-operative Recovery (7-14 days) B->C D Habituation to Recording Chamber (2-3 days) C->D E Baseline EEG/EMG Recording (24 hours) D->E F Compound Administration (Vehicle or Test Compound) E->F G Post-dosing EEG/EMG Recording (24 hours) F->G H Data Analysis: Sleep Scoring (Wake, NREM, REM) Spectral Analysis G->H

Figure 3: Experimental workflow for a rat sleep study.

Detailed Methodology:

  • Animal Acclimation: Male Sprague-Dawley or Wistar rats are single-housed in a temperature and light-controlled environment (12:12 light-dark cycle) with ad libitum access to food and water for 7-10 days.

  • Surgical Implantation: Under anesthesia, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording. Two insulated stainless steel wires are inserted into the nuchal muscles for electromyography (EMG) recording. The electrode assembly is secured with dental cement.

  • Post-operative Recovery: Animals are allowed to recover for 7-14 days.

  • Habituation: Rats are habituated to the recording chambers and tethered recording cables for 2-3 days.

  • Baseline Recording: Continuous EEG and EMG data are recorded for a 24-hour baseline period to establish normal sleep-wake patterns.

  • Compound Administration: On the test day, animals are administered either the vehicle or the test compound (e.g., this compound or a benzodiazepine) via the desired route (e.g., intraperitoneal, oral gavage).

  • Post-dosing Recording: EEG and EMG are recorded for the subsequent 24 hours.

  • Data Analysis: The recorded data is scored in epochs (e.g., 10 seconds) for wakefulness, NREM sleep, and REM sleep based on the EEG and EMG signals. Parameters such as sleep latency, duration of each sleep stage, and number of stage transitions are quantified. Spectral analysis of the EEG can also be performed to assess changes in brainwave frequencies.

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

Binding_Assay_Workflow A Membrane Preparation (e.g., from rat brain cortex) B Incubation of Membranes with: - Radioligand (e.g., [3H]muscimol) - Test Compound (varying concentrations) A->B C Separation of Bound and Free Radioligand (Rapid Filtration) B->C D Quantification of Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Figure 4: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Whole rat brains (or specific regions like the cortex) are homogenized in ice-cold buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The pellet is washed multiple times to remove endogenous GABA and other interfering substances.

    • The final membrane pellet is resuspended in assay buffer, and the protein concentration is determined.

  • Binding Assay:

    • In a series of tubes or a microplate, a constant amount of the membrane preparation is incubated with:

      • A fixed concentration of a radioligand that binds to the GABA-A receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site).

      • Increasing concentrations of the unlabeled test compound (e.g., this compound or a benzodiazepine).

    • Control tubes are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Separation:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibitory constant), which represents the affinity of the test compound for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound and benzodiazepines represent two distinct classes of hypnotic agents with different mechanisms of action and effects on sleep physiology. Benzodiazepines are potent, non-selective modulators of the GABA-A receptor that, while effective in reducing sleep latency, can disrupt the natural architecture of sleep by suppressing deep and REM sleep. This compound, with its multifaceted interactions with the GABAergic, endocannabinoid, and serotonergic systems, presents a more complex but potentially more nuanced approach to promoting sleep. Further research into the specific contributions of each of this compound's targets to its hypnotic effects will be crucial in the development of novel sleep aids that more closely mimic physiological sleep. This guide provides a foundational comparison to aid researchers in these endeavors.

References

Validating Oleamide's Mechanism of Action: A Comparative Guide to Utilizing FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of oleamide, a naturally occurring amide with diverse physiological effects, through the use of Fatty Acid Amide Hydrolase (FAAH) inhibitors. By objectively presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and interpret studies on this compound and its interaction with the endocannabinoid system.

Introduction to this compound and its Hypothesized Mechanisms

This compound (cis-9,10-octadecenamide) is an endogenous fatty acid amide that has been implicated in a range of biological processes, most notably sleep induction, analgesia, and neuroprotection.[1][2] Its structural similarity to the endocannabinoid anandamide (B1667382) (AEA) has led to the hypothesis that its effects are, at least in part, mediated through the endocannabinoid system.[3][4][5] However, the precise mechanism of action remains a subject of investigation, with evidence pointing towards multiple pathways:

  • Direct Cannabinoid Receptor Agonism: Some studies suggest that this compound can directly bind to and activate cannabinoid receptors, particularly the CB1 receptor, albeit with lower affinity than anandamide.[3][4][5]

  • "Entourage Effect": this compound is a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2][6][7] By competing with anandamide for FAAH-mediated hydrolysis, this compound may increase the synaptic levels and prolong the action of anandamide.

  • Other Receptor Systems: Research also indicates that this compound can modulate other receptor systems, including serotonergic (5-HT) and GABAergic receptors, contributing to its pharmacological profile.[8]

FAAH inhibitors present a critical pharmacological tool to dissect these potential mechanisms. By blocking the degradation of this compound and other fatty acid amides, these inhibitors allow for the controlled study of their downstream effects.

Comparative Analysis of FAAH Inhibitors in this compound Research

Several FAAH inhibitors have been instrumental in elucidating the role of this enzyme in this compound's pharmacology. This section compares key inhibitors based on their biochemical potency and their observed effects on endogenous this compound and anandamide levels in vivo.

InhibitorTypePotency (K_i or IC_50) on FAAHEffect on Brain this compound LevelsEffect on Brain Anandamide LevelsKey References
URB597 IrreversibleK_i = 4.7 nM (reversible portion)IncreasedIncreased 3-5 fold[9][10][11][12][13][14][15][16][17]
OL-135 ReversibleK_i = 4.7 nMNot explicitly quantified in reviewed abstractsIncreased (350 pmol/g vs 60 pmol/g in controls after anandamide challenge)[18][19][20][21][22]
PF-3845 IrreversibleNot specified in reviewed abstractsIncreased (inferred)Increased ~10-15 fold[23][24][25][26]

Experimental Data Supporting this compound's Mechanism of Action

The following tables summarize key experimental findings that help validate this compound's mechanism of action, with a focus on studies utilizing FAAH inhibitors.

Receptor Binding and Functional Activity

This table compares the binding affinity and functional potency of this compound and anandamide at the CB1 receptor, providing a basis for understanding their direct receptor-mediated effects.

LigandReceptorBinding Affinity (K_i)Functional Activity (EC_50)Experimental SystemKey References
This compound Rat CB11.14 µM ([³H]CP55,940 displacement)1.64 µM ([³⁵S]GTPγS binding)Rat whole-brain membranes[3][4][5]
This compound Human CB18.13 µM ([³H]CP55,940 displacement)-hCB1 transfected HEK-293T cell membranes[3][5]
Anandamide Rat CB1428 nM ([³H]CP55,940 displacement)10.43 µM ([³⁵S]GTPγS binding)Rat whole-brain membranes[3][4][5]
In Vivo Effects of FAAH Inhibition on this compound-Related Physiologies

This table highlights the physiological consequences of elevating endogenous this compound and anandamide levels through FAAH inhibition, supporting the role of the FAAH pathway in this compound's effects.

FAAH InhibitorAnimal ModelPhysiological EffectDoseKey FindingsKey References
URB597 RatIncreased Wakefulness10, 20 µg/5 µl, i.c.v.Increased wakefulness and dopamine (B1211576) levels.[10][17]
OL-135 RatAnalgesia (reversal of mechanical allodynia)20 mg/kg, i.p.Significant reversal of allodynia in mild thermal injury and spinal nerve ligation models.[18][20][22]
PF-3845 MouseReversal of LPS-induced tactile allodynia10 mg/kg, i.p.Significantly reversed allodynia and increased brain and spinal cord AEA levels.[23][25]
URB597 Rhesus MonkeyPotentiation of Anandamide Effects0.32 - 3.2 mg/kg, i.v.Markedly increased the potency and duration of action of anandamide.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

FAAH Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies for measuring FAAH activity in biological samples.[27][28]

Objective: To quantify the enzymatic activity of FAAH by measuring the hydrolysis of a fluorogenic substrate.

Materials:

  • Tissue homogenates or cell lysates

  • FAAH Assay Buffer (e.g., 125 mM Tris/1 mM EDTA, pH 9.0)

  • FAAH Substrate (non-fluorescent, becomes fluorescent upon hydrolysis)

  • FAAH Positive Control (recombinant FAAH)

  • FAAH Inhibitor (for negative control)

  • 96-well white microplate

  • Fluorometric microplate reader (Ex/Em = 360/465 nm or similar, depending on substrate)

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in ice-cold FAAH Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.

  • Reaction Setup: In a 96-well plate, add samples, positive control, and a buffer blank. For inhibitor studies, pre-incubate samples with the FAAH inhibitor.

  • Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis: Calculate the rate of hydrolysis from the linear portion of the kinetic curve. Compare the activity in samples to the positive control and assess the degree of inhibition.

Quantification of this compound in Cerebrospinal Fluid (CSF) by UHPLC-MS/MS

This protocol is based on published methods for the sensitive detection of N-acylethanolamines in CSF.[29][30][31][32]

Objective: To accurately measure the concentration of this compound in CSF samples.

Materials:

  • CSF samples

  • Internal standard (e.g., deuterated this compound)

  • Organic solvents for extraction (e.g., ethyl acetate, hexane)

  • Solid-phase extraction (SPE) columns

  • UHPLC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Spike CSF samples with the internal standard.

  • Lipid Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing this compound.

  • Sample Reconstitution: Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for UHPLC-MS/MS analysis.

  • UHPLC-MS/MS Analysis: Inject the sample onto the UHPLC system. Use a gradient elution to separate this compound from other lipids. Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of this compound in the original CSF sample by comparing the peak area ratio of this compound to the internal standard against a standard curve.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and experimental logic discussed in this guide.

Oleamide_Mechanism_of_Action cluster_this compound This compound cluster_Pathways Potential Mechanisms cluster_Effects Physiological Effects This compound This compound CB1 CB1 Receptor This compound->CB1 Direct Agonism FAAH FAAH Enzyme This compound->FAAH Substrate Other Other Receptors (5-HT, GABA) This compound->Other Sleep Sleep Induction CB1->Sleep Analgesia Analgesia CB1->Analgesia Anandamide Anandamide FAAH->Anandamide Degradation Other->Sleep Other->Analgesia Anandamide->FAAH Substrate

Caption: Hypothesized mechanisms of this compound's action.

FAAH_Inhibitor_Validation_Workflow cluster_Experiment Experimental Design cluster_Analysis Data Analysis & Interpretation start Administer FAAH Inhibitor (e.g., URB597) measure_this compound Measure Endogenous This compound/Anandamide Levels start->measure_this compound assess_physiology Assess Physiological Response (e.g., Analgesia) start->assess_physiology correlate Correlate Increased Amide Levels with Physiological Effect measure_this compound->correlate assess_physiology->correlate conclusion Validate FAAH-mediated Mechanism of this compound correlate->conclusion

Caption: Workflow for validating this compound's mechanism using FAAH inhibitors.

Logical_Relationship A This compound is a substrate for FAAH B FAAH inhibitors block this compound degradation A->B C FAAH inhibition increases endogenous this compound levels B->C D Increased this compound levels lead to physiological effects (e.g., sleep) C->D E Therefore, this compound's effects are mediated, in part, by the FAAH pathway D->E

Caption: Logical flow for validating the FAAH pathway in this compound's action.

Conclusion

The use of FAAH inhibitors has been pivotal in substantiating the role of the endocannabinoid system in the pharmacology of this compound. The collective evidence strongly suggests that this compound's mechanism of action is multifaceted, involving both direct receptor interactions and an indirect "entourage effect" through the inhibition of FAAH-mediated anandamide degradation. This guide provides a framework for researchers to critically evaluate existing data and to design future experiments aimed at further dissecting the intricate signaling pathways of this compound. The continued investigation into this compound and its regulation by FAAH holds significant promise for the development of novel therapeutics for sleep disorders, pain management, and other neurological conditions.

References

A Comparative Analysis of the Cannabimimetic Effects of Oleamide and Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cannabimimetic effects of the endogenous fatty acid amide, Oleamide, and various synthetic cannabinoids. The information presented is based on experimental data from preclinical studies, offering insights into their receptor binding, functional activity, and in vivo physiological effects.

Introduction

This compound, an endogenous fatty acid amide, has been identified as a signaling molecule with a range of biological activities, including sleep induction.[1] Its structural similarity to the endocannabinoid anandamide (B1667382) has led to investigations into its cannabimimetic properties. Synthetic cannabinoids, a broad and evolving class of compounds, are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds often exhibit high affinity and efficacy at cannabinoid receptors.[2][3] This guide aims to objectively compare the cannabimimetic profiles of this compound and several representative synthetic cannabinoids.

Quantitative Comparison of Receptor Binding and Functional Activity

The primary molecular targets for both this compound and synthetic cannabinoids are the cannabinoid receptors, CB1 and CB2.[2][3] The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these compounds at the CB1 receptor, which is predominantly responsible for the psychoactive effects of cannabinoids.[3]

CompoundCB1 Receptor Binding Affinity (Ki)Source Organism/Cell LineRadioligand UsedReference(s)
This compound 1.14 µMRat whole-brain membranes[³H]CP55,940[1][4]
2.63 µMRat whole-brain membranes[³H]SR141716A[1][4]
8.13 µMHuman CB1 (hCB1) cell membranes[³H]CP55,940[4]
JWH-018 ~9 nMNot specifiedNot specified[5]
AM-2201 0.41 nM - 1.0 nM (as part of EAM-2201)hCB1 transfected cell membranes[³H]CP55,940[6]
JWH-210 9.52 x 10⁻¹³ MRecombinant human CB1[³H]SR141716A[7]
0.41 nM (as part of a larger study)hCB1 transfected cell membranes[³H]CP55,940[6]
RCS-4 2.75 x 10⁻¹¹ MRecombinant human CB1[³H]SR141716A[7]

Table 1: Comparison of CB1 Receptor Binding Affinities. Lower Ki values indicate higher binding affinity.

CompoundFunctional AssayEC50 ValueEmax (% of Basal or Control)Cell Line/TissueReference(s)
This compound [³⁵S]GTPγS Binding1.64 µM188 ± 9% of basalRat whole-brain membranes[4][8]
cAMP Accumulation Inhibition-Significant inhibition at 10 µMMouse neuroblastoma N1E 115[1][8]
JWH-018 cAMP Production Inhibition14.7 nM79% maximal inhibitionCB1 expressing CHO cells[5]
JWH-210 [³⁵S]GTPγS Binding-Enhanced efficacy vs. CP55,940hCB1 transfected cell membranes[6]
AM-2201 [³⁵S]GTPγS Binding-Full agonist activityhCB1 transfected cell membranes[6]

Table 2: Comparison of CB1 Receptor Functional Activity. EC50 represents the concentration for 50% of maximal effect.

In Vivo Cannabimimetic Effects: The Tetrad Test

The cannabinoid tetrad test is a standard preclinical model used to assess the in vivo effects of cannabinoid receptor agonists.[9][10] It consists of four components: hypolocomotion (reduced spontaneous movement), catalepsy (a state of immobility), hypothermia (reduced body temperature), and analgesia (pain relief).[9][11]

CompoundHypolocomotion (ED50)CatalepsyHypothermia (ED50)Analgesia (ED50)SpeciesReference(s)
This compound 14 mg/kgNo14 mg/kg>75 mg/kgRat[12][13]
Synthetic Cannabinoids (General) YesYesYesYesRodents[9][14]
Cumyl-PINACA 0.06-0.09 mg/kg (triad)Yes0.06-0.09 mg/kg (triad)0.06-0.09 mg/kg (triad)Mouse[14]

Table 3: Comparison of In Vivo Effects in the Cannabinoid Tetrad Test. ED50 is the dose required to produce a 50% maximal effect.

Signaling Pathways

Both this compound and synthetic cannabinoids exert their effects primarily through the activation of CB1 receptors, which are G-protein coupled receptors (GPCRs).[2][15] The canonical signaling pathway involves coupling to inhibitory G-proteins (Gi/o).[2][16]

Canonical_CB1_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor Gi_Go Gi/o Protein CB1R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca²⁺ Channel Gi_Go->Ca_channel Inhibits K_channel K⁺ Channel Gi_Go->K_channel Activates cAMP cAMP AC->cAMP Converts Neuronal_Activity Decreased Neuronal Activity Ca_channel->Neuronal_Activity Contributes to K_channel->Neuronal_Activity Contributes to Ligand Cannabinoid Ligand (this compound / Synthetic Cannabinoid) Ligand->CB1R Binds to ATP ATP ATP->AC cAMP->Neuronal_Activity Leads to

Canonical CB1 Receptor Signaling Pathway

Recent studies suggest that synthetic cannabinoids may also engage β-arrestin signaling pathways, which can lead to different downstream effects compared to the canonical G-protein pathway and may contribute to some of the adverse effects observed with these compounds.[17][18]

Synthetic_Cannabinoid_Biased_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_Protein_Pathway G-Protein Pathway (Canonical Effects) CB1R->G_Protein_Pathway Activates Beta_Arrestin_Pathway β-Arrestin Pathway (Potential Adverse Effects) CB1R->Beta_Arrestin_Pathway Activates SC Synthetic Cannabinoid SC->CB1R Binds to

Biased Signaling of Synthetic Cannabinoids

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the cannabinoid receptor by measuring its ability to displace a known radiolabeled ligand.[16][19]

Receptor_Binding_Assay_Workflow Start Start Preparation Prepare receptor membranes, radioligand ([³H]CP-55,940), and test compounds Start->Preparation Incubation Incubate membranes with radioligand and varying concentrations of test compound Preparation->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Quantification Quantify bound radioactivity using liquid scintillation counting Filtration->Quantification Analysis Analyze data to determine IC₅₀ and calculate Ki values Quantification->Analysis End End Analysis->End

Workflow of a Competitive Radioligand Binding Assay

Key Steps:

  • Membrane Preparation: Membranes from cells expressing CB1 receptors or from whole brain tissue are prepared.[16]

  • Incubation: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a synthetic cannabinoid).[19]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[19]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[19]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[19]

Cannabinoid Tetrad Test

This in vivo behavioral paradigm is used to characterize the cannabimimetic activity of a compound in rodents.[9][20]

Cannabinoid_Tetrad_Test_Workflow Start Start Administration Administer test compound (e.g., this compound, synthetic cannabinoid) or vehicle to rodents Start->Administration Observation Observe and measure the four components of the tetrad at specific time points post-injection Administration->Observation Hypolocomotion Hypolocomotion (Open Field Test) Observation->Hypolocomotion Catalepsy Catalepsy (Bar Test) Observation->Catalepsy Hypothermia Hypothermia (Rectal Probe) Observation->Hypothermia Analgesia Analgesia (Hot Plate or Tail Flick Test) Observation->Analgesia Analysis Analyze data to determine dose-response relationships (ED₅₀) Hypolocomotion->Analysis Catalepsy->Analysis Hypothermia->Analysis Analgesia->Analysis End End Analysis->End

Workflow of the Cannabinoid Tetrad Test

Methodologies for Each Component:

  • Hypolocomotion: Spontaneous activity is measured by placing the animal in an open field arena and recording the distance traveled or the number of line crossings over a set period.[9][21]

  • Catalepsy: The animal's forepaws are placed on an elevated bar, and the time it remains in this immobile posture is recorded.[9][22]

  • Hypothermia: Core body temperature is measured using a rectal probe.[9][23]

  • Analgesia: The animal's response to a thermal stimulus is measured using a hot plate or tail-flick apparatus, with an increase in latency to respond indicating analgesia.[9][24][25]

Discussion and Conclusion

The compiled data reveals significant differences in the cannabimimetic profiles of this compound and synthetic cannabinoids.

Receptor Affinity and Potency: Synthetic cannabinoids generally exhibit significantly higher binding affinity and functional potency at the CB1 receptor, often in the nanomolar or even picomolar range, compared to this compound, which has micromolar affinity.[1][4][5][6][7] This suggests that synthetic cannabinoids are much more potent activators of the CB1 receptor.

In Vivo Effects: The in vivo data reflects the differences in receptor potency. While this compound does produce some cannabimimetic effects, such as hypolocomotion and hypothermia at relatively high doses, it does not appear to induce catalepsy, a hallmark of strong CB1 agonism.[12][13] In contrast, many synthetic cannabinoids are full agonists and potently induce all four effects of the cannabinoid tetrad at much lower doses.[9][14]

Mechanism of Action: While both classes of compounds act on CB1 receptors, the mechanism of this compound's cannabimimetic effects is more complex and may involve an "entourage effect," where it potentiates the actions of endocannabinoids by inhibiting their degradation by the enzyme FAAH.[1][26][27] Synthetic cannabinoids, on the other hand, are direct and potent agonists at the CB1 receptor.[2][3] Furthermore, the potential for biased agonism through the β-arrestin pathway by synthetic cannabinoids may contribute to their distinct and often more severe toxicological profiles.[17]

References

A Comparative Analysis of Oleamide and Palmitoylethanolamide in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamide and Palmitoylethanolamide (B50096) (PEA) are two endogenous fatty acid amides that have garnered significant interest for their potential therapeutic applications, particularly in the realm of inflammation. While structurally similar, their distinct biochemical profiles and mechanisms of action warrant a detailed comparative analysis for researchers engaged in drug discovery and development. This guide provides an objective comparison of their performance in key anti-inflammatory assays, supported by experimental data and detailed methodologies.

Molecular Targets and Mechanisms of Action

Both this compound and PEA modulate inflammatory responses through interaction with various cellular targets. However, their primary mechanisms and receptor affinities differ, leading to distinct pharmacological profiles.

Palmitoylethanolamide (PEA) primarily exerts its anti-inflammatory effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction ultimately leads to the downregulation of pro-inflammatory gene expression. While PEA does not bind directly to cannabinoid receptors (CB1 and CB2), it can potentiate the effects of endocannabinoids like anandamide, an effect often referred to as the "entourage effect".[3][4] PEA has also been shown to interact with other receptors, including G protein-coupled receptor 55 (GPR55) and transient receptor potential vanilloid type 1 (TRPV1), further contributing to its anti-inflammatory and analgesic properties.[3][5]

This compound , on the other hand, has a more complex and debated mechanism of action. It has been reported to act as a full agonist of the cannabinoid CB1 receptor, though with lower affinity than anandamide.[6][7] Its interaction with the CB2 receptor is considered weak.[7] Some studies suggest that this compound's anti-inflammatory effects are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the suppression of mitogen-activated protein kinases (MAPKs) like ERK1/2 and JNK.[8][9] There is also evidence indicating that this compound can activate PPAR-γ.[10][11]

Quantitative Data from In Vivo Anti-Inflammatory Assays

A direct comparative study utilizing the carrageenan-induced paw edema model in mice provides valuable insights into the in vivo anti-inflammatory efficacy of this compound and PEA.

Table 1: Comparison of this compound and PEA in Carrageenan-Induced Paw Edema in Mice

CompoundDose (mg/kg, i.p.)OutcomeReference
Palmitoylethanolamide (PEA) 12.5Significant reduction in paw edema[12]
25Significant reduction in paw edema[12]
50Significant reduction in paw edema[12]
This compound 50No significant reduction in paw edema[12]

Quantitative Data from In Vitro Anti-Inflammatory Assays

Direct head-to-head comparative studies for in vitro assays are limited. The following tables summarize findings from separate studies, and caution should be exercised when directly comparing absolute values due to variations in experimental conditions.

Table 2: Effects of this compound and PEA on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCell LineInflammatory MarkerEffectConcentrationReference
This compound RAW264.7TNF-α, IL-1β, IL-6Significant suppression of productionNot specified[5][8]
Palmitoylethanolamide (PEA) RAW264.7TNF-α, IL-1β, IL-6Reduction in secretionNot specified[13]

Table 3: Effects of this compound and PEA on Other Inflammatory Mediators

CompoundAssayTargetEffectConcentrationReference
This compound Western BlotiNOS, COX-2 mRNA and protein expressionInhibitionNot specified[5][8]
Western BlotNF-κB nuclear translocation (p65)Prevention by suppressing IκB-α phosphorylationNot specified[8]
Western BlotPhosphorylation of ERK1/2 and JNKSuppressionNot specified[8]
Palmitoylethanolamide (PEA) Not specifiedPPAR-α activationEC50 = 3.1 ± 0.4 µM3.1 µM[1][2]
Western BlotiNOS protein levels in inflamed paw tissueReduction10 mg/kg (in vivo)

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats/Mice

Objective: To assess the acute anti-inflammatory activity of a test compound.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g) or mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (this compound or PEA), vehicle, or a reference anti-inflammatory drug (e.g., indomethacin) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a specified time before carrageenan injection.

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.[3]

LPS-Induced Cytokine Release in RAW 264.7 Macrophages

Objective: To evaluate the effect of a test compound on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and incubated overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or PEA) and the cells are pre-incubated for a specific period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.

  • Incubation: The cells are incubated for a further 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[8]

Western Blot for NF-κB p65 Nuclear Translocation

Objective: To determine the effect of a test compound on the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., RAW 264.7) are cultured and treated with the test compound and/or LPS as described above.

  • Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic fractions of the cell lysates are prepared using a commercial extraction kit.

  • Protein Quantification: The protein concentration in each fraction is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the p65 subunit of NF-κB.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative band intensities are quantified using densitometry software.

Visualizations

Signaling Pathways

PEA_Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) PPRE->ProInflammatory_Genes Downregulates Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: Simplified signaling pathway of Palmitoylethanolamide (PEA).

Oleamide_Signaling_Pathway cluster_nucleus Nucleus This compound This compound CB1 CB1 Receptor This compound->CB1 Activates IKK IKK This compound->IKK Inhibits IkBa IκB-α IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression Inflammation Inflammation ProInflammatory_Genes->Inflammation NFkB_n->ProInflammatory_Genes Upregulates

Caption: Simplified signaling pathway of this compound.

Experimental Workflows

Carrageenan_Edema_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Random Grouping acclimatize->grouping admin Compound Administration (this compound, PEA, Vehicle) grouping->admin carrageenan Carrageenan Injection (Sub-plantar) admin->carrageenan measure Paw Volume Measurement (Plethysmometer) carrageenan->measure analysis Data Analysis (% Inhibition of Edema) measure->analysis end End analysis->end

Caption: Experimental workflow for Carrageenan-Induced Paw Edema.

LPS_Cytokine_Workflow start Start culture RAW 264.7 Cell Culture start->culture seed Seed Cells in 96-well Plate culture->seed treat Pre-treatment with This compound or PEA seed->treat stimulate LPS Stimulation treat->stimulate incubate Incubation (24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Cytokine Quantification (ELISA) collect->elisa analysis Data Analysis elisa->analysis end End analysis->end

Caption: Experimental workflow for LPS-Induced Cytokine Release Assay.

Conclusion

Both this compound and Palmitoylethanolamide demonstrate anti-inflammatory properties, albeit through distinct primary mechanisms of action. The available in vivo data from the carrageenan-induced paw edema model suggests that PEA is a more potent anti-inflammatory agent than this compound under the tested conditions. While direct comparative in vitro data is lacking, individual studies indicate that both compounds can modulate key inflammatory pathways, including the production of pro-inflammatory cytokines and the activation of NF-κB. For researchers in drug development, the choice between these two molecules may depend on the specific inflammatory condition being targeted and the desired mechanistic pathway. Further head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of their anti-inflammatory efficacy at the cellular level.

References

Unraveling Oleamide's Actions: A Comparative Guide to Blockade by CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the use of CB1 receptor antagonists to block the physiological and behavioral effects induced by oleamide. This document synthesizes experimental data, details methodologies for key in vivo and in vitro assays, and visualizes the underlying biological pathways and experimental workflows.

This compound, an endogenous fatty acid amide, has garnered significant interest for its diverse biological activities, including its role in sleep regulation, analgesia, and hypothermia.[1][2][3] Its structural similarity to the endocannabinoid anandamide (B1667382) has led to investigations into its interaction with the cannabinoid system, particularly the CB1 receptor.[4] This guide focuses on the experimental evidence demonstrating the blockade of this compound-induced effects by selective CB1 receptor antagonists, primarily SR141716A (rimonabant) and AM251.

Comparative Efficacy of CB1 Receptor Antagonists

The ability of CB1 receptor antagonists to counteract this compound's effects has been a subject of considerable research, with varying degrees of success depending on the specific effect being measured. While some actions of this compound are clearly mediated by the CB1 receptor, others appear to involve different signaling pathways.[5][6]

In Vivo Behavioral and Physiological Effects

This compound administration in rodents elicits a range of effects characteristic of cannabinoid agonists, often referred to as the "cannabinoid tetrad": hypomotility, catalepsy, antinociception, and hypothermia.[5] The following tables summarize the quantitative data from studies investigating the antagonism of these effects by SR141716A and AM251.

Table 1: Antagonism of this compound-Induced Hypolocomotion

SpeciesThis compound DoseAntagonistAntagonist Dose% Reversal of HypolocomotionReference
Rat14 mg/kg (ED50)SR141716ANot specifiedPartial[6]
MouseNot specifiedSR141716ANot specifiedReversed[5]

Table 2: Antagonism of this compound-Induced Analgesia

SpeciesThis compound DoseAnalgesia TestAntagonistAntagonist DoseEffect on AnalgesiaReference
Rat66 mg/kg (ED50)Tail-flickSR141716A1 mg/kgInhibited[1][6]
MouseNot specifiedNot specifiedSR141716ANot specifiedReversed[5]

Table 3: Antagonism of this compound-Induced Hypothermia

SpeciesThis compound DoseAntagonistAntagonist DoseEffect on HypothermiaReference
Rat14 mg/kg (ED50)SR141716ANot specifiedNot reversed[5][6]
MouseNot specifiedSR141716ANot specifiedNot reversed[5]
MouseNot specifiedAM2515 mg/kgReversed (agonist CB-13)[7][8]

Table 4: Antagonism of this compound-Induced Catalepsy

SpeciesThis compound DoseAntagonistAntagonist DoseEffect on CatalepsyReference
MouseNot specifiedSR141716ANot specifiedReversed[5]
RatUp to 100 mg/kg--No catalepsy induced[1][6]
In Vitro Receptor Binding and Signaling

Studies on isolated membranes and cell cultures provide direct evidence for the interaction between this compound and the CB1 receptor, and the ability of antagonists to block this interaction.

Table 5: In Vitro Inhibition of this compound Activity at the CB1 Receptor

AssayPreparationThis compound ConcentrationAntagonistAntagonist Concentration/IC50% Inhibition/ReversalReference
[³H]SR141716A BindingRat whole-brain membranesKi = 2.63 µM---[2][3][5]
[³⁵S]GTPγS BindingRat brain membranes10 µMSR141716AIC50 = 2.11 nMComplete reversal at 1 µM[3][5]
cAMP AccumulationMouse neuroblastoma N1E 115 cells10 µMSR141716A1 µMCompletely reversed[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures discussed in this guide.

Oleamide_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates Effects Physiological Effects CB1->Effects AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP This compound This compound This compound->CB1 Binds to SR141716A SR141716A / AM251 (Antagonist) SR141716A->CB1 Blocks

Figure 1. this compound Signaling via the CB1 Receptor.

Experimental_Workflow cluster_subjects Animal Subjects (Rats/Mice) Group1 Vehicle Control Administration Drug Administration (i.p. or i.c.v.) Group1->Administration Group2 This compound Group2->Administration Group3 Antagonist + this compound Group3->Administration Group4 Antagonist Alone Group4->Administration Behavioral_Tests Behavioral/Physiological Testing Administration->Behavioral_Tests Data_Analysis Data Collection & Statistical Analysis Behavioral_Tests->Data_Analysis Conclusion Conclusion on Antagonism Data_Analysis->Conclusion

Figure 2. General In Vivo Experimental Workflow.

Logical_Relationship This compound This compound CB1_Activation CB1 Receptor Activation This compound->CB1_Activation Leads to Effects This compound-Induced Effects (Analgesia, Hypomotility, etc.) CB1_Activation->Effects Causes CB1_Antagonist CB1 Antagonist (SR141716A / AM251) CB1_Blockade CB1 Receptor Blockade CB1_Antagonist->CB1_Blockade Causes CB1_Blockade->CB1_Activation Prevents CB1_Blockade->Effects Prevents Blocked_Effects Blocked Effects

Figure 3. Logical Relationship of this compound, CB1 Receptor, and Antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the literature.

Intracerebroventricular (ICV) Injection in Rats

This procedure is used to directly administer substances into the central nervous system, bypassing the blood-brain barrier.

  • Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.[9][10][11]

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Drill a small hole at the appropriate stereotaxic coordinates for the lateral ventricle.[9][10][11]

  • Injection: Slowly infuse the desired volume of this compound, antagonist, or vehicle solution into the lateral ventricle using a microsyringe.[9][10][11]

  • Post-operative Care: Suture the incision and allow the animal to recover before behavioral testing.[12]

Open Field Test for Locomotor Activity

This test assesses spontaneous motor activity and exploratory behavior in a novel environment.

  • Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape. The floor is often divided into a central and a peripheral zone.[13][14][15][16]

  • Procedure: Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 10-20 minutes).[4][13][15]

  • Data Collection: A video tracking system records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[4][13][14]

  • Analysis: A reduction in total distance traveled is indicative of hypolocomotion.[1][6]

Hot Plate Test for Analgesia

This method measures the animal's response to a thermal pain stimulus.

  • Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 1°C) enclosed by a transparent cylinder.[17][18][19][20]

  • Procedure: Place the mouse or rat on the hot plate and start a timer.[17][19][20]

  • Endpoint: Record the latency to the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[17][19][20]

  • Analysis: An increase in the latency to respond is interpreted as an analgesic effect.[1][17]

Catalepsy Bar Test

This test assesses the induction of a state of immobility and failure to correct an externally imposed posture.

  • Apparatus: A horizontal bar raised a few centimeters from a surface.[21][22][23][24]

  • Procedure: Gently place the animal's forepaws on the bar.[21][22][23][24]

  • Measurement: Record the time it takes for the animal to remove both paws from the bar. A maximum time is typically set (e.g., 3 minutes).[21][25]

  • Analysis: An increased latency to move from the bar indicates catalepsy.[5][24]

Conclusion

The evidence strongly suggests that many of the in vivo and in vitro effects of this compound are mediated, at least in part, through the activation of the CB1 receptor. Selective CB1 receptor antagonists, such as SR141716A and AM251, are effective tools for blocking several of these actions, including hypomotility, analgesia, and catalepsy. However, the inability of these antagonists to consistently reverse this compound-induced hypothermia points to the involvement of other, non-CB1 receptor-mediated pathways in this particular effect.[5][6] This highlights the complex pharmacology of this compound, which may also interact with GABA, serotonin, and TRPV1 receptor systems.[5][9] For researchers investigating the endocannabinoid system or developing novel therapeutics targeting CB1 receptors, understanding the nuances of this compound's interactions and the specific blocking capacities of different antagonists is paramount.

References

A Comparative Analysis of the In Vivo Potency of Oleamide and 2-arachidonoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo potency of two prominent endogenous lipid signaling molecules: Oleamide and 2-arachidonoylglycerol (B1664049) (2-AG). Both molecules interact with the endocannabinoid system and exhibit a range of physiological effects. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways to facilitate a comprehensive understanding of their relative in vivo potency.

Quantitative Data Summary

The following tables present a summary of the available quantitative data on the in vivo potency and receptor binding affinities of this compound and 2-AG.

Table 1: In Vivo Potency (ED₅₀) of this compound and 2-AG in Rodents

Parameter This compound (Rat, i.p.) 2-arachidonoylglycerol (2-AG) Citation
Suppression of Locomotor Activity 14 mg/kg11 mg/kg (Shrew, i.p.)[1]
Analgesia (Tail-Flick Test) 66 mg/kgData not available in comparable rat model[1]
Hypothermia 14 mg/kgData not available in comparable rat model[1]

Table 2: Receptor Binding Affinity (Kᵢ) of this compound and 2-AG

Receptor This compound 2-arachidonoylglycerol (2-AG) Citation
CB1 (Rat Brain Membranes) 1.14 µM~0.3 µM (Full Agonist)[2]
CB2 Weakly bindsFull Agonist[3]

Signaling Pathways

This compound and 2-AG exert their effects through complex signaling pathways, primarily involving the cannabinoid receptors CB1 and CB2.

This compound Signaling

This compound's mechanism of action is multifaceted. It has been shown to directly act as a full agonist at CB1 cannabinoid receptors.[4] Additionally, it can potentiate the effects of other endocannabinoids like anandamide (B1667382) by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for their degradation.[4] This is often referred to as an "entourage effect." this compound also interacts with other receptor systems, including GABA-A and serotonin (B10506) receptors, and can activate the TRPV1 vanilloid receptor.[4]

Oleamide_Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 Direct Agonist FAAH FAAH This compound->FAAH Inhibition GABA_A GABA-A Receptor (Allosteric Modulation) This compound->GABA_A Serotonin_R Serotonin Receptors (e.g., 5-HT₇) This compound->Serotonin_R TRPV1 TRPV1 Receptor This compound->TRPV1 Cellular_Effects Cellular Effects (e.g., Sleep induction, Analgesia) CB1->Cellular_Effects Anandamide Anandamide FAAH->Anandamide Degradation GABA_A->Cellular_Effects Serotonin_R->Cellular_Effects TRPV1->Cellular_Effects

Figure 1. Simplified signaling pathway of this compound.

2-arachidonoylglycerol (2-AG) Signaling

2-AG is a primary endogenous cannabinoid and acts as a full agonist at both CB1 and CB2 receptors.[5][6] It is a key mediator of retrograde signaling at synapses. Synthesized on-demand in the postsynaptic neuron, 2-AG travels backward across the synapse to activate presynaptic CB1 receptors, thereby inhibiting neurotransmitter release.[7] This mechanism plays a crucial role in synaptic plasticity.

Two_AG_Signaling cluster_post Postsynaptic cluster_pre Presynaptic Stimulus Neuronal Stimulation PLC PLC Stimulus->PLC DAGL DAGL PLC->DAGL DAG production Two_AG 2-AG DAGL->Two_AG 2-AG Synthesis CB1_pre Presynaptic CB1 Receptor Two_AG->CB1_pre Retrograde Signaling Neurotransmitter_Release Neurotransmitter Release Inhibition CB1_pre->Neurotransmitter_Release

Figure 2. Retrograde signaling pathway of 2-AG.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

In Vivo Administration of this compound and 2-AG

Objective: To administer this compound or 2-AG to rodents to assess their in vivo effects.

Materials:

  • This compound or 2-AG

  • Vehicle (e.g., a mixture of saline, ethanol (B145695), and a surfactant like Tween 80 or Cremophor EL, often in a ratio of 8:1:1 v/v/v)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Syringes (1 mL) with 25-27 gauge needles

  • Rodents (rats or mice)

Procedure:

  • Preparation of the Vehicle: A common vehicle for lipophilic compounds like this compound and 2-AG is a saline:ethanol:Tween 80 (or Cremophor EL) mixture. For an 8:1:1 ratio, mix 8 parts sterile saline, 1 part ethanol, and 1 part Tween 80. Vortex thoroughly to ensure a homogenous solution.

  • Preparation of the Dosing Solution:

    • Calculate the required amount of the compound based on the desired dose (e.g., mg/kg) and the average weight of the animals.

    • Weigh the compound accurately.

    • In a sterile vial, first dissolve the compound in the ethanol component of the vehicle.

    • Gradually add the saline and Tween 80 mixture while continuously vortexing to prevent precipitation.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution. The final solution should be a clear, homogenous emulsion.

    • Prepare fresh on the day of the experiment.

  • Administration (Intraperitoneal - i.p.):

    • Gently restrain the rodent.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline.

    • Insert the needle at a 15-30 degree angle.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

InVivo_Administration_Workflow start Start prep_vehicle Prepare Vehicle (e.g., Saline:Ethanol:Tween 80) start->prep_vehicle weigh_compound Weigh this compound or 2-AG start->weigh_compound add_saline_tween Add Saline & Tween 80 (Vortex/Sonicate) prep_vehicle->add_saline_tween dissolve Dissolve in Ethanol weigh_compound->dissolve dissolve->add_saline_tween restrain Restrain Animal add_saline_tween->restrain inject Intraperitoneal Injection restrain->inject observe Return to Cage & Observe inject->observe end End observe->end

Figure 3. Workflow for in vivo administration.

Assessment of Locomotor Activity (Open Field Test)

Objective: To measure spontaneous locomotor activity in rodents.

Apparatus:

  • Open field arena (e.g., 100 cm x 100 cm x 40 cm)

  • Video camera mounted above the arena

  • Automated video tracking software

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Gently place a single animal in the center of the open field arena.

    • Start the video recording and tracking software.

    • Allow the animal to explore the arena for a set duration (e.g., 10-30 minutes).

    • At the end of the test, return the animal to its home cage.

    • Clean the arena thoroughly between each animal to remove olfactory cues.

  • Data Analysis: The tracking software will quantify parameters such as total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.

Assessment of Analgesia (Tail-Flick Test)

Objective: To measure the analgesic effects of a compound by assessing the latency of a reflexive tail withdrawal from a thermal stimulus.

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

Procedure:

  • Baseline Measurement:

    • Gently restrain the animal.

    • Position the tail over the heat source.

    • Activate the heat source and a timer simultaneously.

    • Record the time it takes for the animal to flick its tail away from the heat (tail-flick latency).

    • A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: An increase in the tail-flick latency compared to baseline and vehicle-treated animals indicates an analgesic effect.

Measurement of Body Temperature

Objective: To measure the core body temperature of rodents.

Apparatus:

  • Rectal thermometer with a flexible probe suitable for rodents.

  • Lubricant.

Procedure:

  • Baseline Measurement: Gently restrain the animal and record its baseline rectal temperature before drug administration.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Measurement: At specific time points after administration, measure the rectal temperature again.

  • Data Analysis: A decrease in body temperature (hypothermia) or an increase (hyperthermia) is recorded and compared to the vehicle control group. It is important to note that the handling of the animal for rectal temperature measurement can itself cause a stress-induced hyperthermia.[8]

Biosynthesis Pathways

The endogenous production of this compound and 2-AG follows distinct enzymatic pathways.

This compound Biosynthesis

The biosynthesis of this compound is not fully elucidated, but two primary pathways have been proposed.[9][10] One pathway involves the conversion of oleoylglycine to this compound by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).[9][10] An alternative pathway suggests the direct amidation of oleic acid via oleoyl-CoA by cytochrome c.[9][10]

Oleamide_Biosynthesis Oleic_Acid Oleic Acid Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA Oleoylglycine Oleoylglycine Oleoyl_CoA->Oleoylglycine Glycine This compound This compound Oleoyl_CoA->this compound Ammonia Cyt_c Cytochrome c Oleoylglycine->this compound PAM PAM

Figure 4. Proposed biosynthetic pathways of this compound.

2-arachidonoylglycerol (2-AG) Biosynthesis

The primary and most well-understood pathway for 2-AG synthesis involves the sequential action of two enzymes.[5][7] First, phospholipase C (PLC) hydrolyzes membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), to produce diacylglycerol (DAG).[5][7] Subsequently, diacylglycerol lipase (B570770) (DAGL) hydrolyzes DAG to form 2-AG.[5][7]

Two_AG_Biosynthesis PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP₂) DAG Diacylglycerol (DAG) PIP2->DAG PLC_enz PLC Two_AG_synth 2-arachidonoylglycerol (2-AG) DAG->Two_AG_synth DAGL_enz DAGL

References

The Synergistic Potential of Oleamide in Sleep Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleamide, an endogenous fatty acid amide, has garnered significant attention for its role in promoting sleep. Its accumulation in the cerebrospinal fluid during sleep deprivation and its ability to induce sleep in preclinical models have made it a focal point of sleep research. This guide provides a comprehensive comparison of the synergistic effects of this compound with other sleep-inducing compounds, supported by experimental data and detailed methodologies.

This compound and GABAergic Compounds: A Potent Partnership

The most well-documented synergistic relationship of this compound is with GABAergic compounds, such as benzodiazepines. These compounds enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedation and hypnosis. This compound has been shown to potentiate the effects of these drugs, leading to a more profound sleep-inducing effect.

Quantitative Data Summary
Compound/CombinationAnimal ModelKey FindingsReference
This compoundRatsDecreased sleep latency to 44-64% of control values.[1]Basile et al., 1999
DiazepamMiceDose-dependently decreased locomotor activity and induced sleep.Shi et al., 2006
This compound + Diazepam Mice This compound significantly potentiated the inhibitory effect of diazepam on locomotor activity. [2]Shi et al., 2006
This compound + TriazolamRatsA subthreshold dose of triazolam (0.125 µg), when combined with this compound, synergistically reduced sleep latency.[3][4]Mendelson & Basile, 2001
Experimental Protocol: Potentiation of Diazepam-Induced Hypnosis

Objective: To determine if this compound potentiates the hypnotic effect of diazepam in mice.

Animals: Male Kunming mice (18-22 g).

Methodology:

  • Mice were randomly divided into several groups: a control group, an this compound-alone group, a diazepam-alone group, and combination groups with varying doses of this compound and a fixed dose of diazepam.

  • This compound was administered intraperitoneally (i.p.) at doses ranging from 43.7 to 700 mg/kg. Diazepam was also administered i.p.

  • Locomotor activity was measured for 30 minutes after drug administration using an automated activity monitoring system. A significant reduction in locomotor activity is indicative of a sedative effect.

  • To assess the hypnotic effect, the number of animals that lost their righting reflex (i.e., fell asleep) within a specific timeframe after drug administration was recorded. The duration of sleep was also measured.

  • Statistical analysis was performed to compare the effects of the combination treatment to the individual drug treatments and the control.

This protocol is a generalized representation based on the study by Shi et al., 2006.[2]

Signaling Pathway: GABAergic Neurotransmission

The synergistic effect of this compound and GABAergic compounds is rooted in their interaction at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA GABA_in_cleft GABA GABA_vesicle->GABA_in_cleft Release GABA_A_Receptor GABA-A Receptor GABA_in_cleft->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization Leads to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABAergic signaling pathway and points of modulation by this compound and Benzodiazepines.

This compound and Cannabidiol (B1668261) (CBD): An Endocannabinoid Connection

The interaction between this compound and the endocannabinoid system (ECS) suggests a potential for synergy with cannabinoids like cannabidiol (CBD). This compound's hypnotic actions are partially mediated through cannabinoid pathways, and its metabolism is linked to the same enzyme that breaks down the endogenous cannabinoid anandamide.[3]

While direct experimental studies on the synergistic sleep-inducing effects of this compound and CBD are currently limited, their shared mechanisms of action provide a strong rationale for further investigation.

Theoretical Synergistic Actions
CompoundMechanism of Action Relevant to SleepPotential Synergistic Outcome with this compound
This compound Modulates GABA-A receptors, serotonin (B10506) receptors, and interacts with the endocannabinoid system.[3]Enhanced sedative and anxiolytic effects leading to improved sleep onset and maintenance.
Cannabidiol (CBD) Interacts with the endocannabinoid system, potentially by inhibiting the breakdown of anandamide. Also influences serotonin receptors.Increased levels of endogenous sleep-promoting endocannabinoids and synergistic modulation of serotonergic pathways.
Experimental Workflow: Investigating this compound-CBD Synergy

A preclinical study to investigate the synergistic effects of this compound and CBD on sleep would typically involve the following workflow:

CBD_Workflow cluster_setup Animal Preparation & Baseline cluster_treatment Treatment Groups cluster_data Data Acquisition & Analysis Animal_Model Rodent Model (e.g., Rats) EEG_Implantation EEG/EMG Electrode Implantation Surgery Animal_Model->EEG_Implantation Baseline_Recording Baseline Sleep Recording (24-48h) EEG_Implantation->Baseline_Recording Vehicle Vehicle Control Baseline_Recording->Vehicle Oleamide_Alone This compound Alone Baseline_Recording->Oleamide_Alone CBD_Alone CBD Alone Baseline_Recording->CBD_Alone Combination This compound + CBD Baseline_Recording->Combination Sleep_Recording EEG/EMG Recording (e.g., 6-8 hours post-injection) Vehicle->Sleep_Recording Oleamide_Alone->Sleep_Recording CBD_Alone->Sleep_Recording Combination->Sleep_Recording Data_Analysis Analysis of Sleep Parameters: - Sleep Latency - Total Sleep Time - NREM & REM Sleep Duration - Sleep Architecture Sleep_Recording->Data_Analysis Statistical_Comparison Statistical Comparison between Groups Data_Analysis->Statistical_Comparison

Caption: Experimental workflow for assessing this compound and CBD synergy on sleep.

Signaling Pathway: Endocannabinoid System

The endocannabinoid system plays a crucial role in regulating sleep-wake cycles. Both this compound and CBD are thought to influence this system, potentially leading to synergistic effects on sleep.

ECS_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CB1_Receptor CB1 Receptor Neurotransmitter_Vesicle Neurotransmitter Vesicle CB1_Receptor->Neurotransmitter_Vesicle Inhibits Release Neurotransmitter Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binds Anandamide_Production Anandamide Production Postsynaptic_Receptor->Anandamide_Production Stimulates Anandamide Anandamide Anandamide_Production->Anandamide Produces FAAH Fatty Acid Amide Hydrolase (FAAH) This compound This compound This compound->CB1_Receptor Modulates CBD CBD CBD->FAAH Inhibits Anandamide->CB1_Receptor Retrograde Signaling (Binds) Anandamide->FAAH Degradation

Caption: Endocannabinoid signaling and potential modulation by this compound and CBD.

This compound and Melatonin (B1676174): A Circadian Connection

Melatonin is a hormone primarily known for its role in regulating the sleep-wake cycle. Its hypnotic effects are mediated through melatonin receptors (MT1 and MT2). While direct studies on the synergistic effects of this compound and melatonin are scarce, their distinct yet complementary mechanisms of action suggest a potential for a combined therapeutic approach.

Theoretical Synergistic Actions
CompoundMechanism of Action Relevant to SleepPotential Synergistic Outcome with this compound
This compound Acts on GABAergic and serotonergic systems, and the endocannabinoid system to promote sleep.[3]May enhance the sedative effects of melatonin and contribute to a more stable sleep architecture.
Melatonin Primarily acts on MT1 and MT2 receptors in the suprachiasmatic nucleus to regulate circadian rhythms and promote sleep onset.Could regulate the timing of sleep onset, while this compound enhances the depth and quality of sleep.
Logical Relationship: Complementary Mechanisms

The potential synergy between this compound and melatonin lies in their ability to target different aspects of sleep regulation.

Melatonin_Logic cluster_regulation Sleep Regulation Circadian_Rhythm Circadian Rhythm (Sleep-Wake Cycle Timing) Synergistic_Effect Improved Sleep Onset, Duration, and Quality Circadian_Rhythm->Synergistic_Effect Sleep_Promotion Direct Sleep Promotion (Sedation, Anxiolysis) Sleep_Promotion->Synergistic_Effect Melatonin Melatonin Melatonin->Circadian_Rhythm Regulates This compound This compound This compound->Sleep_Promotion Enhances

Caption: Logical relationship of this compound and Melatonin's complementary actions on sleep.

Conclusion

The available evidence strongly supports a synergistic relationship between this compound and GABAergic compounds, leading to enhanced hypnotic effects. While the synergistic potential of this compound with CBD and melatonin is currently more theoretical and based on their overlapping mechanisms of action, it presents a compelling area for future research. A deeper understanding of these interactions could pave the way for novel therapeutic strategies for sleep disorders, potentially offering improved efficacy and reduced side effects compared to single-agent treatments. Further well-controlled preclinical and clinical studies are warranted to fully elucidate the quantitative and qualitative aspects of these synergistic effects.

References

Validating the Anxiolytic Effects of Oleamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anxiolytic effects of Oleamide in various animal models, supported by experimental data. We delve into detailed methodologies and present quantitative data in structured tables for clear comparison, alongside visualizations of key signaling pathways and experimental workflows.

This compound, an endogenous fatty acid amide, has garnered significant interest for its potential therapeutic properties, including its anxiolytic (anti-anxiety) effects.[1][2] This guide synthesizes findings from multiple studies to validate and compare its efficacy against established anxiolytics, providing a comprehensive resource for preclinical research and development.

Comparative Efficacy of this compound in Preclinical Anxiety Models

This compound has demonstrated significant anxiolytic-like effects across a range of established animal models of anxiety. These models are designed to assess different aspects of anxious behavior, providing a comprehensive profile of a compound's potential efficacy.

Elevated Plus-Maze (EPM) Test

The Elevated Plus-Maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms elevated from the ground. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as this indicates a reduction in the animal's natural aversion to open, elevated spaces.

Studies have shown that this compound administration leads to a significant increase in both the percentage of time spent and the number of entries into the open arms of the EPM, indicative of its anxiolytic properties.[1][3] Notably, a dose of 5 mg/kg has been shown to produce these effects without inducing sedative-like decreases in overall motor activity.[4]

Compound Dose (mg/kg, i.p.) Animal Model % Time in Open Arms (Mean ± SEM) % Entries into Open Arms (Mean ± SEM) Reference
Vehicle-Mouse~15%~20%[3]
This compound5MouseIncreasedIncreased[3]
This compound10Mouse (Socially Isolated)Significantly IncreasedSignificantly Increased[5]
This compound20Mouse (Socially Isolated)Significantly IncreasedSignificantly Increased[5]
Diazepam1.5MouseSignificantly IncreasedNot specified[6]
Diazepam2RatSignificantly IncreasedNot specified[7]
Open Field Test (OFT)

The Open Field Test is another common model for assessing anxiety and locomotor activity. The apparatus is a large, open arena. A reduction in anxiety is typically associated with increased exploration of the center of the arena, as anxious animals tend to stay close to the walls (thigmotaxis).

This compound has been shown to reduce anxiety-like behavior in the OFT.[2] However, it is important to note that higher doses of this compound (starting from 10-100 mg/kg) can suppress overall locomotor activity, which could confound the interpretation of anxiolytic effects in this model.[4] Therefore, careful dose selection is crucial when using the OFT to evaluate this compound.

Compound Dose (mg/kg, i.p.) Animal Model Time in Center (s, Mean ± SEM) Total Distance Traveled (cm, Mean ± SEM) Reference
Vehicle-MouseBaselineBaseline[8][9]
This compound5RatNo significant effect on locomotionNo significant effect[4]
This compound10-100Rat-Significantly Decreased[4]
Diazepam2MouseIncreasedDecreased at higher doses[8][10]
Light-Dark Box Test

The Light-Dark Box test capitalizes on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, enclosed compartment and a bright, open compartment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

This compound, at doses of 10 and 20 mg/kg, has been shown to significantly reverse the anxiety-like profile of socially isolated mice in the light-dark box test, increasing the time spent in the light compartment.[5]

Compound Dose (mg/kg, i.p.) Animal Model Time in Light Compartment (s, Mean ± SEM) Transitions Reference
Vehicle-Mouse (Socially Isolated)BaselineBaseline[5]
This compound10Mouse (Socially Isolated)Significantly IncreasedSignificantly Increased[5]
This compound20Mouse (Socially Isolated)Significantly IncreasedSignificantly Increased[5]
Social Interaction Test

The Social Interaction Test assesses anxiety by measuring the duration of social engagement between two unfamiliar animals. Anxious animals tend to exhibit reduced social interaction.

A dose of 5 mg/kg of this compound, which did not affect general motor activity, was found to significantly increase social interaction time in rats under high-light, anxiogenic conditions.[4]

Compound Dose (mg/kg, i.p.) Animal Model Social Interaction Time (s, Mean ± SEM) Reference
Vehicle-Rat~280 ± 15[4]
This compound5Rat~540 ± 50[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical findings. Below are the methodologies for the key experiments cited in this guide.

Elevated Plus-Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated from the floor (e.g., 50 cm).

  • Animals: Male mice or rats are typically used. Animals are habituated to the testing room for at least 60 minutes before the experiment.

  • Procedure:

    • Administer this compound or a comparator drug (e.g., Diazepam) intraperitoneally (i.p.) 30 minutes before testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the number of entries and the time spent in each arm using a video-tracking system.

    • The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

  • Key Parameters:

    • Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.

    • Percentage of entries into the open arms: (Entries into open arms / Total entries into all arms) x 100.

    • Total number of arm entries (as a measure of locomotor activity).

EPM_Workflow cluster_pre_test Pre-Test cluster_test Test Phase cluster_post_test Post-Test Analysis Habituation Animal Habituation (60 min) Drug_Admin Drug Administration (e.g., this compound, Diazepam) Habituation->Drug_Admin Placement Place animal on center of EPM Drug_Admin->Placement Exploration 5-min Exploration Placement->Exploration Recording Video Recording of Behavior Exploration->Recording Data_Analysis Analyze Time and Entries in Open/Closed Arms Recording->Data_Analysis Interpretation Assess Anxiolytic Effect Data_Analysis->Interpretation

Elevated Plus-Maze Experimental Workflow
Open Field Test (OFT) Protocol

  • Apparatus: A square or circular arena (e.g., 40x40x30 cm) with the floor divided into a central zone and a peripheral zone.

  • Animals: Male mice or rats are commonly used. Acclimatize animals to the testing room for at least 30-60 minutes prior to the test.

  • Procedure:

    • Administer this compound or a comparator drug i.p. 30 minutes before the test.

    • Gently place the animal in the center of the open field.

    • Allow the animal to freely explore the arena for a set duration (e.g., 5-10 minutes).

    • Record the animal's movement using a video-tracking system.

    • Clean the arena thoroughly between each animal.

  • Key Parameters:

    • Time spent in the center zone.

    • Number of entries into the center zone.

    • Total distance traveled (to assess general locomotor activity).

    • Rearing frequency.

OFT_Workflow cluster_pre Preparation cluster_testing Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (30-60 min) Injection Drug/Vehicle Injection Acclimation->Injection Placement Place animal in center of arena Injection->Placement Exploration Free Exploration (5-10 min) Placement->Exploration Tracking Automated Video Tracking Exploration->Tracking Parameters Measure Center Time, Locomotion, etc. Tracking->Parameters Conclusion Evaluate Anxiolytic/ Anxiogenic Effects Parameters->Conclusion

Open Field Test Experimental Workflow
Social Interaction Test Protocol

  • Apparatus: A standard, clean home cage or a dedicated open field arena.

  • Animals: Male rats or mice are typically used. A "test" animal (injected with the compound) and an unfamiliar "stimulus" animal are required.

  • Procedure:

    • Administer this compound or a comparator drug to the test animal 30 minutes prior to the test.

    • Place the test animal and the unfamiliar stimulus animal in the testing arena.

    • Record the interaction for a defined period (e.g., 10 minutes).

    • Score the duration of active social behaviors (e.g., sniffing, grooming, following).

  • Key Parameter:

    • Total time spent in active social interaction.

Signaling Pathways of this compound's Anxiolytic Action

The anxiolytic effects of this compound are believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the GABAergic and endocannabinoid systems.

GABAergic System Involvement

This compound has been shown to potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[11] Specifically, it enhances GABA-evoked chloride currents, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This mechanism is similar to that of benzodiazepines, a widely prescribed class of anxiolytics. However, this compound's interaction with the GABA-A receptor appears to be at a site distinct from the benzodiazepine (B76468) binding site.[11]

GABA_Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Enhances GABA-gated Cl- influx Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect

This compound's Modulation of the GABAergic Pathway
Endocannabinoid System Involvement

This compound also interacts with the endocannabinoid system. It can act as a partial agonist at cannabinoid CB1 receptors.[1] Activation of CB1 receptors is known to modulate anxiety-related behaviors. Additionally, this compound can inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endogenous cannabinoid anandamide. By inhibiting FAAH, this compound can increase the levels of anandamide, thereby indirectly enhancing cannabinoid signaling.

Cannabinoid_Pathway cluster_direct Direct Action cluster_indirect Indirect Action Oleamide1 This compound CB1_Receptor CB1 Receptor Oleamide1->CB1_Receptor Partial Agonist Anxiolytic_Effect Anxiolytic Effect CB1_Receptor->Anxiolytic_Effect Oleamide2 This compound FAAH FAAH Enzyme Oleamide2->FAAH Inhibition Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Degrades Anandamide->CB1_Receptor Activation

This compound's Interaction with the Endocannabinoid System

Conclusion

The evidence from various animal models strongly supports the anxiolytic potential of this compound. Its efficacy in the elevated plus-maze, open field test, light-dark box, and social interaction test, coupled with its dual action on the GABAergic and endocannabinoid systems, makes it a compelling candidate for further investigation as a novel anxiolytic agent. This guide provides a foundational understanding for researchers looking to explore the therapeutic applications of this compound, offering a clear comparison with existing treatments and detailed protocols for robust preclinical evaluation. Further research, particularly head-to-head comparative studies with established anxiolytics like diazepam and buspirone, will be crucial in fully elucidating its clinical potential.

References

Assessing the Specificity of Oleamide's Interaction with Serotonin Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the endogenous fatty acid amide, oleamide, and its interaction with various serotonin (B10506) (5-HT) receptor subtypes. This compound has been identified as a signaling molecule with a range of biological activities, including the modulation of the serotonergic system. Understanding the specificity of this interaction is crucial for elucidating its physiological roles and therapeutic potential. This document summarizes key experimental data, details relevant methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for the scientific community.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound at key serotonin receptor subtypes, alongside data for well-established selective ligands for comparison.

Table 1: Binding Affinity (Kᵢ) of this compound and Comparator Ligands at Serotonin Receptor Subtypes

Receptor SubtypeLigandClassificationKᵢ (nM)Citation
5-HT₁ₐ This compoundEndogenous ModulatorData Not Available
8-OH-DPATAgonist~1[1][2]
WAY-100635Antagonist0.39 - 0.84[3][4]
5-HT₂ₐ This compoundEndogenous ModulatorData Not Available
DOIAgonist0.7[5]
KetanserinAntagonist~1-3
5-HT₂C This compoundEndogenous ModulatorData Not Available
LorcaserinAgonist15[6]
SB-242084Antagonist~1 (pKi = 9.0)[7][8]
5-HT₇ This compoundEndogenous Modulator2.69
5-CTAgonist~0.8-1[9]
SB-269970Antagonist~1-5 (pKi = 8.3-8.9)[10][11]
CB₁ This compoundEndogenous Agonist1140[12]

Note: Kᵢ values for comparator ligands are compiled from multiple sources and should be considered representative. Direct comparison between values from different studies should be made with caution.

Table 2: Functional Activity of this compound at Serotonin Receptor Subtypes

Receptor SubtypeThis compound's EffectQuantitative DataCitation
5-HT₁ₐ Potentiation of 5-HT response370% potentiation (at 100 nM 5-HT and 100 nM this compound)[13]
5-HT₂ₐ Potentiation of 5-HT response165-260% potentiation (at 100 nM 5-HT and 100 nM this compound)[13]
5-HT₂C Potentiation of 5-HT response365% potentiation (at 100 nM 5-HT and 100 nM this compound)[13]
5-HT₇ Inhibition of 5-HT response-50% inhibition (at 100 nM 5-HT and 100 nM this compound)[13]
5-HT₇ Agonist activity (in the absence of 5-HT)EC₅₀ = 4.2 nM
5-HT₃ No effect-[13]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are generalized protocols for the key assays used to characterize the interaction of this compound with serotonin receptors.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Membrane Preparation:

    • Cells stably expressing the serotonin receptor subtype of interest or tissue homogenates rich in the receptor are used.

    • Cells/tissues are homogenized in a cold buffer and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

  • Competition Binding Assay:

    • A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or a comparator ligand) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The reaction is incubated to equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation or modulation. The type of assay depends on the G-protein coupling of the receptor subtype.

cAMP Accumulation Assay (for Gₛ- and Gᵢ-coupled receptors like 5-HT₇ and 5-HT₁ₐ)

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).

    • For Gᵢ-coupled receptors (e.g., 5-HT₁ₐ), adenylyl cyclase is stimulated with forskolin (B1673556) to generate a measurable baseline of cAMP.

    • Cells are then treated with the test compound (e.g., this compound) at various concentrations, either alone (to test for agonist/inverse agonist activity) or in combination with a known agonist (to test for potentiation/inhibition).

  • cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescent reporter gene assays.

  • Data Analysis: Concentration-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/inhibitors) values.

Phosphoinositide (PI) Hydrolysis Assay (for Gᵩ-coupled receptors like 5-HT₂ₐ and 5-HT₂C)

  • Cell Labeling: Cells expressing the receptor of interest are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

  • Assay Procedure:

    • Cells are pre-incubated with lithium chloride (LiCl) to inhibit inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).

    • Cells are stimulated with the test compound at various concentrations, either alone or in the presence of a 5-HT agonist.

  • IP Measurement: The reaction is terminated, and the accumulated [³H]-inositol phosphates are separated from free [³H]-myo-inositol by ion-exchange chromatography. The radioactivity of the IP fraction is measured by scintillation counting.

  • Data Analysis: Concentration-response curves are plotted to determine EC₅₀ or IC₅₀ values.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling cascades of the relevant serotonin receptor subtypes and a general experimental workflow for assessing ligand-receptor interactions.

Gq_Signaling_Pathway Ligand 5-HT / Agonist Receptor 5-HT₂ₐ / 5-HT₂C Receptor Ligand->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates CellularResponse Cellular Response PKC->CellularResponse This compound This compound (Potentiation) This compound->Receptor modulates

Caption: Gq-coupled signaling pathway for 5-HT₂ₐ and 5-HT₂C receptors.

Gi_Signaling_Pathway Ligand 5-HT / Agonist Receptor 5-HT₁ₐ Receptor Ligand->Receptor Gi Gαi Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse This compound This compound (Potentiation) This compound->Receptor modulates

Caption: Gi-coupled signaling pathway for the 5-HT₁ₐ receptor.

Gs_Signaling_Pathway Ligand 5-HT / Agonist Receptor 5-HT₇ Receptor Ligand->Receptor Gs Gαs Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse This compound This compound (Inhibition) This compound->Receptor modulates

Caption: Gs-coupled signaling pathway for the 5-HT₇ receptor.

Experimental_Workflow start Start step1 Prepare Receptor Source (Cell Culture or Tissue Homogenate) start->step1 step2a Radioligand Binding Assay step1->step2a step2b Functional Assay (cAMP or PI Hydrolysis) step1->step2b step3a Competition Binding with This compound & Comparators step2a->step3a step3b Measure Cellular Response to This compound & Comparators step2b->step3b step4a Calculate IC₅₀ and Kᵢ Values step3a->step4a step4b Calculate EC₅₀ / IC₅₀ Values step3b->step4b step5 Data Analysis & Comparison step4a->step5 step4b->step5 end End step5->end

Caption: General experimental workflow for ligand characterization.

Conclusion

The available data indicate that this compound is not a simple agonist or antagonist at a single serotonin receptor subtype but rather a modulator with a complex profile. It potentiates the activity of 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors in the presence of serotonin, suggesting a positive allosteric modulatory role. In contrast, it inhibits the 5-HT-mediated response at the 5-HT₇ receptor, where it also exhibits weak partial agonist activity on its own. Notably, this compound shows no interaction with the 5-HT₃ receptor.

This profile suggests a degree of selectivity within the serotonin receptor family, with a preference for modulating the 5-HT₁, 5-HT₂, and 5-HT₇ subfamilies. However, its interaction with other receptor systems, such as the cannabinoid receptors, highlights a broader pharmacological profile that must be considered when interpreting its biological effects. Further research, including comprehensive binding affinity screening across all serotonin receptor subtypes and detailed functional studies to elucidate the precise allosteric mechanisms, is warranted to fully understand the specificity and therapeutic potential of this compound.

References

Beyond Animal Models: A Comparative Guide to Validating Oleamide's Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative techniques to animal models for validating the function of Oleamide, a naturally occurring fatty acid amide with diverse biological activities. By leveraging in vitro and in silico methods, researchers can gain valuable insights into this compound's mechanisms of action while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This document outlines key experimental data, detailed protocols for cited experiments, and visual representations of relevant pathways and workflows.

In Vitro Validation of this compound's Function: A Comparative Overview

This compound's effects are mediated through its interaction with various molecular targets, primarily within the central nervous system. A range of in vitro assays can be employed to characterize these interactions and their functional consequences.

Quantitative Comparison of this compound's Activity at Key Molecular Targets

The following table summarizes the quantitative data on this compound's activity at its primary molecular targets, as determined by various in vitro assays. This allows for a direct comparison of its potency and affinity across different experimental systems.

Target Assay Type System Parameter Value (µM) Reference
Cannabinoid Receptor 1 (CB1) Radioligand Binding ([³H]CP55,940 displacement)Rat whole-brain membranesKᵢ1.14[1]
Radioligand Binding ([³H]SR141716A displacement)Rat whole-brain membranesKᵢ2.63[1]
Radioligand Binding ([³H]CP55,940 displacement)hCB₁-HEK-293T cell membranesKᵢ8.13[1]
[³⁵S]GTPγS BindingRat whole-brain membranesEC₅₀1.64[1]
cAMP Accumulation (inhibition of forskolin-stimulated)N1E 115 mouse neuroblastoma cells-10 (significant inhibition)[1]
GABA-A Receptor Electrophysiology (Patch Clamp)Cultured rat cortical neurons-20 (reversible enhancement of GABAₐ currents)[2]
Voltage-gated Na⁺ Channels Electrophysiology (Patch Clamp)Cultured pyramidal neuronsEC₅₀ (SRF suppression)4.1[2][3]
[³H]-GABA release (veratridine-induced)Mouse synaptosomesIC₅₀4.6[3]
Depolarization (veratridine-induced)Mouse synaptoneurosomesIC₅₀13.9[3]
Serotonin Receptors Phosphoinositide Hydrolysis (5-HT₂ₐ)Rat P11 cells-Potentiates 5-HT induced response
cAMP Accumulation (5-HT₇)HeLa cells expressing 5-HT₇-Causes concentration-dependent increase

Advanced In Vitro Models: The Next Frontier

While traditional 2D cell cultures provide valuable data, more complex models are emerging that can better recapitulate the physiological environment of tissues.

  • 3D Cell Cultures (Spheroids and Organoids): Three-dimensional cultures of neuronal cells, such as neuroblastoma spheroids or cerebral organoids, offer a more physiologically relevant model for studying neuromodulators like this compound. These models exhibit more complex cell-cell and cell-matrix interactions, which can influence drug responses. While specific studies on this compound in these systems are limited, research on endocannabinoids in cerebral organoids has demonstrated their role in neuronal differentiation, suggesting a promising avenue for future this compound research.[4][5]

  • Organ-on-a-Chip: These microfluidic devices can model the structure and function of human organs, such as the blood-brain barrier (BBB). An in vitro study using a human brain microvascular endothelial cell and astrocyte co-culture model found that this compound did not affect BBB permeability.[6] This technology holds significant potential for studying the transport and effects of compounds like this compound in a controlled, human-relevant system.

In Silico Approaches for Predicting this compound's Activity

Computational methods provide a powerful tool for predicting the biological activity of molecules and for guiding further experimental work.

  • Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its receptor. Molecular docking studies have been used to investigate the binding of this compound and its analogs to receptors like the 5-HT₂C receptor, providing insights into the structural basis of their activity.[7]

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. Pharmacophore models can be used to screen virtual libraries for novel compounds with similar activity to this compound and to understand the structure-activity relationships of existing analogs.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 receptor.

Materials:

  • Rat whole-brain membranes or HEK-293T cells expressing hCB₁

  • [³H]CP55,940 (radioligand)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of unlabeled this compound.

  • Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CB1 agonist).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for CB1 Receptor Activation

Objective: To measure the functional activation of the CB1 receptor by this compound by quantifying G-protein coupling.

Materials:

  • Rat whole-brain membranes

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Electrophysiology (Whole-Cell Patch Clamp) for GABA-A Receptor Modulation

Objective: To assess the modulatory effect of this compound on GABA-A receptor currents.

Materials:

  • Cultured primary neurons (e.g., rat cortical neurons)

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

  • Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP)

  • GABA

  • This compound

Procedure:

  • Prepare cultured neurons on coverslips.

  • Pull glass micropipettes to a resistance of 3-7 MΩ.

  • Fill the pipette with intracellular solution.

  • Establish a whole-cell patch clamp configuration on a neuron.

  • Apply GABA via a perfusion system to elicit GABA-A receptor-mediated currents.

  • Co-apply this compound with GABA to observe any modulation of the current.

  • Record changes in current amplitude, kinetics, and frequency of spontaneous synaptic events.

Visualizing this compound's Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's function.

Oleamide_Signaling_Pathways cluster_CB1 CB1 Receptor Signaling cluster_GABA GABA-A Receptor Modulation cluster_Serotonin Serotonin Receptor Modulation This compound This compound CB1 CB1 Receptor This compound->CB1 Agonist G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Oleamide_GABA This compound GABA_A GABA-A Receptor Oleamide_GABA->GABA_A Positive Allosteric Modulator Cl_ion Cl⁻ Influx GABA_A->Cl_ion Increases Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Oleamide_5HT This compound HT2A 5-HT₂ₐ Receptor Oleamide_5HT->HT2A Potentiates 5-HT HT7 5-HT₇ Receptor Oleamide_5HT->HT7 Modulates PLC PLC HT2A->PLC Activates IP3_DAG IP₃/DAG PLC->IP3_DAG AC_5HT Adenylyl Cyclase HT7->AC_5HT Activates cAMP_5HT cAMP AC_5HT->cAMP_5HT

Caption: Signaling pathways modulated by this compound.

In_Vitro_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Membrane_Prep Membrane Preparation (Brain tissue or transfected cells) Radioligand_Incubation Incubation with Radioligand and this compound Membrane_Prep->Radioligand_Incubation Filtration Filtration & Washing Radioligand_Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Ki_Calc Ki Calculation Scintillation_Counting->Ki_Calc Cell_Culture Cell Culture (e.g., N1E 115, primary neurons) GTPgS_Assay [³⁵S]GTPγS Binding Assay Cell_Culture->GTPgS_Assay cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Patch_Clamp Electrophysiology (Patch Clamp) Cell_Culture->Patch_Clamp EC50_Calc EC₅₀/IC₅₀ Calculation GTPgS_Assay->EC50_Calc cAMP_Assay->EC50_Calc Patch_Clamp->EC50_Calc

Caption: General workflow for in vitro validation of this compound's function.

Advanced_Models_Logic cluster_advanced Examples Traditional Traditional 2D Cell Culture Advanced Advanced In Vitro Models Traditional->Advanced Progression to Relevance Increased Physiological Relevance Advanced->Relevance Spheroids 3D Spheroids Organoids Cerebral Organoids OOC Organ-on-a-Chip (e.g., BBB-on-a-chip)

References

Safety Operating Guide

Proper Disposal of Oleamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Oleamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

I. Pre-Disposal and Handling

Before beginning the disposal process, it is crucial to handle this compound with appropriate care. Although not classified as a hazardous substance by all regulations, it is prudent to follow standard laboratory safety protocols.[1][2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, use respiratory protection.[3]

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][3]

  • Storage of Waste this compound: Keep waste this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated storage area.[2][3] The container must be compatible with the chemical and clearly marked as "Waste this compound."

II. Step-by-Step Disposal Procedure

Disposal of this compound must comply with all federal, state, and local environmental regulations.[1][4] Under no circumstances should it be disposed of in the regular trash or down the sewer system.[1][5]

  • Waste Characterization: Although this compound is generally not considered hazardous waste, it is the generator's responsibility to make a final waste determination.[1][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on characterization.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your EHS department. Do not mix with incompatible materials, such as strong oxidizing agents.[2][3]

  • Containerization:

    • Place solid this compound waste into a suitable, sealed container.[2][3]

    • Ensure the container is leak-proof and in good condition.[7]

    • Label the container clearly with the contents ("Waste this compound") and any associated hazards noted on the Safety Data Sheet (SDS).

  • Accidental Spill Cleanup:

    • In case of a spill, avoid dust formation.[2][3]

    • Sweep up the spilled material and place it into a suitable, closed container for disposal.[2][3]

    • Ensure the area is cleaned thoroughly after collection.[4]

  • Final Disposal:

    • The primary and recommended method of disposal is through a licensed waste disposal contractor.[1]

    • Some regulations may permit disposal by incineration in a chemical incinerator equipped with an afterburner and scrubber, potentially after being dissolved in a combustible solvent.[8][9] This should only be performed by a licensed facility.

    • Contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste vendor.

III. Regulatory Framework

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][10] Academic and research laboratories may operate under the standards of 40 CFR Part 262, Subpart K, which provides an alternative set of regulations tailored to the laboratory environment.[11] Key requirements include documenting waste generation, proper storage, and regular removal of waste from laboratories.[7][11]

Quantitative Data Summary

This table summarizes key data for this compound, relevant for safety and handling during the disposal process.

ParameterValueReference
Acute Oral Toxicity (LD50) > 5,000 mg/kg (Rat)[3]
Ecotoxicity (Fish) LC50: >1000 mg/L (96h, Cyprinodon variegatus)[4]
Ecotoxicity (Crustacea) LC50: >1000 mg/L (96h, Mysidopsis bahia)[4]
Persistence and Degradability Readily biodegradable[1]
Water Hazard Class 1 (Slightly hazardous for water)[5]
Melting Point 70°C[8]

Experimental Protocols

Disposal procedures are operational and regulatory in nature and are not based on experimental protocols. The toxicological and ecological data presented are derived from standardized tests (e.g., OECD guidelines) conducted by chemical manufacturers.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

G start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe Step 1 container Place in a Labeled, Sealed, Compatible Container ppe->container Step 2 storage Store in Designated Waste Accumulation Area container->storage Step 3 spill Accidental Spill? storage->spill Check cleanup Follow Spill Cleanup Protocol: - Avoid Dust Formation - Sweep into a Labeled Container spill->cleanup Yes contact_ehs Contact Institutional EHS for Waste Pickup spill->contact_ehs No cleanup->storage disposal Disposal by Licensed Waste Contractor contact_ehs->disposal Final Step

Caption: Workflow for this compound waste handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oleamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oleamide, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used.

Protection Type Recommended Equipment Specifications and Usage Notes
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][2][3]Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3][4][5]
Skin Protection Chemical-resistant, impervious gloves (material to be specified by glove manufacturer based on breakthrough time and permeation rate).[5]Inspect gloves prior to use.[3][5] Use proper glove removal technique to avoid skin contact.[5]
Long-sleeved clothing or a chemical-resistant apron.[2] Fire/flame resistant and impervious clothing may also be appropriate.[1][3]The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[4][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[6] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[5]In well-ventilated areas or under a fume hood, respiratory protection may not be required.[2]

Operational Plans: From Handling to Disposal

Adherence to standardized procedures is critical for the safe handling and disposal of this compound.

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area.[1][7] The use of a laboratory fume hood or other local exhaust ventilation is recommended to keep airborne levels below exposure limits, especially when dust or aerosols may be generated.[2][3][7]

  • Avoiding Contact : Take precautions to avoid contact with skin and eyes.[1][2][7] Do not ingest or inhale dust or aerosols.[1][6]

  • Hygiene Practices : Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[5][7] Contaminated work clothing should not be allowed out of the workplace.[5]

  • Ignition Sources : Keep this compound away from heat and all sources of ignition.[2][8] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage Protocols
  • Container : Keep the container tightly closed in a dry and well-ventilated place.[1][2][3][4][7][8][9]

  • Temperature : Some sources recommend storing at -20°C.[2][4]

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents.[4][10]

Disposal Plan

Waste material must be disposed of in accordance with federal, state, and local regulations.[2]

  • Unused Product : Do not mix with other waste. Whenever possible, recycle the product.[7] Alternatively, you may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] Engage a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging : Empty containers should be treated as the product itself and taken for local recycling, recovery, or waste disposal.[2]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, follow these procedures promptly.

First-Aid Measures
Exposure Route Immediate Action
Inhalation Move the person into fresh air.[1][4] If not breathing, give artificial respiration.[4][6] Seek medical attention if symptoms occur or persist.[6]
Skin Contact Take off immediately all contaminated clothing.[1] Wash off with soap and plenty of water.[1][4][9] If skin irritation persists, consult a physician.[6]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][4][5] Remove contact lenses, if present and easy to do.[5] Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water.[1][4] Do NOT induce vomiting.[1][9] Never give anything by mouth to an unconscious person.[1][4] Call a physician or poison control center immediately.[1][3]
Accidental Release Measures

In the case of a spill, a structured response is necessary to contain and clean the affected area safely.

This compound Spill Response Workflow start Spill Detected evacuate Evacuate non-essential personnel from the area. start->evacuate ppe Wear appropriate Personal Protective Equipment (PPE). evacuate->ppe ventilate Ensure adequate ventilation. ppe->ventilate ignition Remove all sources of ignition. ventilate->ignition contain Contain the spill. Prevent entry into drains. ignition->contain cleanup Sweep up and shovel the material. contain->cleanup collect Collect in a suitable, closed container for disposal. cleanup->collect decontaminate Clean the affected area thoroughly. collect->decontaminate dispose Dispose of waste according to regulations. decontaminate->dispose end Spill Cleared dispose->end

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleamide
Reactant of Route 2
Reactant of Route 2
Oleamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.